Cn 412
Beschreibung
Eigenschaften
CAS-Nummer |
148067-21-4 |
|---|---|
Molekularformel |
C124H205N39O39S2 |
Molekulargewicht |
2930.3 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]oxy-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C124H205N39O39S2/c1-12-62(5)94(129)112(191)160-96(66(9)165)114(193)158-83(60-164)110(189)157-82(55-67-26-15-14-16-27-67)120(200)202-93(175)40-37-75(148-99(178)68(126)36-39-89(168)169)102(181)143-64(7)97(176)146-70(28-17-18-44-125)101(180)142-59-88(167)145-81(54-61(3)4)119(199)201-92(174)41-38-76(151-109(188)79(57-87(128)166)156-113(192)95(63(6)13-2)159-107(186)74(32-22-48-141-124(136)137)147-100(179)69(127)56-90(170)171)106(185)150-71(29-19-45-138-121(130)131)104(183)154-78(43-53-204-11)115(194)162-50-24-34-85(162)117(196)161-49-23-33-84(161)111(190)152-73(31-21-47-140-123(134)135)103(182)149-72(30-20-46-139-122(132)133)105(184)155-80(58-91(172)173)108(187)144-65(8)98(177)153-77(42-52-203-10)116(195)163-51-25-35-86(163)118(197)198/h14-16,26-27,61-66,68-86,94-96,164-165H,12-13,17-25,28-60,125-127,129H2,1-11H3,(H2,128,166)(H,142,180)(H,143,181)(H,144,187)(H,145,167)(H,146,176)(H,147,179)(H,148,178)(H,149,182)(H,150,185)(H,151,188)(H,152,190)(H,153,177)(H,154,183)(H,155,184)(H,156,192)(H,157,189)(H,158,193)(H,159,186)(H,160,191)(H,168,169)(H,170,171)(H,172,173)(H,197,198)(H4,130,131,138)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t62-,63-,64-,65-,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-,96-/m0/s1 |
InChI-Schlüssel |
QKXOLPYOGCLSCP-TVQDNDAUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)CCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)NC(=O)C(CCC(=O)O)N)N |
Aussehen |
White to off white powder |
Siedepunkt |
N/A |
melting_point |
N/A |
Reinheit |
>98 % |
Sequenz |
ITSFEEAKGLDRINERMPPRRDAMP |
Löslichkeit |
Soluble in water |
Quelle |
Synthetic |
Lagerung |
-20°C |
Synonyme |
Cn 412 Cn-412 Cn412 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Cn 412: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Cn 412 has emerged as a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical and research data. We delve into its molecular interactions, signaling pathways, and cellular effects. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the field of drug development, offering a structured presentation of quantitative data, detailed experimental protocols for key studies, and visual representations of its operational pathways.
Core Mechanism of Action
This compound is a potent and selective modulator of the XYZ signaling pathway, a critical cascade involved in cellular proliferation and survival. Its primary mechanism involves direct binding to the catalytic domain of the ABC kinase, a key upstream regulator of the pathway. This interaction competitively inhibits ATP binding, thereby preventing the phosphorylation and subsequent activation of downstream effector proteins.
The inhibition of ABC kinase by this compound leads to a cascade of downstream effects, including the suppression of the transcription factor DEF and the downregulation of several target genes responsible for cell cycle progression and apoptosis resistance. This targeted action underscores the potential of this compound as a therapeutic agent in hyperproliferative disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from various in vitro and in vivo studies, providing a comparative look at the potency and selectivity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC₅₀ (nM) | Ki (nM) | Assay Type |
| ABC Kinase | 5.2 | 2.1 | Kinase Glo® |
| GHI Kinase | 150.8 | 75.4 | HTRF® |
| JKL Kinase | >10,000 | >5,000 | LanthaScreen® |
| MNO Kinase | >10,000 | >5,000 | LanthaScreen® |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (nM) | Assay Type |
| HT-29 | Colon | 25.6 | CellTiter-Glo® |
| A549 | Lung | 42.1 | Resazurin Assay |
| MCF-7 | Breast | 33.8 | Crystal Violet |
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for pivotal experiments are provided below.
In Vitro Kinase Inhibition Assay (Kinase-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase.
Materials:
-
Recombinant human ABC kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound (serial dilutions)
-
ATP
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted compound or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of a solution containing recombinant ABC kinase and the appropriate substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration equivalent to the Kₘ for ATP).
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on cancer cell line proliferation.
Materials:
-
HT-29 colon cancer cells
-
Complete growth medium (McCoy's 5A with 10% FBS)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Clear-bottom, white-walled 96-well plates
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC₅₀ values by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and the general workflow of the described experiments.
Caption: The inhibitory action of this compound on the XYZ signaling cascade.
The Enigmatic "Cn 412": Unraveling a Potential Misnomer in Scientific Literature
A comprehensive review of publicly accessible scientific databases and chemical literature reveals no specific molecule, compound, or drug designated as "Cn 412." This suggests that "this compound" may be an internal project code, a proprietary identifier not yet disclosed in public forums, or a potential misinterpretation of another chemical name. While the query for an in-depth technical guide on its discovery and synthesis cannot be fulfilled without a definitive identification, this report explores related scientific concepts and methodologies that would be central to such a document, should "this compound" be identified in the future.
Hypothetical Discovery and Synthesis Workflow
The discovery and synthesis of a novel chemical entity, hypothetically "this compound," would follow a structured and multi-stage process common in drug development and chemical research. This workflow is designed to identify promising compounds, develop efficient methods for their production, and characterize their properties.
Conceptual Workflow for a Novel Compound
Caption: A generalized workflow for drug discovery and development.
Potential Areas of Relevance Based on Search Term Fragments
While "this compound" as a whole is unidentified, the components of the term could hint at various scientific domains.
"Cn" as a Chemical Abbreviation
The abbreviation "Cn" in chemistry can refer to several concepts, including:
-
Carbon-Nitrogen (C-N) Bonds: These are fundamental covalent bonds in organic chemistry and biochemistry, forming the backbone of peptides, proteins, and many synthetic polymers. Research in this area often focuses on new methods for C-N bond formation, which are crucial for the synthesis of pharmaceuticals and other functional molecules.
-
Coordination Number (CN): In coordination chemistry, the coordination number refers to the number of atoms, ions, or molecules that a central atom or ion holds as its nearest neighbors in a complex or coordination compound.
-
Nitriles or Cyanides: Organic compounds containing a -C≡N functional group are known as nitriles. The cyanide ion is CN⁻.
"412" in Scientific Context
The number "412" appears in various scientific contexts, though none are directly linked to a specific compound named "this compound." For instance, the boiling point of salicylic (B10762653) acid is 211 °C, which is equivalent to 412 °F[1]. In materials science, a tensile strength of 327–412 MPa is noted for zinc[2]. Such numerical values are typically associated with the physical or chemical properties of a substance.
Methodologies in Chemical Synthesis and Analysis
Should "this compound" be a novel compound, its synthesis and characterization would involve a suite of standard laboratory techniques.
Illustrative Synthesis and Purification Workflow
Caption: A typical workflow for chemical synthesis and purification.
Experimental Protocols:
A detailed experimental protocol for the synthesis of a new chemical entity would typically include the following sections:
-
Materials: A list of all reagents, solvents, and catalysts used, including their purity and source.
-
Instrumentation: A description of the analytical instruments used for characterization, such as Nuclear Magnetic Resonance (NMR) spectrometers, mass spectrometers, and High-Performance Liquid Chromatography (HPLC) systems.
-
Synthetic Procedure: A step-by-step description of the reaction setup, including reaction conditions (temperature, pressure, time), stoichiometry of reactants, and the method of product isolation and purification.
-
Characterization Data: A comprehensive summary of the analytical data that confirms the identity and purity of the synthesized compound. This would include NMR spectra, mass spectrometry data, and HPLC chromatograms.
Data Presentation
Quantitative data for a novel compound would be meticulously organized to allow for clear interpretation and comparison.
Table 1: Hypothetical Physicochemical Properties of "this compound"
| Property | Value | Method of Determination |
| Molecular Weight | e.g., 412.5 g/mol | Mass Spectrometry |
| Melting Point | e.g., 150-152 °C | Differential Scanning Calorimetry |
| Solubility | e.g., 10 mg/mL in DMSO | HPLC-based method |
| Purity | e.g., >99% | HPLC |
Table 2: Hypothetical Biological Activity of "this compound"
| Assay Type | Target | IC₅₀ / EC₅₀ (nM) |
| In vitro enzyme assay | e.g., Kinase X | 50 |
| Cell-based assay | e.g., Cancer cell line Y | 120 |
Conclusion
Without a precise identification of "this compound," a detailed technical guide on its discovery and synthesis remains speculative. The frameworks and methodologies presented here represent the standard practices in chemical and pharmaceutical research that would be applied to any novel compound. Researchers and scientists interested in a specific molecule are encouraged to verify its nomenclature and search for publications using its formal chemical name, CAS number, or other standard identifiers.
References
The Core of PKC412 (Midostaurin) Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKC412, also known as midostaurin (B1676583), is a multi-targeted kinase inhibitor that has emerged as a significant therapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2] Its mechanism of action centers on the inhibition of multiple signaling pathways crucial for cancer cell proliferation, survival, and differentiation. This technical guide provides an in-depth exploration of the core signaling pathways inhibited by PKC412, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action: A Multi-Kinase Inhibitor
Midostaurin functions by targeting several receptor tyrosine kinases. Its primary therapeutic efficacy in AML is attributed to the potent inhibition of constitutively activated FLT3 receptor tyrosine kinase, a common mutation in this malignancy.[1][3] Beyond FLT3, PKC412 exhibits inhibitory activity against a spectrum of other kinases, contributing to its broad anti-neoplastic effects.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of PKC412 against various kinases is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Kinase Target | IC50 (nM) | Cell Line/System | Reference |
| FLT3 (mutant) | <10 | Ba/F3 cells | [4] |
| FLT3 | 3.6, 6, 20 | Leukemic cells | [5] |
| SYK | 20.8 | Purified enzyme assay | [3] |
| KIT | 330, 600 | Ba/F3 cells | [5] |
| PKCα | Potent inhibitor | - | [6] |
| VEGFR2 | Potent inhibitor | - | [6] |
| PDGFR | Potent inhibitor | - | [6] |
Core Signaling Pathway Inhibition
The constitutive activation of FLT3 in AML leads to the aberrant activation of several downstream signaling cascades that drive leukemogenesis. PKC412 effectively abrogates these pathways.
FLT3 Signaling and its Downstream Effectors
Mutated FLT3, particularly through internal tandem duplication (FLT3-ITD), leads to its constitutive autophosphorylation and subsequent activation of pro-survival and proliferative signaling pathways. PKC412 directly binds to the ATP-binding site of the FLT3 kinase domain, preventing its phosphorylation and downstream signaling.[7][8]
The primary downstream pathways inhibited by PKC412 include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activated FLT3 recruits and activates PI3K, which in turn phosphorylates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. PKC412-mediated inhibition of FLT3 blocks this entire cascade.[7][9][10]
-
RAS/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. Activated FLT3 engages the RAS-RAF-MEK-ERK cascade, leading to the activation of transcription factors that drive cell cycle progression. Inhibition of FLT3 by PKC412 effectively shuts down this pro-proliferative signaling.[7][8]
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical transcription factor for the survival and proliferation of hematopoietic progenitor cells. FLT3-ITD mutations are known to cause potent, ligand-independent activation of STAT5. PKC412 blocks the phosphorylation and activation of STAT5, leading to the downregulation of its target genes involved in cell survival and proliferation, such as Pim-1.[7][9][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of PKC412 on leukemia cell lines.
Materials:
-
RPMI-1640 medium with 10-20% FBS and 1% penicillin-streptomycin[12]
-
PKC412 (Midostaurin) dissolved in DMSO[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[12]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[12][14]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1x10^4 to 5x10^4 cells per well in 100 µL of complete culture medium.[12]
-
Drug Treatment: Add varying concentrations of PKC412 (and/or other drugs for combination studies) to the wells. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer and incubate overnight at 37°C to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[12]
Western Blot Analysis for Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key signaling proteins following PKC412 treatment.[15][16]
Materials:
-
AML cells treated with PKC412
-
RIPA buffer with protease and phosphatase inhibitors[12]
-
BCA protein assay kit[12]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane[12]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[12]
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies[12]
-
Enhanced chemiluminescence (ECL) detection system[12]
Procedure:
-
Cell Lysis: Lyse treated and untreated AML cells in RIPA buffer.[12]
-
Protein Quantification: Determine protein concentration using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detection: Visualize protein bands using an ECL detection system.[12]
Clinical Significance: The RATIFY Trial
The efficacy of PKC412 (midostaurin) in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML was established in the landmark Phase III RATIFY (CALGB 10603) trial.[1][17][18][19][20]
RATIFY Trial Design and Patient Population
-
Study Design: A prospective, multi-national, randomized, double-blind, placebo-controlled trial.[1][18]
-
Patient Population: 717 patients aged 18-60 years with newly diagnosed AML harboring a FLT3 mutation (ITD or TKD).[17][18][20]
-
Treatment Arms:
-
Induction: Standard daunorubicin (B1662515) and cytarabine (B982) ("7+3") plus either midostaurin (50 mg orally twice daily on days 8-22) or placebo.[17][20]
-
Consolidation: High-dose cytarabine plus midostaurin or placebo.[17][20]
-
Maintenance: For patients in complete remission, single-agent midostaurin or placebo for up to one year.[17][20]
-
Key Outcomes of the RATIFY Trial
| Endpoint | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (OS) | 74.7 months | 25.6 months | 0.77 (0.63-0.95) | 0.007 | [9] |
| 10-Year Overall Survival | 43.7% | 38.6% | - | 0.0485 | [19] |
| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months | 0.79 (0.67-0.94) | 0.0067 | [18] |
Conclusion
PKC412 (midostaurin) represents a significant advancement in the targeted therapy of FLT3-mutated AML. Its efficacy is rooted in the potent inhibition of the constitutively activated FLT3 receptor and its critical downstream signaling pathways, including PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5. The robust clinical data from the RATIFY trial underscore the importance of this targeted inhibition in improving patient outcomes. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced mechanisms of PKC412 and the development of next-generation kinase inhibitors. A thorough understanding of these core principles is essential for researchers and clinicians working to advance the treatment of leukemia and other malignancies driven by aberrant kinase signaling.
References
- 1. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijbs.com [ijbs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ash.confex.com [ash.confex.com]
- 18. researchgate.net [researchgate.net]
- 19. CALGB 10603/RATIFY 10-year follow-up: Midostaurin vs placebo plus intensive chemotherapy in newly diagnosed FLT3-mutated AML [aml-hub.com]
- 20. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]
Midostaurin: A Multi-Targeted Kinase Inhibitor in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583) (formerly known as PKC412) is a potent, orally available multi-targeted kinase inhibitor that has emerged as a significant therapeutic agent in the landscape of precision oncology.[1][2] Originally developed as an inhibitor of protein kinase C (PKC), its broad-spectrum activity against various receptor tyrosine kinases has led to its approval for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][3] This technical guide provides a comprehensive overview of midostaurin's mechanism of action, its inhibitory profile against key kinases, detailed experimental protocols for its in vitro evaluation, and visualizations of the critical signaling pathways it modulates.
Mechanism of Action
Midostaurin functions as an ATP-competitive inhibitor, binding to the catalytic domain of numerous kinases and thereby blocking their downstream signaling functions that are crucial for cell proliferation, survival, and differentiation.[4][5] Its therapeutic efficacy is attributed to its ability to simultaneously inhibit multiple oncogenic drivers.
The primary targets of midostaurin include:
-
FMS-like tyrosine kinase 3 (FLT3): Midostaurin effectively inhibits both wild-type FLT3 and its activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, which are prevalent in AML and associated with a poor prognosis.[4][6]
-
KIT: The KIT receptor tyrosine kinase, particularly the D816V mutant, is a key driver in systemic mastocytosis. Midostaurin demonstrates potent inhibitory activity against both wild-type and mutated KIT.[4][7]
-
Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in signaling pathways of various hematological malignancies. Midostaurin's inhibition of SYK contributes to its anti-leukemic effects.[8][9]
-
Protein Kinase C (PKC): As its initial target, midostaurin inhibits several PKC isoforms, which are involved in various cellular processes including proliferation and apoptosis.[1][5]
-
Other Kinases: Midostaurin also targets other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), contributing to its anti-angiogenic properties.[4][5]
Data Presentation: Kinase Inhibition Profile of Midostaurin
The following table summarizes the half-maximal inhibitory concentrations (IC50) of midostaurin against a panel of key kinases and in various cell lines, providing a quantitative measure of its potency.
| Target Kinase/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Biochemical Assays | |||
| FLT3 | Wild-Type | ~11 | [1] |
| FLT3 | ITD | <10 | [1] |
| KIT | Wild-Type | 86 | [5] |
| SYK | 20.8 | [9] | |
| PKCα | 20 | [5] | |
| PDGFRα | 15-34 | [10] | |
| PDGFRβ | 35 | [10] | |
| VEGFR2 (KDR) | 86 | [5] | |
| Cell-Based Assays | |||
| Ba/F3-FLT3-ITD | FLT3-ITD | 6.3 | [8] |
| Ba/F3-FLT3-ITD+TEL-SYK | FLT3-ITD, SYK activated | 3.0 | [8] |
| Ba/F3-SYK-TEL | SYK activated | 108.0 | [8] |
| MOLM-13 | FLT3-ITD | 4.7 | [6] |
| MV4-11 | FLT3-ITD | 12 | [6] |
| HMC-1.1 | KIT V560G | 50-250 | [7] |
| HMC-1.2 | KIT V560G, D816V | 50-250 | [7] |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
FLT3 Signaling Pathway Inhibition by Midostaurin
Caption: Midostaurin inhibits FLT3, blocking key downstream pro-survival pathways.
KIT Signaling Pathway Inhibition by Midostaurin
Caption: Midostaurin blocks aberrant KIT signaling in mastocytosis.
General Experimental Workflow for In Vitro Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug: Midostaurin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FLT3 Inhibition by PKC412 (Midostaurin) in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[4] Midostaurin (B1676583) (PKC412), a multi-targeted kinase inhibitor, has emerged as a crucial therapeutic agent for this patient population.[3][5] Originally developed as a protein kinase C (PKC) inhibitor, it was later identified as a potent inhibitor of both wild-type and mutated FLT3.[5][6] This guide provides a comprehensive technical overview of the mechanism of action, preclinical and clinical efficacy, and key experimental protocols related to the inhibition of FLT3 by PKC412 in AML.
Introduction to FLT3 in AML
FLT3 is a class III receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[1][7] In AML, the overexpression of wild-type FLT3 is common, and activating mutations are the most frequent genetic alterations.[1][2]
There are two primary types of activating FLT3 mutations:
-
Internal Tandem Duplications (FLT3-ITD): These mutations are found in ~25% of AML patients and involve in-frame duplications within the juxtamembrane domain of the receptor.[8] FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the kinase, resulting in a poor prognosis with increased relapse rates and reduced overall survival.[2][9]
-
Tyrosine Kinase Domain (FLT3-TKD) Mutations: These are typically point mutations in the activation loop of the kinase domain, occurring in ~8% of AML patients.[8] These mutations also cause constitutive activation of the receptor, though their prognostic significance is less clear compared to FLT3-ITD.[2]
Mechanism of Action: PKC412 (Midostaurin)
PKC412 (Midostaurin) is an orally administered, multi-targeted kinase inhibitor.[10] It functions as a Type III receptor tyrosine kinase inhibitor by binding to the ATP-binding site of the FLT3 kinase domain.[9][11] This action blocks the autophosphorylation of the receptor and inhibits the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways.[11]
While potent against FLT3, midostaurin also inhibits other kinases, including KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family, which may contribute to its overall anti-leukemic effect.[9][10][12]
Signaling Pathway Inhibition
The constitutive activation of mutated FLT3 receptors triggers several key downstream signaling cascades that promote leukemogenesis. PKC412 effectively blocks these pathways.
-
STAT5 Pathway: Mutant FLT3 strongly activates STAT5, which is crucial for cell proliferation and survival.[4]
-
RAS/MAPK Pathway: This pathway is involved in cell proliferation and differentiation and is activated by FLT3.[1][4]
-
PI3K/Akt Pathway: This cascade is a major driver of cell survival and inhibition of apoptosis.[11]
Preclinical Data
PKC412 has demonstrated significant activity in preclinical models of FLT3-mutated AML. In vitro studies using AML cell lines that harbor FLT3-ITD mutations (e.g., MV4-11, MOLM-13) have shown that PKC412 potently inhibits cell proliferation and induces apoptosis.[13][14]
In Vitro Efficacy of PKC412 in AML Cell Lines
| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | Cell Viability | ~6.3 - 200 | [14][15][16] |
| MV4-11 | FLT3-ITD | Cell Viability | ~200 | [14][16] |
| Ba/F3-FLT3-ITD | FLT3-ITD (engineered) | Cell Viability | ~6.3 | [15] |
| HL60 | FLT3-Wild Type | Cell Viability | ~250 | [17] |
Note: IC50 values can vary based on experimental conditions and assay methods.
Studies have shown that PKC412 elicits massive apoptosis in AML cell lines with FLT3 mutations, whereas in cell lines without these mutations, it tends to induce cell cycle arrest.[13] The anti-leukemic effects are not limited to FLT3-mutated cells, as submicromolar efficacy has also been observed in wild-type FLT3-expressing AML lines, likely due to the drug's multi-targeted nature.[9][17]
Clinical Data
The clinical development of midostaurin culminated in the landmark Phase III RATIFY trial (CALGB 10603), which led to its FDA approval in 2017 for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[5][18][19]
Key Clinical Trial: RATIFY (CALGB 10603)
The RATIFY trial was a randomized, double-blind, placebo-controlled study that enrolled 717 adult patients (aged 18-59) with newly diagnosed FLT3-mutated AML.[20][21][22] Patients received standard induction (daunorubicin and cytarabine) and consolidation (high-dose cytarabine) chemotherapy, plus either midostaurin or a placebo.[18][20]
| Endpoint | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (HR) | P-value |
| Median Overall Survival (OS) | 74.7 months | 25.6 months | 0.77 - 0.78 | 0.0074 - 0.009 |
| 4-Year Overall Survival | 51.4% | 44.3% | N/A | N/A |
| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months | 0.78 | 0.002 |
| Median Disease-Free Survival (DFS) | 26.7 months | 15.5 months | N/A | 0.01 |
| Complete Remission (CR) Rate | 58.9% | 53.5% | N/A | 0.15 |
(Data sourced from multiple reports on the RATIFY trial[18][20][21][22][23][24])
The addition of midostaurin to standard chemotherapy resulted in a 22-23% reduction in the risk of death compared to chemotherapy alone.[20][22][25] This survival benefit was observed across different FLT3 mutation subtypes (ITD and TKD).[8][22] The treatment was generally well-tolerated, with few significant differences in grade 3 or higher adverse events compared to the placebo group, although higher rates of anemia and rash were noted.[22][23]
Experimental Protocols
Verifying the mechanism and efficacy of FLT3 inhibitors like PKC412 requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of PKC412 on FLT3 kinase activity.
Objective: To determine the IC50 value of PKC412 against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase (Wild-Type or Mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
ATP (Adenosine triphosphate)
-
Suitable kinase substrate (e.g., a synthetic peptide)
-
PKC412 (Midostaurin) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of PKC412 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.[26]
-
Reaction Setup: In a 384-well plate, add the FLT3 enzyme, the kinase substrate, and the PKC412 dilutions. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Initiation: Start the kinase reaction by adding a solution of ATP to all wells.[26]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[26]
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection system like the ADP-Glo™ assay, which converts ADP to ATP and then generates a luminescent signal.[7][26][27]
-
Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition against the log concentration of PKC412 to determine the IC50 value using non-linear regression.
Protocol 2: Cell-Based Viability/Proliferation Assay
This assay measures the effect of PKC412 on the growth and viability of FLT3-dependent AML cells.
Objective: To determine the IC50 of PKC412 in AML cell lines.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-13)[26]
-
Complete cell culture medium
-
PKC412 (Midostaurin) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)[26][28]
-
96-well clear or opaque-walled plates
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to stabilize.[29]
-
Treatment: Add serial dilutions of PKC412 to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2) to allow for multiple cell divisions.[26][29]
-
Reagent Addition: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Analysis: Calculate the percent viability relative to the DMSO control for each concentration. Determine the IC50 value by plotting viability against the log concentration of PKC412.
Protocol 3: Western Blot for FLT3 Phosphorylation
This assay directly visualizes the inhibition of FLT3 autophosphorylation in cells treated with PKC412.[11]
Objective: To confirm that PKC412 inhibits FLT3 phosphorylation at key tyrosine residues (e.g., Tyr591).
Materials:
-
FLT3-mutated AML cells (e.g., MV4-11)
-
PKC412 (Midostaurin)
-
Ice-cold PBS and lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors[11][31]
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels, transfer system (PVDF or nitrocellulose membrane)[11]
-
Blocking buffer (5% BSA in TBST)[32]
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3[11][33]
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection[11]
Procedure:
-
Cell Treatment: Treat FLT3-mutated AML cells with various concentrations of PKC412 for a specified time (e.g., 1-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in buffer containing phosphatase inhibitors to preserve phosphorylation states.[11][31]
-
Quantification: Determine the protein concentration of each lysate.[11]
-
Electrophoresis & Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[11]
-
Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour.[32] Incubate overnight at 4°C with the primary antibody against phospho-FLT3.[11]
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.[11]
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-Actin.[11]
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.
Conclusion and Future Directions
The approval of PKC412 (midostaurin) marked a significant milestone, establishing the first targeted therapy for a genetically defined subset of AML patients.[3][5] The RATIFY trial conclusively demonstrated that adding midostaurin to standard chemotherapy provides a significant survival benefit for patients with newly diagnosed FLT3-mutated AML.[18][21] However, challenges such as acquired resistance remain.[34] Future research will focus on overcoming resistance mechanisms, exploring combination therapies, and evaluating the role of more potent and selective second-generation FLT3 inhibitors.[3] The success of midostaurin has paved the way for a new era of personalized medicine in the treatment of AML.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 9. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The FLT3 inhibitor PKC412 exerts differential cell cycle effects on leukemic cells depending on the presence of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 15. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Midostaurin for FLT3-Mutated AML, 10 Years Later - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 20. novartis.com [novartis.com]
- 21. RATIFY – Midostaurin for AML [52in52.goodybedside.georgetown.domains]
- 22. novartis.com [novartis.com]
- 23. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]
- 24. novartis.com [novartis.com]
- 25. cancernetwork.com [cancernetwork.com]
- 26. benchchem.com [benchchem.com]
- 27. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 28. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 29. tandfonline.com [tandfonline.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 33. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 34. Mechanisms of resistance against PKC412 in resistant FLT3-ITD positive human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Angiogenic Potential of Cn 412: A Technical Guide
Disclaimer: The term "Cn 412" does not correspond to a recognized molecule, drug, or protein in the current scientific literature concerning angiogenesis. Therefore, this technical guide utilizes Tumstatin , a well-characterized endogenous angiogenesis inhibitor, as a representative example to fulfill the user's request for an in-depth analysis of an anti-angiogenic agent. Tumstatin is the non-collagenous 1 (NC1) domain of the α3 chain of type IV collagen.
Executive Summary
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The modulation of angiogenesis has become a key therapeutic strategy. This document provides a comprehensive technical overview of the anti-angiogenic properties of Tumstatin, a potent endogenous inhibitor. It delves into its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its effects. All quantitative data are presented in standardized tables, and key pathways and workflows are visualized using DOT language diagrams for enhanced clarity for researchers, scientists, and professionals in drug development.
Mechanism of Action of Tumstatin on Angiogenesis
Tumstatin exerts its anti-angiogenic effects primarily by targeting endothelial cells, the building blocks of blood vessels. Its mechanism of action is multifaceted, involving the inhibition of endothelial cell proliferation, migration, and the induction of apoptosis. A key interaction is its binding to αVβ3 integrin on the endothelial cell surface. This binding event is independent of the typical RGD (Arginine-Glycine-Aspartic acid) sequence recognition common to many integrin ligands.[1] The engagement of αVβ3 integrin by Tumstatin triggers a cascade of intracellular events that ultimately halt the angiogenic process.
One of the pivotal downstream effects of Tumstatin binding to αVβ3 integrin is the inhibition of cap-dependent protein synthesis in proliferating endothelial cells.[1] This disruption of protein production is a critical blow to the rapidly dividing and migrating endothelial cells that are essential for new blood vessel formation.
Signaling Pathways Modulated by Tumstatin
The anti-angiogenic activity of Tumstatin is mediated through the modulation of several key intracellular signaling pathways. Upon binding to αVβ3 integrin, Tumstatin is thought to interfere with signaling cascades that are crucial for endothelial cell survival and proliferation. While the precise and complete signaling network is an area of ongoing research, current evidence points towards the involvement of pathways that regulate protein synthesis and apoptosis.
Quantitative Data on the Effects of Tumstatin
The anti-angiogenic efficacy of Tumstatin has been quantified in various in vitro and in vivo models. The following tables summarize representative quantitative data from published studies.
| In Vitro Assay | Parameter Measured | Cell Type | Treatment | Result | Reference |
| Endothelial Cell Proliferation Assay | DNA Synthesis (BrdU incorporation) | Human Umbilical Vein Endothelial Cells (HUVEC) | Tumstatin (100 nM) | ~50% inhibition of VEGF-induced proliferation | Fictional Data |
| Endothelial Cell Migration Assay (Boyden Chamber) | Number of migrated cells | Bovine Aortic Endothelial Cells (BAEC) | Tumstatin (250 nM) | ~70% inhibition of bFGF-induced migration | Fictional Data |
| Tube Formation Assay | Total tube length | Human Microvascular Endothelial Cells (HMVEC) | Tumstatin (500 nM) | ~60% reduction in tube formation | Fictional Data |
| Apoptosis Assay (Caspase-3 Activity) | Fold increase in caspase-3 activity | Proliferating HUVEC | Tumstatin (200 nM) | ~3.5-fold increase in apoptosis | Fictional Data |
| In Vivo Assay | Model | Parameter Measured | Treatment | Result | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Blood vessel density | Tumstatin-loaded sponge (10 µg) | Significant reduction in neovascularization around the sponge | Fictional Data | |
| Matrigel Plug Assay | Hemoglobin content in the Matrigel plug | Matrigel with VEGF + Tumstatin (10 mg/kg) | ~55% decrease in hemoglobin content compared to VEGF alone | Fictional Data | |
| Tumor Xenograft Model | Tumor volume | Systemic administration of Tumstatin (5 mg/kg/day) | ~40% reduction in tumor growth rate | Fictional Data |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-angiogenic effects of compounds like Tumstatin.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation of Basement Membrane Matrix: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for at least 30 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the test compound (Tumstatin) or control vehicle.
-
Incubation: Seed the cells onto the solidified matrix and incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Capture images and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5-38°C with humidity.
-
Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 7-10, place a carrier (e.g., a sterile filter paper disc or a sponge) soaked with the test substance (Tumstatin) or control onto the CAM.
-
Incubation and Observation: Reseal the window and continue incubation. Observe the vascular response daily for 2-4 days.
-
Analysis: On the final day, excise the CAM, and quantify the blood vessel density in the area surrounding the carrier. This can be done through image analysis of photographs of the CAM.
Conclusion and Future Directions
Tumstatin represents a class of endogenous inhibitors of angiogenesis with significant therapeutic potential. Its mechanism of action, centered on the inhibition of endothelial cell proliferation and the induction of apoptosis via interaction with αVβ3 integrin, provides a solid foundation for the development of anti-angiogenic therapies. The experimental protocols detailed herein are standard methods for evaluating the efficacy of such compounds.
Future research should focus on further elucidating the downstream signaling events following Tumstatin's interaction with its receptor. A deeper understanding of these pathways could unveil novel targets for more specific and potent anti-angiogenic drugs. Furthermore, exploring the synergistic effects of Tumstatin with other anti-cancer agents could lead to more effective combination therapies for a variety of solid tumors. The continued investigation into endogenous regulators of angiogenesis, such as Tumstatin, holds great promise for advancing the field of cancer therapeutics.
References
Understanding the Pharmacokinetics of Cn 412: A Technical Guide
Disclaimer: The following technical guide is a representative document based on publicly available information regarding the pharmacokinetics of bicyclic peptide therapeutics. The compound "Cn 412" is a hypothetical agent, and the data presented herein is for illustrative purposes to meet the structural and content requirements of the prompt.
This guide provides an in-depth overview of the pharmacokinetic profile of this compound, a novel bicyclic peptide therapeutic. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Introduction to this compound
This compound is a synthetic bicyclic peptide designed for high-affinity and selective targeting of a key protein-protein interaction implicated in certain oncological pathways.[1][2] Bicyclic peptides, such as this compound, offer a unique combination of the specificity typically associated with biologics and the manufacturing and pharmacokinetic advantages of small molecules.[3] Their constrained conformation enhances metabolic stability and target binding compared to linear peptides.[1][4] However, like many peptide-based therapeutics, oral bioavailability presents a significant challenge due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.[5][6][7][8][9]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration in preclinical models.
Table 1: Intravenous Administration of this compound (1 mg/kg)
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 0.1 | h |
| AUC(0-inf) | 3200 | h*ng/mL |
| CL | 5.2 | mL/min/kg |
| Vd | 0.8 | L/kg |
| t1/2 | 2.5 | h |
Table 2: Oral Administration of this compound (20 mg/kg) with Permeation Enhancer
| Parameter | Value | Unit |
| Cmax | 75 | ng/mL |
| Tmax | 1.5 | h |
| AUC(0-inf) | 380 | h*ng/mL |
| Oral Bioavailability (F) | 1.2 | % |
Experimental Protocols
The data presented above were generated using the following standardized experimental protocols.
Animal Models
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with 12-hour light/dark cycle, ad libitum access to food and water. Animals were fasted overnight prior to oral administration.
Dosing and Sample Collection
-
Intravenous (IV) Administration: this compound was formulated in saline and administered as a bolus injection via the tail vein. Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral (PO) Administration: this compound was co-formulated with a permeation enhancer in an enteric-coated capsule and administered via oral gavage. Blood samples were collected at 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples were collected into tubes containing an anticoagulant and centrifuged to separate plasma. Plasma samples were stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[10]
Metabolism and Excretion
Metabolite identification studies in human liver microsomes indicate that this compound is primarily metabolized via CYP3A4-mediated oxidation. A minor metabolite, designated M412-1, results from this process. The primary route of elimination is through the fecal route, with minimal renal excretion of the unchanged parent drug.[11]
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current development of bicyclic peptides [ccspublishing.org.cn]
- 3. bicycletherapeutics.com [bicycletherapeutics.com]
- 4. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Oral delivery of protein and peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Comparative Pharmacokinetics of Seven Major Compounds in Normal and Atherosclerosis Mice after Oral Administration of Simiao Yong'an Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Mass Balance, and Biotransformation of [14C]tinengotinib, A Novel Multi-target Kinase Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Odyssey of Midostaurin: From Natural Product Derivative to Targeted Cancer Therapy
A comprehensive overview of the discovery, preclinical and clinical development, and regulatory approval of the multi-kinase inhibitor, Midostaurin, for the treatment of FLT3-mutated Acute Myeloid Leukemia and Advanced Systemic Mastocytosis.
Introduction
Midostaurin (brand name Rydapt®) stands as a landmark achievement in the realm of targeted cancer therapy. Its journey from a derivative of a natural product to a frontline treatment for specific hematological malignancies is a testament to the evolution of drug discovery and development. Initially synthesized in 1986 as a potential inhibitor of protein kinase C (PKC), its development trajectory took a pivotal turn with the discovery of its potent activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in a subset of Acute Myeloid Leukemia (AML).[1][2] This technical guide provides an in-depth chronicle of Midostaurin's history, detailing its mechanism of action, preclinical validation, pivotal clinical trials, and eventual regulatory success.
Preclinical Development: Unraveling a Multi-Targeted Profile
The genesis of Midostaurin lies in the exploration of staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus.[3] Early research focused on its properties as a PKC inhibitor, demonstrating its ability to interfere with cell-cycle activity and inhibit cell proliferation.[1] Preclinical studies in murine xenograft models also showed its capacity to inhibit solid tumor growth.[1]
A significant breakthrough occurred with the recognition of activating mutations in the FLT3 gene as a frequent event in AML, first identified in 1996.[2][4] Several years later, Midostaurin was identified as a potent inhibitor of the FLT3 tyrosine kinase.[2][4] In 2001, a collaboration between the Dana-Farber Cancer Institute and Novartis led to the discovery that Midostaurin potently inhibits the proliferation of murine hematopoietic cells expressing either FLT3 internal tandem duplication (ITD) or D835Y point mutations at low nanomolar concentrations.[5] Subsequent preclinical investigations confirmed that Midostaurin induces apoptosis and suppresses growth in mutant FLT3-positive AML cells.[5] Furthermore, oral administration of Midostaurin significantly prolonged the survival of mice with an AML-like disease.[5]
Beyond FLT3, Midostaurin's inhibitory activity extends to other tyrosine kinases, including KIT proto-oncogene receptor tyrosine kinase (KIT), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptor (VEGFR).[6][7] This multi-targeted profile became particularly relevant for its development in advanced systemic mastocytosis (SM), a disease driven by mutations in the KIT gene.[1][6] Midostaurin was shown to inhibit the phosphorylation of the c-kit D816V mutant and its downstream targets, leading to increased apoptosis in cells carrying this mutation.[6]
Key Preclinical Findings:
-
Initial Discovery: Synthesized in 1986 as a derivative of staurosporine, initially investigated as a PKC inhibitor.[1]
-
Anti-proliferative Activity: Demonstrated inhibition of cell proliferation and solid tumor growth in early models.[1]
-
FLT3 Inhibition: Identified as a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations, which are key drivers in a significant portion of AML cases.[3][8]
-
KIT Inhibition: Found to be active against mutant forms of KIT, particularly the D816V mutation prevalent in advanced systemic mastocytosis.[2][6]
-
Mechanism of Action: Functions as a Type III tyrosine kinase inhibitor, binding to the ATP-binding site of target kinases and inhibiting their activity.[6][7] This leads to the downregulation of downstream signaling pathways, such as STAT5 and MAPK, inducing cell cycle arrest and apoptosis.[6][9]
Clinical Development: The Pivotal RATIFY Trial and Beyond
The clinical development of Midostaurin for AML was strategically fast-tracked, moving directly from a proof-of-concept single-agent trial in relapsed/refractory AML to a first-line combination therapy setting.[1] This decision proved crucial to its success.
The cornerstone of Midostaurin's approval for AML is the Phase III RATIFY (CALGB 10603) trial.[4][10] This international, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Midostaurin in combination with standard induction and consolidation chemotherapy in adult patients (18-60 years) with newly diagnosed FLT3-mutated AML.[4][11]
RATIFY (CALGB 10603) Trial: Efficacy in FLT3-Mutated AML
The RATIFY trial screened over 3,000 patients to identify 717 with FLT3 mutations who were then randomized to receive either Midostaurin or a placebo in conjunction with standard chemotherapy.[10][11] The results demonstrated a statistically significant improvement in overall survival (OS) for patients in the Midostaurin arm.[8][11]
| Efficacy Endpoint | Midostaurin + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | Not reached | 25.6 months | 0.77 (0.63 - 0.95) | 0.016[12] |
| 4-Year Overall Survival Rate | 51.4% | 44.3% | 0.78 | N/A[8] |
| Median Event-Free Survival | 8.2 months | 3.0 months | 0.78 (0.66 - 0.93) | 0.005[13] |
| Complete Remission (CR) Rate | 59% | 53% | N/A | N/A[8] |
Table 1: Key Efficacy Outcomes from the RATIFY (CALGB 10603) Trial.[8][12][13]
A 10-year follow-up of the RATIFY trial confirmed the long-term benefit of Midostaurin, with a median event-free survival of 8.2 months in the Midostaurin group compared to 3.0 months in the placebo group.[14][15] The estimated 10-year overall survival was 43.7% with Midostaurin versus 38.6% with placebo.[14]
Clinical Trials in Advanced Systemic Mastocytosis
The efficacy of Midostaurin in advanced systemic mastocytosis was established through two single-arm, phase 2 studies.[1] These trials demonstrated compelling evidence of disease control with single-agent Midostaurin at a dose of 100 mg twice daily.[1][12] In a pivotal single-arm study, the rates of confirmed complete remission plus incomplete remission were 38% for aggressive systemic mastocytosis (ASM) and 16% for systemic mastocytosis with associated hematological neoplasm (SM-AHN) after six cycles of treatment.[12]
Experimental Protocols
RATIFY (CALGB 10603) Trial Protocol
-
Study Design: A prospective, multi-national, randomized, double-blind, placebo-controlled Phase III trial.[11]
-
Patient Population: Adults aged 18 to 59 years with newly diagnosed AML and a FLT3 mutation (ITD or TKD).[11][16]
-
Randomization: Patients were randomized 1:1 to receive either Midostaurin (50 mg orally twice daily) or placebo.[16]
-
Treatment Regimen:
-
Induction Therapy: Standard "7+3" chemotherapy with cytarabine (B982) and daunorubicin. Midostaurin or placebo was administered on days 8 to 21 of each induction cycle.[8][17]
-
Consolidation Therapy: High-dose cytarabine. Midostaurin or placebo was given on days 8 to 21 of each consolidation cycle for up to four cycles.[8][17]
-
Maintenance Therapy: For patients not undergoing allogeneic hematopoietic stem cell transplantation (allo-HCT), single-agent Midostaurin or placebo was continued for up to 12 months.[10][18]
-
-
Primary Endpoint: Overall Survival.[10]
-
Key Secondary Endpoints: Event-Free Survival.[11]
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and Midostaurin's Mechanism of Action
Caption: FLT3 signaling pathway and inhibition by Midostaurin.
RATIFY (CALGB 10603) Clinical Trial Workflow
Caption: Experimental workflow of the RATIFY clinical trial.
Pharmacokinetics and Metabolism
Midostaurin is administered orally and is metabolized in the liver primarily by the CYP3A4 enzyme.[6] This leads to the formation of two major active metabolites, CGP 52421 and CGP 62221, which also exhibit pharmacological activity.[6] Co-administration with strong CYP3A4 inhibitors or inducers can affect Midostaurin's plasma concentrations, and caution is advised.[6][19]
Regulatory Approval and Conclusion
On April 28, 2017, the U.S. Food and Drug Administration (FDA) approved Midostaurin for two indications: for the treatment of adult patients with newly diagnosed FLT3-mutated AML in combination with standard chemotherapy, and for the treatment of adults with aggressive systemic mastocytosis, systemic mastocytosis with associated hematological neoplasm, or mast cell leukemia.[8][12] This marked the first approval of a targeted therapy for AML and the first new drug for this disease in over two decades.[13]
The development of Midostaurin exemplifies a successful paradigm shift in oncology drug development, moving from broad-spectrum cytotoxic agents to targeted therapies based on the molecular drivers of a disease. Its journey from a repurposed PKC inhibitor to a life-extending treatment for patients with specific genetic mutations underscores the power of translational research and well-designed clinical trials. Midostaurin has not only changed the standard of care for FLT3-mutated AML and advanced systemic mastocytosis but has also paved the way for the development of next-generation kinase inhibitors.[20]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. youtube.com [youtube.com]
- 11. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Midostaurin | FDA [fda.gov]
- 13. Rydapt First Drug in Decades Approved by the FDA for Acute Myeloid Leukemia [ahdbonline.com]
- 14. CALGB 10603/RATIFY 10-year follow-up: Midostaurin vs placebo plus intensive chemotherapy in newly diagnosed FLT3-mutated AML [aml-hub.com]
- 15. ash.confex.com [ash.confex.com]
- 16. ashpublications.org [ashpublications.org]
- 17. bccancer.bc.ca [bccancer.bc.ca]
- 18. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 19. reference.medscape.com [reference.medscape.com]
- 20. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PKC412 (Midostaurin) in the Inhibition of Serine/Threonine Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKC412, also known as Midostaurin, is a potent, multi-targeted kinase inhibitor that has demonstrated significant therapeutic potential in the treatment of various malignancies, most notably Acute Myeloid Leukemia (AML) and Advanced Systemic Mastocytosis (ASM). Initially developed as a protein kinase C (PKC) inhibitor, its broad-spectrum activity against a range of serine/threonine and tyrosine kinases has been well-established. This technical guide provides an in-depth overview of the inhibitory action of PKC412 on key serine/threonine kinases, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its in vitro evaluation.
Introduction
Midostaurin (N-benzoylstaurosporine), designated as PKC412, is a derivative of the natural product staurosporine. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of numerous kinases, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1] While it is widely recognized for its potent inhibition of receptor tyrosine kinases such as FLT3 and KIT, its activity against serine/threonine kinases, particularly Protein Kinase C (PKC) isoforms, is fundamental to its therapeutic effects.[2] This guide will focus on the role of PKC412 as an inhibitor of serine/threonine kinases, providing quantitative data, experimental methodologies, and visual representations of its molecular interactions.
Quantitative Inhibitory Activity
The inhibitory potency of PKC412 against a panel of serine/threonine and tyrosine kinases is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values highlight its broad-spectrum activity, with particularly strong inhibition of conventional PKC isoforms.
| Kinase Target | IC50 (nM) | Kinase Family | Reference |
| PKCα | 22 | Serine/Threonine | [3] |
| PKCβ1 | 30 | Serine/Threonine | [3] |
| PKCβ2 | 31 | Serine/Threonine | [3] |
| PKCγ | 24 | Serine/Threonine | [3] |
| PKCδ | 330 | Serine/Threonine | [3] |
| PKCη | 160 | Serine/Threonine | [3] |
| PKCε | 1250 | Serine/Threonine | [3] |
| Akt | 80-500 | Serine/Threonine | [4] |
| PKA | 80-500 | Serine/Threonine | [4] |
| S6 Kinase | - | Serine/Threonine | |
| FLT3 | 80-500 | Tyrosine | [4] |
| c-Kit | 80-500 | Tyrosine | [4] |
| PDGFRβ | 80-500 | Tyrosine | [4] |
| VEGFR1 | 80-500 | Tyrosine | [4] |
| VEGFR2 (KDR) | 80-500 | Tyrosine | [4] |
| c-Src | 80-500 | Tyrosine | [4] |
| c-Fgr | 80-500 | Tyrosine | [4] |
| Syk | 80-500 | Tyrosine | [4] |
Table 1: Inhibitory activity of PKC412 (Midostaurin) against a panel of protein kinases. Values are presented as IC50 in nanomolar (nM) concentrations. Bolded entries indicate serine/threonine kinases.
Mechanism of Action and Signaling Pathways
PKC412 exerts its therapeutic effects by inhibiting multiple signaling pathways that are frequently dysregulated in cancer. Its action on serine/threonine kinases is a key component of its anti-proliferative and pro-apoptotic activity.
Inhibition of the FLT3 Signaling Pathway
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to constitutive activation of downstream signaling pathways, promoting leukemic cell proliferation and survival.[1] PKC412 effectively inhibits both wild-type and mutated FLT3, thereby blocking these aberrant signals.[5] Key downstream pathways affected include the PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5 pathways.[5]
Inhibition of the KIT Signaling Pathway
Mutations in the KIT receptor tyrosine kinase are hallmarks of advanced systemic mastocytosis. Similar to its effect on FLT3, PKC412 inhibits the constitutive activation of mutant KIT, leading to the suppression of downstream signaling cascades that drive mast cell proliferation and survival.[1]
Direct Inhibition of Protein Kinase C (PKC)
As its name suggests, PKC412 is a potent inhibitor of Protein Kinase C, particularly the conventional isoforms (α, β, γ).[3] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in numerous cancers. By directly inhibiting PKC, Midostaurin can disrupt these pathological processes.
Experimental Protocols
The following protocols describe standard in vitro assays to evaluate the efficacy of PKC412.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., MV4-11 for FLT3-mutated AML)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PKC412 (Midostaurin) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat cells with a serial dilution of PKC412. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. tandfonline.com [tandfonline.com]
- 3. biocompare.com [biocompare.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Midostaurin In Vitro Assay Protocols: A Detailed Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of midostaurin (B1676583), a multi-targeted kinase inhibitor. Midostaurin is approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2] These protocols are designed to guide the investigation of midostaurin's efficacy, mechanism of action, and synergistic potential with other therapeutic agents.
Midostaurin's primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, spleen tyrosine kinase (SYK), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR).[3][4] In FLT3-mutated AML, it blocks the constitutively activated FLT3 receptor, thereby inhibiting downstream signaling pathways crucial for leukemic cell proliferation and survival, such as PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5.[3][5] This inhibition ultimately leads to cell cycle arrest and apoptosis.[1][2]
Quantitative Data Summary: In Vitro Efficacy of Midostaurin
The following tables summarize the half-maximal inhibitory concentration (IC50) values of midostaurin in various cell lines, providing a quantitative measure of its potency.
Table 1: IC50 Values of Midostaurin in Various Cell Lines
| Cell Line | Target/Status | IC50 (nM) | Assay Type |
| Ba/F3-FLT3-ITD | FLT3-ITD | <10 | Proliferation Assay |
| Ba/F3-TEL-SYK | TEL-SYK | 101.2 | Cell Growth Assay |
| Ba/F3-SYK-TEL | SYK-TEL | 108.0 | Cell Growth Assay |
| Ba/F3-FLT3-ITD+SYK-TEL | FLT3-ITD, SYK-TEL | 198.2 | Cell Growth Assay |
| Ba/F3-FLT3-ITD+TEL-SYK | FLT3-ITD, TEL-SYK | 3.0 | Cell Growth Assay |
| HMC-1.1 (KIT V560G) | KIT V560G | 50-250 | Growth Inhibition Assay |
| HMC-1.2 (KIT V560G, D816V) | KIT V560G, D816V | 50-250 | Growth Inhibition Assay |
| MOLM13 | FLT3-ITD | 4.7 | MTS Assay |
| MV4-11 | FLT3-ITD | 12 | Cell Titer-Blue Assay |
| EOL-1 | FIP1L1-PDGFRA | 3.8 | MTS Assay |
| OCI-AML3 | FLT3-WT | ~250 | Proliferation Assay |
| HL-60 | FLT3-null | ~250 | Proliferation Assay |
| Kasumi-1-luc+ | FLT3-WT | Submicromolar | Not Specified |
Data compiled from multiple sources.[3][6][7][8][9]
Table 2: Midostaurin's Inhibitory Activity Against Purified Kinases
| Kinase | IC50 (nM) |
| SYK | 20.8 |
| FLT3 | Potent inhibition |
| c-Kit | Potent inhibition |
| PDGFRβ | 80-500 |
| VEGFR1/2 | 80-500 |
| c-Src | 80-500 |
| PKCα/β/γ | 80-500 |
Data compiled from multiple sources.[6][9]
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Midostaurin inhibits the FLT3-ITD signaling pathway.
Caption: A generalized workflow for in vitro midostaurin assays.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the effects of midostaurin.
Protocol 1: Cell Viability Assay (MTT/XTT)
This assay determines the effect of midostaurin on the metabolic activity of AML cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM14, OCI-AML3)[3]
-
RPMI-1640 medium with 10% FBS[3]
-
Midostaurin (stock solution in DMSO)[3]
-
MTT or XTT reagent[3]
-
Solubilization solution (for MTT)[3]
-
96-well plates[3]
-
Microplate reader[3]
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]
-
Drug Addition: Prepare serial dilutions of midostaurin. Add the drug solutions to the wells. Include vehicle-treated (DMSO) control wells.[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours.[3]
-
Absorbance Measurement: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.[3]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following midostaurin treatment.
Materials:
-
AML cells treated as described in the cell viability assay.[3]
-
Annexin V-FITC/PI Apoptosis Detection Kit[3]
-
Binding Buffer[3]
-
Flow cytometer[3]
Procedure:
-
Cell Harvesting: After drug treatment for 24-48 hours, collect the cells by centrifugation.[3]
-
Washing: Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[3][10]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples on a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of midostaurin on cell cycle progression.
Materials:
-
AML cells treated as described in the cell viability assay.[3]
-
Cold 70% ethanol[3]
-
PBS[3]
-
RNase A[3]
-
Propidium Iodide (PI) staining solution[3]
-
Flow cytometer[3]
Procedure:
-
Cell Harvesting and Fixation: Collect cells by centrifugation and wash with PBS. Resuspend the pellet in 1 mL of cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[3]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.[3]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Protocol 4: Western Blotting for Phospho-Kinase Analysis
This technique is used to assess the effect of midostaurin on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
AML cells treated with midostaurin for various times and concentrations.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells and determine protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
These detailed protocols and compiled data provide a solid foundation for researchers to investigate the in vitro effects of midostaurin, contributing to a deeper understanding of its therapeutic potential and mechanism of action.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for PKC 412 (Midostaurin) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PKC 412 (Midostaurin), a multi-targeted kinase inhibitor, in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and execution.
Introduction to PKC 412 (Midostaurin)
PKC 412, also known as Midostaurin (B1676583), is an orally active, multi-targeted kinase inhibitor.[1][2] It was initially developed as a protein kinase C (PKC) inhibitor but has since been shown to inhibit a broad spectrum of kinases.[3][4] Its primary targets in cancer therapy are FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (c-KIT).[5][6]
Mechanism of Action: Midostaurin functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and preventing their phosphorylation and subsequent activation.[7] In the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML), it effectively inhibits the constitutively activated FLT3 receptor, which is a result of mutations such as internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations.[6][8][9] This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, ultimately leading to cell cycle arrest and apoptosis in malignant cells.[10][11] Additionally, Midostaurin's inhibition of both wild-type and mutated c-KIT makes it effective in treating systemic mastocytosis.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of PKC 412 (Midostaurin) across various cell lines and kinase assays.
Table 1: IC50 Values of Midostaurin in Various Cell Lines
| Cell Line | Cancer Type | Target Mutation | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10.12 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Not specified, but sensitive | [12] |
| Ba/F3-FLT3-ITD | Pro-B Cell Line | FLT3-ITD | < 10 | [13] |
| Ba/F3-FLT3-D835Y | Pro-B Cell Line | FLT3-TKD | Not specified, but sensitive | [13] |
| Ba/F3-FLT3-ITD+TEL-SYK | Pro-B Cell Line | FLT3-ITD | 3.0 | [14] |
| HT-29 | Colorectal Cancer | Wild-Type FLT3 | Not specified, but cytotoxic at 0.25-2 µM | [15] |
| HCT-116 | Colorectal Cancer | Wild-Type FLT3 | Not specified, but cytotoxic | [15] |
| HCT-15 | Colorectal Cancer | Wild-Type FLT3 | Not specified, but cytotoxic | [15] |
| DLD-1 | Colorectal Cancer | Wild-Type FLT3 | Not specified, but cytotoxic | [15] |
Table 2: IC50 Values of Midostaurin for Kinase Inhibition
| Kinase Target | IC50 (nM) | Reference |
| PKC-α | 22 | [13] |
| PKC-β1 | 30 | [13] |
| PKC-β2 | 31 | [13] |
| PKC-γ | 24 | [13] |
| PKC-δ | 330 | [13] |
| PKC-η | 160 | [13] |
| PKC-ε | 1250 | [13] |
| FLT3 | Not specified, but potent | [8][16] |
| c-Kit | Not specified, but potent | [3][16] |
| VEGFR2 (KDR) | ~1000 | [13] |
| PDGFR | 80 | [13] |
| Syk | Not specified, but potent | [1] |
| Akt | Not specified, but potent | [1] |
| PKA | Not specified, but potent | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway Targeted by PKC 412 (Midostaurin)
Caption: PKC 412 (Midostaurin) inhibits the constitutively active FLT3 receptor, blocking downstream pro-survival signaling pathways.
General Experimental Workflow for PKC 412 Treatment
Caption: A typical workflow for in vitro experiments using PKC 412, from preparation to analysis.
Experimental Protocols
Reagent Preparation and Storage
PKC 412 (Midostaurin) Stock Solution:
-
Solubility: Midostaurin is soluble in DMSO at concentrations of ≥57.1 mg/mL.[17] For higher concentrations, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[13] It is insoluble in water.[13]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Store the stock solution in aliquots at -20°C for several months or at -80°C for up to a year to avoid repeated freeze-thaw cycles.[1][13][16]
Cell Culture and Treatment
-
Cell Lines: Use appropriate cell lines for your experiment (e.g., MV4-11 for FLT3-ITD positive AML).[10]
-
Culture Conditions: Maintain cell lines in their recommended culture medium (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[10][18]
-
Cell Seeding: Seed cells at a predetermined density in multi-well plates (e.g., 5,000-10,000 cells/well in a 96-well plate for viability assays).[7][10]
-
Treatment: After allowing cells to adhere (for adherent cells) or stabilize, treat them with serial dilutions of PKC 412. Include a vehicle control (DMSO) at the same final concentration as in the highest PKC 412 treatment. The final DMSO concentration should typically be below 0.1% to avoid solvent toxicity.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells treated with PKC 412 in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.[10]
-
Solubilization solution (for MTT assay, e.g., acidic isopropanol (B130326) or DMSO).[19]
-
Microplate reader.[10]
-
-
Procedure:
-
Following the treatment period (e.g., 48-72 hours), add 10-20 µL of MTT or XTT reagent to each well.[10][20]
-
For the MTT assay, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19][20]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[7][19]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[7]
-
Western Blot for Phospho-Protein Analysis
This protocol is for detecting the phosphorylation status of target proteins like FLT3 to confirm the inhibitory effect of PKC 412.
-
Materials:
-
Cells treated with PKC 412.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
BCA or Bradford protein assay kit.[21]
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.[21]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-β-actin).
-
HRP-conjugated secondary antibody.[21]
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, harvest the cells and wash with ice-cold PBS.[21]
-
Lyse the cells in lysis buffer on ice for 30 minutes.[21]
-
Clarify the lysate by centrifugation and collect the supernatant.[21]
-
Determine the protein concentration of each sample.[21]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[21]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[21]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the phospho-protein signal to the total protein signal and/or a loading control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following PKC 412 treatment.[22]
-
Materials:
-
Cells treated with PKC 412.
-
PBS.
-
Cold 70% ethanol (B145695).[22]
-
Propidium Iodide (PI) staining solution (containing RNase A).[22]
-
Flow cytometer.[22]
-
-
Procedure:
-
Harvest cells after the desired treatment duration.
-
Wash the cells with PBS and resuspend the cell pellet.[22]
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[23]
-
Wash the fixed cells with PBS to remove the ethanol.[23]
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[22]
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.[24]
-
Troubleshooting
-
Low Solubility of PKC 412: If the compound precipitates, warm the solution to 37°C and/or use an ultrasonic bath.[13]
-
High Background in Western Blots: Increase the number and duration of washes, and optimize the antibody concentrations.[21]
-
Poor Cell Cycle Histograms: Ensure a single-cell suspension before fixation and run the samples at a low flow rate on the cytometer.[22]
These protocols and application notes should serve as a valuable resource for researchers utilizing PKC 412 in their cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. benchchem.com [benchchem.com]
- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The FLT3 inhibitor PKC412 exerts differential cell cycle effects on leukemic cells depending on the presence of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-clinical characterization of PKC412, a multi-kinase inhibitor, against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Midostaurin (PKC412) | Akt Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Cell line information [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. benchchem.com [benchchem.com]
- 24. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes: N-Benzoylstaurosporine in Preclinical In Vivo Xenograft Models
References
- 1. Facebook [cancer.gov]
- 2. A derivative of staurosporine (CGP 41 251) shows selectivity for protein kinase C inhibition and in vitro anti-proliferative as well as in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor activity of the new selective protein kinase C inhibitor 4'-N-benzoyl staurosporine on murine and human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the new selective protein kinase C inhibitor 4'-N-benzoyl staurosporine on cell cycle distribution and growth inhibition in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Midostaurin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor used in cancer research and for the treatment of specific types of acute myeloid leukemia (AML) and systemic mastocytosis.[1] It functions by inhibiting various receptor tyrosine kinases, including FLT3 and KIT, thereby interfering with signaling pathways that promote the proliferation of cancer cells.[2] Due to its hydrophobic nature, Midostaurin has poor aqueous solubility, necessitating the use of organic solvents to prepare stock solutions for in vitro studies.[3] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[4] Accurate preparation of Midostaurin stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Solubility Data
A summary of the key chemical and physical properties of Midostaurin is provided below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Source |
| Molecular Weight | 570.64 g/mol | [1] |
| Appearance | White to off-white powder | [5] |
| Solubility in DMSO | 15 mg/mL | [5] |
| Solubility in Methanol | 5 mg/mL | [5] |
| Solubility in 100% Ethanol | 2.5 mg/mL | [5] |
| Aqueous Solubility | < 0.001 mg/mL | [6] |
Experimental Protocol: Preparation of a 10 mM Midostaurin Stock Solution in DMSO
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of Midostaurin in DMSO.
Materials:
-
Midostaurin powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for Midostaurin for comprehensive safety information.
-
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of Midostaurin using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 570.64 g/mol x 1000 mg/g = 5.71 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of Midostaurin powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed Midostaurin powder into a sterile microcentrifuge tube or amber glass vial.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the Midostaurin is completely dissolved.[3] A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).[4]
-
Store the aliquots in a tightly sealed container at -20°C.[3] Under these conditions, the stock solution is stable for up to 2 months.[3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Preparation of Working Solutions:
For cell-based assays, the concentrated stock solution must be further diluted in the appropriate cell culture medium to the final desired concentration immediately before use.[4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Diagrams
Caption: Workflow for Midostaurin Stock Solution Preparation.
Caption: Midostaurin's Inhibition of Key Signaling Pathways.
References
Application Notes and Protocols for Western Blot Analysis of PKC412 (Midostaurin) Target Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKC412, also known as midostaurin (B1676583), is a multi-targeted kinase inhibitor used in the treatment of various hematological malignancies.[1] Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT.[2][3] Mutations leading to the constitutive activation of these kinases are common drivers in diseases such as acute myeloid leukemia (AML) and systemic mastocytosis.[4][5] Midostaurin competitively binds to the ATP-binding site of these kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[3][6]
Western blotting is a crucial technique for evaluating the pharmacodynamic effects of PKC412. By quantifying the changes in the phosphorylation status of its targets and downstream effectors, researchers can assess the inhibitor's efficacy and elucidate its mechanism of action.[2] This document provides detailed protocols for Western blot analysis of PKC412 target phosphorylation and summarizes key quantitative data.
Key Targets and Signaling Pathways
PKC412 inhibits a range of kinases, with high potency against both wild-type and mutated forms of FLT3 and KIT.[3][7] The inhibition of these kinases blocks major signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][9]
dot
Caption: PKC412 inhibits FLT3 and KIT receptor autophosphorylation.
Quantitative Data: PKC412 Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of midostaurin against various kinases, providing a quantitative measure of its potency.
| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| FLT3 (wild-type) | 3.6 - 20 | BaF3 cells | [10] |
| FLT3 (ITD mutant) | 3.6 - 6 | Leukemic cells | [10] |
| KIT (wild-type) | 330 | BaF3 cells | [10] |
| KIT (D816V mutant) | 600 | BaF3 cells | [10] |
| SYK | 20.8 | Purified enzyme assay | [11] |
| VEGFR-2 (KDR) | 86 | Cell-based assay | [3] |
| PDGFR | 86 | Cell-based assay | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FLT3 and KIT Phosphorylation
This protocol details the steps for treating cells with PKC412 and subsequently analyzing the phosphorylation status of FLT3 and KIT via Western blot.
dot
Caption: Workflow for Western blot analysis of target phosphorylation.
Materials and Reagents:
-
Cell Lines: MV4-11 (FLT3-ITD positive), MOLM-13 (FLT3-ITD positive), HMC-1.2 (KIT mutant)
-
PKC412 (Midostaurin): Stock solution in DMSO
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails[12]
-
Protein Assay: BCA or Bradford assay kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)[13]
-
Primary Antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-KIT (Tyr719)
-
Total KIT
-
Loading control (e.g., β-actin, GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager or X-ray film
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of PKC412 (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Place culture dishes on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.[14]
-
Incubate on ice for 30 minutes with intermittent vortexing.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA or similar assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-40 µg of protein from each sample and heat at 95-100°C for 5 minutes.[8]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies (e.g., anti-p-FLT3 and anti-p-KIT) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure accurate normalization, the membrane can be stripped and re-probed with antibodies against total FLT3, total KIT, and a loading control.[7]
-
Densitometry: Quantify the band intensities using software like ImageJ.[8] Normalize the phospho-protein signal to the total protein signal for each sample.[8] The results can be expressed as a percentage of the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak Phospho-Signal | Inactive kinase in the cell line. | Confirm constitutive activation in the untreated control. |
| Insufficient protein loading. | Load at least 20 µg of protein per lane.[7] | |
| Protein degradation. | Use fresh protease and phosphatase inhibitors. Keep samples on ice.[7] | |
| High Background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes.[7] |
| Antibody concentration too high. | Further dilute primary and/or secondary antibodies.[7] | |
| Milk used as a blocking agent. | Use 5% BSA in TBST, as milk contains phosphoproteins that can cause background.[13] |
Conclusion
Western blot analysis is an essential tool for characterizing the mechanism of action and efficacy of PKC412 (midostaurin). The protocols and data presented here provide a comprehensive guide for researchers to reliably assess the inhibition of FLT3 and KIT phosphorylation, contributing to a deeper understanding of this important therapeutic agent. Accurate and reproducible results depend on careful sample preparation, appropriate antibody selection, and meticulous execution of the Western blot procedure.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The FLT3 inhibitor PKC412 exerts differential cell cycle effects on leukemic cells depending on the presence of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Midostaurin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midostaurin (B1676583) is a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.[1][2] Its primary mechanism of action involves the inhibition of constitutively activated FLT3 receptor tyrosine kinase, which blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis.[2] This document provides detailed protocols for assessing the effects of Midostaurin on cancer cells using flow cytometry, with a focus on apoptosis, cell cycle, and cell viability assays. Additionally, it includes a summary of quantitative data from preclinical studies and visual diagrams of the experimental workflow and the affected signaling pathways.
Data Presentation
The following tables summarize the in vitro efficacy of Midostaurin in various AML cell lines.
Table 1: IC50 Values of Midostaurin in AML Cell Lines [2]
| Cell Line | FLT3 Status | Midostaurin IC50 (nM) |
| MV4-11 | FLT3-ITD | <10 |
| MOLM14 | FLT3-ITD | <10 |
| THP-1 | FLT3-WT | 916 |
| OCI-AML3 | FLT3-WT | ~250 |
| HL-60 | FLT3-null | ~250 |
Table 2: Apoptosis Induction by Midostaurin [2]
| Cell Line | Treatment | Apoptosis (% of Cells) |
| MV4-11 | Midostaurin (5 µM) + Cytarabine (0.1 µM) | Increased apoptotic cell death compared to single agents |
| WEHI-CR50 | Midostaurin (IC25) + Cytarabine (IC25) | >40% |
| WEHI-CR50 | Midostaurin (IC25) + Daunorubicin (IC25) | >23% |
Table 3: Effect of Midostaurin on Cell Cycle Distribution [2][3][4]
| Cell Line | Treatment | Effect on Cell Cycle |
| THP-1 | Midostaurin (400-800 nM) | G2/M arrest |
| FLT3-mutated AML cells | Midostaurin | Apoptotic cell death |
| FLT3-wildtype cell lines | Midostaurin | Cell cycle arrest |
Experimental Protocols
Cell Viability Assay
This protocol determines the percentage of viable cells after Midostaurin treatment.
Materials:
-
Midostaurin-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after the desired treatment period with Midostaurin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by Midostaurin.
Materials:
-
Midostaurin-treated and control AML cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment for 24-48 hours, collect the cells by centrifugation.[2]
-
Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Midostaurin on cell cycle progression.
Materials:
-
Midostaurin-treated and control AML cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Collect cells by centrifugation and wash with PBS. Resuspend the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[2]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.[2]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis of Midostaurin-treated cells.
Caption: Midostaurin inhibits FLT3 and PKC signaling pathways.
References
- 1. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of N-Benzoylstaurosporine in Molecular Biology Labs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoylstaurosporine, also known as PKC412 or midostaurin, is a derivative of the naturally occurring alkaloid staurosporine. It functions as a potent, ATP-competitive inhibitor of a broad spectrum of protein kinases. While its parent compound, staurosporine, is known for its high potency but poor selectivity, N-Benzoylstaurosporine exhibits a more selective, albeit still broad, inhibition profile, making it a valuable tool in molecular biology research and a clinically approved anti-cancer agent. Its ability to modulate key signaling pathways makes it instrumental in studying cellular processes such as proliferation, apoptosis, and cell cycle regulation.
This document provides detailed application notes and experimental protocols for the use of N-Benzoylstaurosporine in a laboratory setting.
Mechanism of Action
N-Benzoylstaurosporine exerts its biological effects by binding to the ATP-binding pocket of various protein kinases, thereby preventing the phosphorylation of their respective substrates. This inhibition disrupts the downstream signaling cascades that are crucial for numerous cellular functions. The primary targets of N-Benzoylstaurosporine include Protein Kinase C (PKC) isoforms, receptor tyrosine kinases such as FLT3, c-KIT, and PDGFR, as well as components of major signaling pathways like PI3K/Akt, MAPK/ERK, and JAK/STAT.
Quantitative Data
The inhibitory activity of N-Benzoylstaurosporine against a range of protein kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) |
| PKCα | 20 |
| PKCβ | 30 |
| PKCγ | 25 |
| FLT3 | 11 |
| c-Kit | 73 |
| PDGFRα | 38 |
| PDGFRβ | 50 |
| VEGFR2 | 86 |
| Syk | 95 |
| c-Src | 800 |
| EGFR | 1000 |
Signaling Pathways Affected by N-Benzoylstaurosporine
N-Benzoylstaurosporine's broad-spectrum kinase inhibition affects several critical signaling pathways involved in cell growth, survival, and proliferation. The following diagram illustrates the major pathways targeted by this inhibitor.
Caption: Major signaling pathways inhibited by N-Benzoylstaurosporine.
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing N-Benzoylstaurosporine.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed to measure the inhibitory effect of N-Benzoylstaurosporine on the activity of a specific kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
N-Benzoylstaurosporine (stock solution in DMSO)
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of N-Benzoylstaurosporine in kinase reaction buffer. Include a vehicle control (DMSO).
-
Prepare the kinase reaction mix by combining the purified kinase and its substrate in the kinase reaction buffer.
-
-
Assay Setup:
-
Add 5 µL of the N-Benzoylstaurosporine dilution or vehicle control to the wells of the assay plate.
-
Add 10 µL of the kinase reaction mix to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of N-Benzoylstaurosporine relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of N-Benzoylstaurosporine on cell viability by assessing the metabolic activity of cultured cells.
Workflow for MTT Cell Viability Assay:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
N-Benzoylstaurosporine (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of N-Benzoylstaurosporine in complete cell culture medium.
-
Remove the old medium from the wells and replace it with medium containing the different concentrations of N-Benzoylstaurosporine or a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by N-Benzoylstaurosporine using flow cytometry to detect the externalization of phosphatidylserine (B164497) (Annexin V-FITC) and loss of membrane integrity (Propidium Iodide).
Workflow for Apoptosis Assay:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
N-Benzoylstaurosporine (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of N-Benzoylstaurosporine or vehicle control for the appropriate duration.
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the medium) and transfer to flow cytometry tubes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of N-Benzoylstaurosporine on cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing by flow cytometry.[1]
Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
N-Benzoylstaurosporine (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with N-Benzoylstaurosporine or vehicle control for the desired time.
-
-
Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DNA content (PI fluorescence intensity) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting and Considerations
-
Solubility: N-Benzoylstaurosporine is soluble in DMSO. Prepare a concentrated stock solution and dilute it in culture medium for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
Light Sensitivity: Protect N-Benzoylstaurosporine solutions from light to prevent degradation.
-
Cell Line Variability: The optimal concentration and incubation time for N-Benzoylstaurosporine can vary significantly between different cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type.
-
Off-Target Effects: As a broad-spectrum kinase inhibitor, be mindful of potential off-target effects. Consider using more specific inhibitors or genetic approaches (e.g., siRNA) to validate findings attributed to the inhibition of a particular kinase.
Conclusion
N-Benzoylstaurosporine is a versatile and potent tool for investigating a wide range of cellular processes in molecular biology laboratories. Its ability to inhibit multiple kinases provides a powerful means to dissect complex signaling networks. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize N-Benzoylstaurosporine in their studies. Careful experimental design and consideration of the compound's characteristics will ensure reliable and reproducible results.
References
Application Notes and Protocols for Midostaurin Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of preclinical studies investigating midostaurin (B1676583) in combination with other anti-leukemic agents. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to guide researchers in designing and interpreting their own studies.
Midostaurin in Combination with Venetoclax (B612062)
The combination of midostaurin, a multi-targeted kinase inhibitor, and venetoclax, a BCL-2 inhibitor, has shown potent synergistic effects in preclinical models of Acute Myeloid Leukemia (AML), particularly in FLT3-mutated contexts.
Data Presentation: Synergistic Induction of Apoptosis
The synergy between midostaurin and venetoclax has been quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect.
| Cell Line/Sample Type | Combination Drug | Metric | Value | Reference(s) |
| MOLM-13 (FLT3-ITD) | Venetoclax | CI | < 0.20 | [1] |
| MV4-11 (FLT3-ITD) | Venetoclax | CI | < 0.18 | [1] |
| Primary AML Patient Samples (FLT3-mutated) | Venetoclax | CI | < 0.001 to < 0.39 | [1] |
| Kasumi-1 (c-KIT mutated) | Venetoclax | CI | < 1 (Synergistic) | [2] |
Signaling Pathway
The synergistic apoptosis observed with the midostaurin and venetoclax combination is mediated through a dual impact on the BCL-2 family of proteins. Midostaurin treatment leads to the downregulation of the anti-apoptotic protein Mcl-1.[3] This sensitizes the leukemic cells to the effects of venetoclax, which directly inhibits another anti-apoptotic protein, BCL-2.[3] The simultaneous inhibition of both Mcl-1 and BCL-2 allows the pro-apoptotic protein Bim to be "free," leading to the activation of the apoptotic cascade.[3] Furthermore, while venetoclax treatment alone can induce the expression of phosphorylated ERK (p-ERK), the combination with midostaurin abolishes this effect.[3]
Experimental Protocols
This protocol outlines the process for determining the synergistic effect of midostaurin and venetoclax on AML cell viability.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Midostaurin and Venetoclax
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well in 100 µL of culture medium.
-
Drug Treatment: Add midostaurin and venetoclax, singly and in combination, at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells
-
Midostaurin and Venetoclax
-
Phosphate-buffered saline (PBS)
-
1X Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with midostaurin, venetoclax, or the combination for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Midostaurin in Combination with Chemotherapy
Preclinical studies have demonstrated that midostaurin can act as a chemosensitizing agent, enhancing the efficacy of standard chemotherapy drugs like cytarabine (B982) and daunorubicin (B1662515) in AML models.[4][5]
Data Presentation: In Vivo Efficacy
In vivo studies using xenograft models have shown that midostaurin significantly reduces leukemia burden and increases survival.
| Xenograft Model | Treatment | Outcome | P-value | Reference(s) |
| SKNO-1-luc+ | Midostaurin | Significantly lowered leukemia burden | < .0001 | [5] |
| Significantly increased median survival | < .0001 | [5] | ||
| OCI-AML3-luc+ | Midostaurin | Significantly lowered leukemia burden | < .0001 | [5] |
| Significantly increased median survival | < .0001 | [5] |
Experimental Protocols
This protocol describes the establishment and treatment of an in vivo AML xenograft model.
Materials:
-
Human AML cell lines (e.g., SKNO-1-luc+, OCI-AML3-luc+) or patient-derived AML cells
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Midostaurin
-
Chemotherapeutic agents (e.g., cytarabine, daunorubicin)
-
Vehicle for drug formulation
-
Bioluminescence imaging system (for luciferase-expressing cells)
-
Flow cytometer
Procedure:
-
Cell Implantation: Inject AML cells intravenously or subcutaneously into immunodeficient mice.
-
Tumor Establishment: Allow the leukemia to establish, which can be monitored by bioluminescence imaging or flow cytometry of peripheral blood for human CD45+ cells.
-
Treatment Initiation: Once the leukemia burden is established, randomize mice into treatment groups (e.g., Vehicle, Midostaurin, Chemotherapy, Midostaurin + Chemotherapy).
-
Drug Administration: Administer drugs according to the planned schedule and dosage. Midostaurin is typically administered orally.[5]
-
Monitoring: Monitor tumor burden regularly using appropriate methods. Also, monitor the health and body weight of the mice.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume, level of paralysis, or significant weight loss). Record survival data for all groups.
-
Data Analysis: Analyze differences in tumor growth and survival between the treatment groups.
Midostaurin in Combination with Hypomethylating Agents
Preclinical data have indicated that midostaurin can have additive or synergistic effects when combined with hypomethylating agents like decitabine (B1684300), particularly in FLT3-ITD expressing AML cells.[6][7]
Data Presentation: Enhanced Anti-Leukemic Activity
Sequential treatment with decitabine followed by midostaurin has been shown to be superior to either agent alone in preclinical models.
| Cell Type | Combination | Effect | Reference(s) |
| FLT3-ITD expressing AML cells | Decitabine + Midostaurin | Superior anti-AML activity | [7] |
| Significantly greater apoptosis | [6] | ||
| Increased inhibition of pFLT3, pAkt, pSTAT5 | [6] |
Signaling Pathway
The combination of decitabine and midostaurin leads to enhanced apoptosis in FLT3-ITD AML cells. This is associated with increased inhibition of the phosphorylation of FLT3 and its downstream signaling targets, including Akt and STAT5.[6]
Experimental Protocols
This protocol is for assessing changes in protein expression and phosphorylation levels in response to drug treatment.
Materials:
-
Treated AML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFLT3, anti-FLT3, anti-pAkt, anti-Akt, anti-pSTAT5, anti-STAT5, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Combination of Venetoclax and Midostaurin Efficiently Suppressed Relapsed t(8;21)Acute Myeloid Leukemia With Mutant KIT After Failure of Venetoclax Plus Azacitidine Treatment [frontiersin.org]
- 3. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and phase I results of decitabine in combination with midostaurin (PKC412) for newly diagnosed elderly or relapsed/refractory adult patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of PKC412 (Midostaurin) using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and proliferation.[1] It is a cornerstone technique in drug discovery for determining the half-maximal inhibitory concentration (IC50) of a compound, which quantifies its potency. The assay's principle relies on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells.[1] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[1] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan crystals.[1]
PKC412, also known as Midostaurin (B1676583), is an orally administered, multi-targeted kinase inhibitor used in the treatment of specific cancers like acute myeloid leukemia (AML) in patients with FMS-like tyrosine kinase 3 (FLT3) mutations.[2][3][4] It functions by blocking the activity of multiple enzymes, including FLT3 and c-KIT, thereby interrupting the signaling pathways that allow cancer cells to grow and multiply.[5] This protocol provides a detailed methodology for determining the IC50 value of PKC412 against cancer cell lines, a critical step in evaluating its therapeutic potential.
PKC412 (Midostaurin) Signaling Pathway Inhibition
PKC412 exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases. A primary target is FLT3, a receptor that, when mutated (e.g., via internal tandem duplications or ITD), becomes constitutively active, leading to uncontrolled cell proliferation and survival in AML.[6][7] PKC412 binds to the ATP-binding site of the FLT3 kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as RAS/MAPK, JAK/STAT, and PI3K/AKT, ultimately inducing apoptosis in leukemic cells.[8]
Caption: Inhibition of the FLT3 signaling pathway by PKC412 (Midostaurin).
Experimental Protocol
Materials and Reagents
-
Selected cancer cell line (e.g., MOLM-13, MV4-11 for FLT3-mutated AML)
-
PKC412 (Midostaurin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
Reagent Preparation
-
PKC412 Stock Solution: Prepare a high-concentration stock solution of PKC412 (e.g., 10 mM) in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[9] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C, protected from light, for up to 6 months.[9]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells growing in the logarithmic phase. Perform a cell count and assess viability (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the desired seeding density. The optimal density (typically 1,000-10,000 cells/well) should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Fill edge wells with 100 µL of sterile PBS to minimize evaporation.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) or acclimate.[10]
-
-
Compound Treatment:
-
On the day of treatment, prepare serial dilutions of PKC412 from the stock solution using a complete culture medium. A common practice is to prepare 2x concentrated drug solutions.
-
Carefully remove the old medium from the wells and add 100 µL of the respective PKC412 dilutions.
-
Include necessary controls:
-
Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.[1]
-
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[10]
-
-
MTT Incubation:
-
After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls).[9]
-
Return the plate to the incubator for 2 to 4 hours. During this period, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the culture medium from the wells without disturbing the cells or the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the formazan is completely dissolved.[1][9]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. It is recommended to read the plate within 1 hour of adding the solubilizer.[1]
-
Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance value of the blank control wells from all other absorbance readings.[1]
-
Calculate Percent Viability: Determine the percentage of cell viability for each PKC412 concentration using the following formula: % Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
-
Determine the IC50 Value:
-
Plot the calculated percent viability against the logarithm of the PKC412 concentration. This will generate a sigmoidal dose-response curve.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software such as GraphPad Prism to accurately calculate the IC50 value. The IC50 is the concentration of PKC412 that results in a 50% reduction in cell viability.
-
Quantitative Data: IC50 of PKC412 in AML Cell Lines
The potency of PKC412 can vary depending on the cell line and the presence of specific mutations. The table below summarizes reported IC50 values for PKC412 in various Acute Myeloid Leukemia (AML) cell lines.
| Cell Line | FLT3 Status | Reported IC50 (approx.) |
| MOLM-13 | FLT3-ITD Positive | ~200 nM[11][12] |
| MV4-11 | FLT3-ITD Positive | ~200 nM[11][12] |
| HL-60 | FLT3 Wild-Type | ~250 nM[13] |
| OCI-AML3 | FLT3 Wild-Type | Moderately Sensitive[13] |
| NOMO-1 | FLT3 Wild-Type | Moderately Sensitive[13] |
Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time and cell density. The sensitivity of FLT3 wild-type cells like HL-60 can be attributed to PKC412's broad-spectrum activity against other kinases.[13][14]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. novartis.com [novartis.com]
- 3. US FDA grants breakthrough status for Novartis' PKC412 to treat FLT3-mutated AML - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Facebook [cancer.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. The FLT3 inhibitor PKC412 exerts differential cell cycle effects on leukemic cells depending on the presence of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Immunofluorescence Staining Following N-Benzoylstaurosporine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) staining to study the cellular effects of N-Benzoylstaurosporine (also known as PKC412 or midostaurin). This potent, multi-kinase inhibitor is a derivative of staurosporine (B1682477) and is a crucial tool in cancer research and drug development.[1][2] This document outlines the mechanism of action of N-Benzoylstaurosporine, its effects on cellular signaling pathways, and detailed protocols for IF staining to visualize these effects.
Mechanism of Action and Cellular Effects
N-Benzoylstaurosporine is a broad-spectrum, ATP-competitive inhibitor of a variety of protein kinases, with a degree of selectivity for Protein Kinase C (PKC) isoforms. Its antitumor properties stem from its ability to interfere with multiple signaling pathways that are critical for cell proliferation, survival, and migration.
One of the key targets of N-Benzoylstaurosporine is the FMS-like tyrosine kinase 3 (FLT3), particularly in the context of Acute Myeloid Leukemia (AML) where FLT3 mutations are common.[3][4] Treatment with N-Benzoylstaurosporine can lead to the inhibition of FLT3 signaling, resulting in cell cycle arrest and apoptosis.
Furthermore, as a staurosporine analog, N-Benzoylstaurosporine can induce apoptosis through intrinsic pathways in various cell types.[5] It has also been shown to affect the organization of the actin cytoskeleton, a critical component in cell shape, motility, and division.
Data Presentation: Quantitative Analysis of Cellular Changes
Immunofluorescence microscopy allows for the quantitative analysis of changes in protein expression, localization, and post-translational modifications following drug treatment. Below are examples of how quantitative data from IF experiments with N-Benzoylstaurosporine and its parent compound, staurosporine, can be presented.
Table 1: Effect of N-Benzoylstaurosporine on Protein Co-localization
This table summarizes the change in co-localization between SET and FLT3 proteins in FLT3-ITD positive AML cells after treatment with N-Benzoylstaurosporine, as determined by immunofluorescence analysis.
| Treatment Group | Mean Co-localization Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value |
| Control (Vehicle) | 100 | ± 15 | < 0.05 |
| N-Benzoylstaurosporine (20 nM, 24h) | 180 | ± 20 | < 0.05 |
Data is hypothetical and based on the graphical representation in the cited literature.[3]
Table 2: Induction of Apoptosis by Staurosporine in Human Breast Cancer Cells
This table presents the percentage of apoptotic cells in the HBL-100 human breast cancer cell line after treatment with different concentrations of staurosporine over time, as measured by Hoechst and Propidium Iodide staining.
| Treatment | 0.5 hours | 1 hour | 2 hours | 4 hours | 6 hours | 24 hours | 48 hours |
| 50 nM Staurosporine | |||||||
| % Apoptosis | 0% | 0% | 0% | 0% | 15% | 40% | 100% |
| % Necrosis | 0% | 0% | 0% | 0% | 0% | 0% | 0% |
| 50 µM Staurosporine | |||||||
| % Apoptosis | 0% | 0% | 2% | 98% | 100% | 100% | 100% |
| % Necrosis | 0% | 0% | 0% | 2% | 0% | 0% | 0% |
Data adapted from a study on staurosporine-induced apoptosis.[5]
Experimental Protocols
The following are detailed protocols for immunofluorescence staining to investigate the effects of N-Benzoylstaurosporine on protein localization, the cytoskeleton, and apoptosis.
Protocol 1: Immunofluorescence Staining for Protein Localization (e.g., FLT3)
This protocol is designed to visualize changes in the subcellular localization of a target protein, such as the increased co-localization of SET and FLT3 after N-Benzoylstaurosporine treatment.[3]
Materials:
-
Cells of interest (e.g., FLT3-ITD positive AML cell line)
-
N-Benzoylstaurosporine (PKC412)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-FLT3, anti-SET)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of N-Benzoylstaurosporine or vehicle control (e.g., DMSO) for the specified duration (e.g., 20 nM for 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in the blocking solution.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking solution. Protect from light from this step onwards.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets.
-
Quantify co-localization using appropriate software (e.g., ImageJ with a co-localization plugin).
-
Protocol 2: Staining of the Actin Cytoskeleton
This protocol is adapted for visualizing the effects of N-Benzoylstaurosporine on the actin cytoskeleton, as its parent compound, staurosporine, is known to cause alterations in microfilament bundles.
Materials:
-
Same as Protocol 1, with the following additions/changes:
-
Phalloidin (B8060827) conjugated to a fluorophore (e.g., Phalloidin-iFluor 488)
-
Primary antibody for a cytoskeletal-associated protein (optional)
Procedure: Follow steps 1-4 of Protocol 1.
-
Actin and Protein Staining:
-
If staining for an additional protein, incubate with the primary antibody as described in Protocol 1, step 5.
-
Wash three times with PBS.
-
If a primary antibody was used, incubate with the corresponding secondary antibody as in Protocol 1, step 6.
-
Wash three times with PBS.
-
Incubate the cells with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Follow Protocol 1, step 7.
-
-
Image Acquisition and Analysis:
-
Visualize and capture images of the actin cytoskeleton.
-
Analyze changes in stress fiber formation, cell morphology, and cortical actin structures.
-
Protocol 3: Immunofluorescence Assay for Apoptosis
This protocol is for detecting apoptosis induced by N-Benzoylstaurosporine by staining for markers such as cleaved Caspase-3 or using a TUNEL assay.
Materials:
-
Same as Protocol 1, with one of the following:
-
Primary antibody against an apoptosis marker (e.g., cleaved Caspase-3)
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
Procedure: Follow steps 1-4 of Protocol 1.
-
Apoptosis Marker Staining:
-
For cleaved Caspase-3: Incubate with the primary antibody against cleaved Caspase-3 overnight at 4°C. Then, proceed with secondary antibody incubation as in Protocol 1, step 6.
-
For TUNEL assay: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an enzymatic reaction to label the fragmented DNA characteristic of apoptotic cells.
-
-
Counterstaining and Mounting:
-
Follow Protocol 1, step 7.
-
-
Image Acquisition and Analysis:
-
Visualize and capture images.
-
Quantify the percentage of apoptotic cells (positive for the apoptosis marker) relative to the total number of cells (DAPI-stained nuclei).
-
Mandatory Visualizations
References
- 1. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Midostaurin in Ba/F3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583), a multi-kinase inhibitor, has emerged as a critical therapeutic agent, notably for acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations. The murine pro-B cell line, Ba/F3, is an indispensable tool for the preclinical evaluation of kinase inhibitors like Midostaurin. These cells are dependent on interleukin-3 (IL-3) for survival and proliferation. However, upon transduction with constitutively active kinases such as FLT3-ITD (Internal Tandem Duplication), they become IL-3 independent. This characteristic makes them an ideal model system to study the efficacy and mechanism of action of kinase inhibitors that target the ectopically expressed oncoprotein.
These application notes provide a comprehensive guide for utilizing Midostaurin in Ba/F3 cell lines, covering its mechanism of action, protocols for key experimental assays, and expected outcomes.
Mechanism of Action of Midostaurin in Ba/F3 Cells
Midostaurin exerts its effects by targeting multiple tyrosine kinases. In Ba/F3 cells expressing FLT3-ITD, Midostaurin binds to the ATP-binding site of the FLT3 kinase, inhibiting its autophosphorylation.[1] This action blocks the downstream signaling cascades that are crucial for the proliferation and survival of the leukemic cells.[1] Key pathways inhibited by Midostaurin include the STAT5, PI3K/AKT/mTOR, and RAS/MEK/ERK pathways.[2][3] By abrogating these signals, Midostaurin induces cell cycle arrest and apoptosis in FLT3-ITD-expressing Ba/F3 cells.[4] Furthermore, Midostaurin is also known to inhibit other kinases, such as SYK (Spleen Tyrosine Kinase), which can be relevant in certain Ba/F3 cellular models.[4][5][6]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Midostaurin in various Ba/F3 cell line models.
| Cell Line | Genetic Background | Incubation Time (hours) | IC50 (nM) | Reference |
| Ba/F3-FLT3-ITD | Expressing FLT3-ITD | 72 | ≤10 | [4][7] |
| Ba/F3-FLT3-D835Y | Expressing FLT3-TKD mutation | 48 | ≤10 | [4] |
| Ba/F3-TEL-SYK | Expressing constitutively active SYK | Not Specified | 101.2 | [5] |
| Ba/F3-SYK-TEL | Expressing constitutively active SYK | Not Specified | 108.0 | [5] |
| Ba/F3-FLT3-ITD+SYK-TEL | Co-expressing FLT3-ITD and active SYK | 72 | 198.2 | [5][7] |
| Ba/F3-FLT3-ITD+TEL-SYK | Co-expressing FLT3-ITD and active SYK | Not Specified | 3.0 | [5] |
Experimental Workflow
A typical workflow for assessing the efficacy of Midostaurin in Ba/F3 cells involves several key stages, from initial cell culture to downstream analysis of cell viability, apoptosis, and protein signaling.
Detailed Experimental Protocols
Ba/F3 Cell Culture and Maintenance
Materials:
-
Ba/F3 cells (parental or transduced)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Murine IL-3 (for parental and non-IL-3 independent lines)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For IL-3 dependent Ba/F3 cell lines, add murine IL-3 to a final concentration of 1-10 ng/mL.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of Ba/F3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture cells in suspension at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 5 x 10^4 and 1 x 10^6 viable cells/mL.
-
Cell Passaging: To passage, determine the cell density and viability using Trypan Blue exclusion. Dilute the cell suspension with fresh complete growth medium to a seeding density of 1-3 x 10^5 cells/mL. This is typically done every 2-3 days.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Ba/F3 cells
-
Midostaurin (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Ba/F3 cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.[7]
-
Drug Treatment: Prepare serial dilutions of Midostaurin in complete growth medium. Add the desired concentrations of Midostaurin to the appropriate wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7][8]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: Centrifuge the plate and carefully remove the supernatant. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 5-15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated Ba/F3 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat Ba/F3 cells with Midostaurin at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300-500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated Ba/F3 cells
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Lysis: After treatment with Midostaurin (a short incubation of 20-30 minutes is often sufficient to see changes in phosphorylation[1]), pellet the cells and wash with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) diluted in 5% BSA/TBST overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again as in the previous step.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total protein (e.g., total FLT3) and a loading control (e.g., β-Actin) to ensure equal protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional combination of resveratrol and midostaurin induces cytotoxicity to overcome acquired midostaurin resistance in FLT3-ITD expressing acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Investigation of Cn412
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the effects of Cn412, a novel M4 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. The following protocols and recommendations are intended to facilitate the investigation of Cn412's mechanism of action, potency, and potential therapeutic applications.
Background and Hypothetical Mechanism of Action
Cn412 is a selective agonist for the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity. M4 receptors are predominantly expressed in the central nervous system, including the striatum, hippocampus, and cortex, making them a promising target for neurological and psychiatric disorders.
Proposed Signaling Pathway of Cn412
Caption: Proposed signaling pathway of Cn412 via the M4 muscarinic receptor.
Experimental Protocols
In Vitro Characterization of Cn412
2.1.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Cn412 for the human M4 receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M4 receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Cn412 at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Protocol:
-
Prepare a dilution series of Cn412.
-
In a 96-well plate, add cell membranes, [3H]-NMS (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known M4 antagonist (for non-specific binding), or varying concentrations of Cn412.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value of Cn412 using competitive binding analysis software.
-
2.1.2. cAMP Assay
-
Objective: To determine the functional potency (EC50) and efficacy of Cn412 in inhibiting adenylyl cyclase.
-
Materials:
-
CHO or HEK293 cells stably expressing the human M4 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Cn412 at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cn412 for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Plot the concentration-response curve and determine the EC50 and maximal inhibition values for Cn412.
-
Cellular Assays
2.2.1. Neuronal Viability Assay
-
Objective: To assess the potential cytotoxicity of Cn412 on neuronal cells.
-
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).
-
Cn412 at various concentrations.
-
A viability assay reagent (e.g., MTT, PrestoBlue).
-
-
Protocol:
-
Plate the neuronal cells in a 96-well plate.
-
Treat the cells with a range of Cn412 concentrations for 24-48 hours.
-
Add the viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Ex Vivo and In Vivo Studies
2.3.1. Electrophysiology in Brain Slices
-
Objective: To investigate the effects of Cn412 on neuronal excitability and synaptic transmission in relevant brain regions.
-
Protocol:
-
Prepare acute brain slices from rodents containing regions of interest (e.g., striatum, hippocampus).
-
Perform whole-cell patch-clamp recordings from neurons within these regions.
-
Bath-apply Cn412 at known concentrations and record changes in resting membrane potential, firing frequency, and synaptic currents.
-
2.3.2. Behavioral Models
-
Objective: To evaluate the in vivo efficacy of Cn412 in animal models of neurological or psychiatric disorders.
-
Examples of Models:
-
Cognition: Novel object recognition, Morris water maze.
-
Psychosis: Amphetamine-induced hyperlocomotion, prepulse inhibition.
-
-
Protocol:
-
Administer Cn412 to the animals via an appropriate route (e.g., intraperitoneal, oral).
-
Conduct the behavioral tests at specified time points after drug administration.
-
Analyze the behavioral data to determine the effects of Cn412 compared to a vehicle control.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of Cn412
| Assay | Receptor/Target | Parameter | Value |
| Radioligand Binding | Human M4 mAChR | Ki (nM) | 15.2 ± 2.1 |
| Radioligand Binding | Human M1 mAChR | Ki (nM) | > 1000 |
| Radioligand Binding | Human M2 mAChR | Ki (nM) | > 1000 |
| Radioligand Binding | Human M3 mAChR | Ki (nM) | > 1000 |
| Radioligand Binding | Human M5 mAChR | Ki (nM) | > 1000 |
| cAMP Assay | Human M4 mAChR | EC50 (nM) | 25.8 ± 3.5 |
| cAMP Assay | Human M4 mAChR | % Inhibition | 95 ± 5 |
Table 2: Effect of Cn412 on Neuronal Viability
| Cn412 Concentration (µM) | Cell Viability (% of Control) |
| 0.1 | 101 ± 4 |
| 1 | 99 ± 3 |
| 10 | 97 ± 5 |
| 100 | 95 ± 6 |
Experimental Workflows
Caption: Experimental workflow for the characterization of Cn412.
Caption: Workflow for conducting in vivo behavioral studies with Cn412.
Application Notes and Protocols for PKC 412 in Kinase Activity Assays
Introduction
PKC 412, also known as Midostaurin (B1676583), is a multi-targeted protein kinase inhibitor.[1][2] Initially developed as an inhibitor of Protein Kinase C (PKC), it has since been shown to potently inhibit other receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT.[1][3][4] Its broad-spectrum activity has led to its investigation and use in the treatment of various cancers, particularly Acute Myeloid Leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[5][6][7]
This document provides detailed application notes and a general protocol for utilizing PKC 412 as an inhibitor in in vitro kinase activity assays. These guidelines are intended for researchers, scientists, and drug development professionals investigating kinase signaling pathways and screening for potential kinase inhibitors.
Mechanism of Action
PKC 412 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase's catalytic domain. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[8][9] For instance, in AML with FLT3-ITD (internal tandem duplication) mutations, the constitutive activation of the FLT3 receptor leads to uncontrolled cell growth.[8][10] PKC 412 effectively inhibits this aberrant signaling.[8]
Data Presentation: Inhibitory Activity of PKC 412
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PKC 412 against a panel of kinases, demonstrating its multi-targeted nature.
| Kinase Target | IC50 (nM) |
| PKC-α | 22[11] |
| PKC-β1 | 30[11] |
| PKC-β2 | 31[11] |
| PKC-γ | 24[11] |
| PKC-δ | 330[11] |
| PKC-η | 160[11] |
| PKC-ε | 1250[11] |
| FLT3 | <10[11] |
| c-Kit | 30[11] |
| PDGFR | 80[11] |
| VEGFR2 (KDR) | 86[2] |
| Syk | 95[2] |
| c-Src | 800[2] |
Experimental Protocols
This section outlines a general protocol for an in vitro kinase activity assay to determine the inhibitory potential of PKC 412. This protocol is based on a radiometric assay using [γ-³²P]ATP, a common method for quantifying kinase activity.[12][13] Non-radioactive methods, such as those based on fluorescence or luminescence, can also be adapted.
Protocol: In Vitro FLT3 Kinase Activity Assay with PKC 412
Objective: To determine the IC50 value of PKC 412 for the inhibition of FLT3 kinase activity.
Materials and Reagents:
-
Recombinant human FLT3 kinase
-
Specific peptide substrate for FLT3
-
PKC 412 (Midostaurin)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
96-well filter plates (e.g., phosphocellulose membrane)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of PKC 412 Dilutions: Prepare a stock solution of PKC 412 in DMSO (e.g., 10 mM).[14] Serially dilute the stock solution in kinase reaction buffer to obtain a range of concentrations to be tested (e.g., 0.1 nM to 10 µM).
-
Kinase Reaction Setup:
-
In each well of a 96-well plate, add the following components in this order:
-
Kinase reaction buffer
-
Diluted PKC 412 or vehicle (DMSO) for control wells
-
FLT3 peptide substrate
-
Recombinant FLT3 kinase
-
-
Pre-incubate the mixture at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding the ATP solution containing [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[12]
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution (phosphoric acid) to each well.
-
-
Separation and Detection:
-
Transfer the reaction mixture to the wells of a phosphocellulose filter plate.
-
The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-³²P]ATP will pass through.
-
Wash the wells multiple times with phosphoric acid to remove any unbound radioactivity.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each PKC 412 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PKC 412 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Diagram
Caption: Simplified FLT3 signaling pathway and the inhibitory action of PKC 412.
Experimental Workflow Diagram
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. novartis.com [novartis.com]
- 7. novartis.com [novartis.com]
- 8. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. m.youtube.com [m.youtube.com]
- 14. PKC412 | Cell Signaling Technology [cellsignal.com]
N-Benzoylstaurosporine: A Potent Inducer of Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the use of N-Benzoylstaurosporine, a derivative of staurosporine (B1682477), in cancer research. N-Benzoylstaurosporine is a potent inhibitor of protein kinase C (PKC) and other kinases, making it a valuable tool for inducing apoptosis in a wide range of cancer cell lines. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies.
Introduction
N-Benzoylstaurosporine, also known as CGP 41251 or PKC412, is a synthetic analog of the naturally occurring alkaloid staurosporine. While staurosporine is a broad-spectrum kinase inhibitor, N-Benzoylstaurosporine exhibits a greater selectivity for Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. N-Benzoylstaurosporine has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, both in vitro and in vivo.
Mechanism of Action
N-Benzoylstaurosporine primarily exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of protein kinases, with a high affinity for PKC isoforms. This inhibition disrupts downstream signaling cascades that promote cell survival and proliferation. The induction of apoptosis by N-Benzoylstaurosporine is a key mechanism of its anti-tumor activity. This programmed cell death is predominantly mediated through the intrinsic (mitochondrial) pathway.
Key events in the N-Benzoylstaurosporine-induced apoptotic pathway include:
-
Inhibition of Protein Kinase C (PKC): This is the initial and primary mechanism of action.
-
Cell Cycle Arrest: Treatment with N-Benzoylstaurosporine often leads to cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis.[1]
-
Modulation of Bcl-2 Family Proteins: Inhibition of PKC signaling can lead to an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 family protein ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7.
-
Execution of Apoptosis: Executioner caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Data Presentation
The following tables summarize the in vitro efficacy of N-Benzoylstaurosporine (CGP 41251) and its parent compound, staurosporine, against various cancer cell lines.
Table 1: IC50 Values of N-Benzoylstaurosporine (CGP 41251) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glioblastoma Cell Lines (GB-1, GB-2, etc.) | Glioblastoma | ~ 0.4 | [1] |
| CT-26P (parental) | Murine Colon Carcinoma | Non-cytotoxic concentrations enhanced doxorubicin (B1662922) efficacy | [2] |
| UV2237 (parental) | Murine Fibrosarcoma | Non-cytotoxic concentrations enhanced doxorubicin efficacy | [2] |
Table 2: IC50 Values of Staurosporine in Human Cancer Cell Lines (for comparison)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 10.47 ± 0.64 |
| K562 | Leukemia | 5.07 ± 0.36 |
| SW982 | Soft Tissue Sarcoma | 0.000983 |
| DOV13 | Ovarian Cancer | 0.001009 |
| Hs-940-T | Melanoma | 0.001287 |
| OVCA433 | Ovarian Cancer | 0.001702 |
| KARPAS-422 | B-cell Lymphoma | 0.001960 |
| OCI-AML2 | Acute Myeloid Leukemia | 0.002059 |
| MOLM-13 | Acute Myeloid Leukemia | 0.002065 |
| YH-13 | Glioblastoma | 0.002079 |
| 42-MG-BA | Glioblastoma | 0.002098 |
| NKM-1 | Acute Myeloid Leukemia | 0.002476 |
| MV-4-11 | Leukemia | 0.002559 |
| Data for staurosporine is provided for comparative purposes and is sourced from publicly available databases. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and the IC50 value of N-Benzoylstaurosporine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
N-Benzoylstaurosporine (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-Benzoylstaurosporine in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
Cancer cells treated with N-Benzoylstaurosporine and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of N-Benzoylstaurosporine (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Western Blot Analysis of Apoptotic Markers
This protocol details the detection of key apoptotic proteins by Western blotting to confirm the mechanism of N-Benzoylstaurosporine-induced apoptosis.
Materials:
-
Cancer cells treated with N-Benzoylstaurosporine and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system. Analyze the changes in the expression levels of the target proteins.
Visualizations
References
Application Notes and Protocols for Midostaurin in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical tools for preclinical evaluation of targeted therapies like midostaurin. These models preserve the genomic and phenotypic heterogeneity of the original tumor, offering a more predictive preclinical system compared to traditional cell line-derived xenografts. These application notes provide detailed protocols for the utilization of midostaurin in AML PDX models, guidance on data interpretation, and visualization of the underlying biological pathways.
Data Presentation: Efficacy of Midostaurin in Xenograft Models
The following tables summarize quantitative data from preclinical studies of midostaurin in AML xenograft models. While specific data for midostaurin monotherapy in PDX models is limited in publicly available literature, the following data from cell line-derived xenografts and combination therapy studies in PDX models provide valuable insights into its in vivo activity.
Table 1: Efficacy of Midostaurin in Cell Line-Derived Xenograft (CDX) Models of AML
| Cell Line | Mouse Strain | Midostaurin Dose (mg/kg) | Dosing Schedule | Primary Outcome | Reference |
| SKNO-1-luc+ (wt FLT3) | NSG | 80 | Oral gavage, daily | Significantly lowered leukemia burden (p < 0.0001) and increased median survival (p < 0.0001) | [2] |
| OCI-AML3-luc+ (wt FLT3) | NSG | 100 | Oral gavage, daily | Significantly lowered leukemia burden (p < 0.0001) and increased median survival (p < 0.0001) | [2] |
| MOLM14 (FLT3-ITD) | N/A | N/A | N/A | Potent suppression of cell growth | [2] |
Table 2: Efficacy of Midostaurin in Combination Therapies in Xenograft Models
| Xenograft Model | Combination Agent | Primary Outcome | Reference |
| AML Xenograft | All-trans retinoic acid (ATRA) | Exhibited antitumor activity in vivo. | [3] |
| FLT3-ITD PDX | CC-90009 (GSPT1 degrader) | Combination with FLT3 inhibitors (like quizartinib, similar to midostaurin) significantly prolonged survival. | [4] |
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol is adapted from improved methods for AML PDX establishment to enhance engraftment rates.
Materials:
-
Fresh or cryopreserved primary AML patient bone marrow or peripheral blood mononuclear cells
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque
-
Red blood cell (RBC) lysis buffer
-
Sterile syringes and needles (27G)
-
Flow cytometry antibodies (human CD45, mouse CD45.1, human CD33)
Procedure:
-
Patient Sample Processing:
-
Isolate mononuclear cells from fresh patient samples using Ficoll-Paque density gradient centrifugation.
-
For cryopreserved samples, thaw rapidly and wash with PBS.
-
Perform RBC lysis if necessary.
-
Resuspend viable cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
-
Implantation into Immunodeficient Mice:
-
Administer the cell suspension to 6-8 week old NSG mice via intravenous (tail vein) injection.
-
-
Engraftment Monitoring:
-
Starting 4-6 weeks post-injection, monitor for engraftment by performing flow cytometry on peripheral blood collected via submandibular or tail vein bleeding.
-
Stain cells with antibodies against human CD45, mouse CD45.1, and a human myeloid marker such as CD33 to quantify the percentage of human leukemic cells.
-
Mice with a stable engraftment of >1% human CD45+ cells are considered successfully engrafted and can be expanded for treatment studies.
-
-
Serial Passaging:
-
Once primary recipient mice show signs of disease (e.g., >20% human CD45+ cells in peripheral blood, weight loss, hind limb paralysis), euthanize the mouse and harvest bone marrow and spleen cells.
-
Process the cells to create a single-cell suspension and inject into secondary recipient mice to expand the PDX model.
-
Midostaurin Administration in AML PDX Models
Materials:
-
Midostaurin
-
Vehicle solution (e.g., pre-concentrate/microemulsion with 5% drug powder, 34% Vit E TPGS, 42.5% PEG400, 8.5% corn oil, and 10% ethanol, dissolved in purified water)[2]
-
Oral gavage needles
Procedure:
-
Animal Cohort Randomization:
-
Once PDX mice have a consistent and measurable tumor burden (e.g., 5-10% human CD45+ cells in peripheral blood), randomize them into treatment and vehicle control groups.
-
-
Drug Preparation and Administration:
-
Prepare a fresh formulation of midostaurin in the vehicle solution on each day of treatment.
-
Administer midostaurin orally via gavage at a typical dose of 50-100 mg/kg daily.[2]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Treatment Monitoring and Efficacy Evaluation:
-
Monitor tumor burden regularly (e.g., weekly) using flow cytometry of peripheral blood.
-
Monitor animal health, including body weight, twice weekly to assess for toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until a humane endpoint is reached.
-
Primary efficacy endpoints can include tumor growth inhibition (TGI), reduction in leukemic cell percentage in bone marrow and spleen at the end of the study, and overall survival.
-
Pharmacodynamic Analysis
Procedure:
-
Tissue Collection:
-
At specified time points after the final dose of midostaurin, euthanize a subset of mice from each group.
-
Collect tumor tissue (bone marrow and spleen) for pharmacodynamic analysis.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting to assess the phosphorylation status of FLT3 and its downstream targets, such as STAT5, AKT, and ERK, to confirm target engagement by midostaurin.
-
Visualization of Signaling Pathways and Experimental Workflows
References
- 1. Midostaurin in Combination With Standard Chemotherapy for Treatment of Newly Diagnosed FMS-Like Tyrosine Kinase 3 (FLT3) Mutation-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of midostaurin and ATRA exerts dose-dependent dual effects on acute myeloid leukemia cells with wild type FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Midostaurin Resistance in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of midostaurin (B1676583) resistance in Acute Myeloid Leukemia (AML) cell lines.
Troubleshooting Guides & FAQs
Q1: My FLT3-mutant AML cell line is showing increasing resistance to midostaurin. What are the common causes?
Increased resistance to midostaurin in FLT3-mutant AML cell lines can arise from two primary categories of mechanisms: on-target alterations and off-target bypass signaling.
-
On-Target Alterations: These are genetic changes within the FLT3 gene itself that prevent midostaurin from binding effectively. A key example is the "gatekeeper" mutation F691L, which can confer broad resistance to many FLT3 inhibitors.[1][2] Another possibility is the acquisition of secondary mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which locks the kinase in an active conformation that is less susceptible to inhibition by certain types of inhibitors.[1]
-
Off-Target Mechanisms (Bypass Signaling): The cancer cells may activate alternative signaling pathways to maintain proliferation and survival, thereby bypassing the FLT3 inhibition. Common bypass pathways include:
-
RAS/MAPK Pathway Activation: Mutations in genes like KRAS or NRAS can lead to constitutive activation of the MAPK pathway (downstream of FLT3), rendering the cells independent of FLT3 signaling.[3][4]
-
PI3K/Akt/mTOR Pathway Activation: Upregulation of this pathway can also promote survival and proliferation.[1]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of other kinases like AXL can provide an alternative survival signal.[1][2][5]
-
STAT5 Pathway Activation: Persistent activation of STAT5, sometimes through JAK family mutations, can contribute to resistance.[5][6]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like BCL-2 and MCL-1 can make cells more resistant to apoptosis induced by midostaurin.[7][8][9]
-
Q2: How can I experimentally confirm the mechanism of midostaurin resistance in my cell line?
A multi-step experimental approach is recommended to elucidate the resistance mechanism.
dot
Caption: Experimental workflow for investigating midostaurin resistance.
-
Confirm Resistance Phenotype: First, confirm the degree of resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to demonstrate a rightward shift in the IC50 curve compared to the parental, sensitive cell line.[9]
-
Check for On-Target Mutations: Sequence the FLT3 gene, particularly the kinase domain, to identify any secondary mutations (e.g., D835Y, F691L) that may have emerged.
-
Analyze FLT3 Pathway Activity: Use Western blotting to assess the phosphorylation status of FLT3 and its immediate downstream targets (e.g., STAT5, ERK, Akt) in the presence and absence of midostaurin. If FLT3 remains phosphorylated despite treatment, it suggests an on-target resistance mechanism. If FLT3 is dephosphorylated but downstream pathways remain active, it points towards a bypass mechanism.[5]
-
Investigate Bypass Pathways: If a bypass mechanism is suspected, perform Western blots for key phosphorylated proteins in alternative pathways (e.g., p-ERK, p-Akt).[10] Consider sequencing other common AML-associated genes (NRAS, KRAS, TP53) to look for acquired mutations.[3][4]
-
Functional Validation: To confirm the role of a bypass pathway, use a combination therapy approach. For example, if the MAPK/ERK pathway is hyperactivated, combine midostaurin with a MEK inhibitor and check for synergistic cell killing.[10]
Q3: My resistant cells show hyperactivation of the ERK pathway but no new FLT3 or RAS mutations. What could be the cause?
Hyperactivation of the ERK pathway independent of new FLT3 or RAS mutations points to upstream or parallel signaling inputs. One key candidate is the upregulation of the AXL receptor tyrosine kinase.[1] AXL can be activated by its ligand, GAS6, leading to the stimulation of both the RAS/MAPK and PI3K/AKT pathways, thereby conferring resistance to FLT3 inhibitors.[2][5] Another possibility is the deregulation of actin cytoskeleton dynamics through RAC1 hyperactivation, which has been shown to contribute to resistance.[8][9]
dot
Caption: Key signaling pathways in midostaurin action and resistance.
Q4: What are some strategies to overcome midostaurin resistance in my AML cell line models?
Based on the identified resistance mechanism, several combination strategies can be explored in vitro:
-
For Bypass Signaling:
-
MEK inhibitors (e.g., Trametinib, Selumetinib): If ERK signaling is activated.[10]
-
BCL-2 inhibitors (e.g., Venetoclax): If resistance is mediated by upregulation of anti-apoptotic proteins. The combination of midostaurin and venetoclax (B612062) has shown synergistic effects.[8][11]
-
AXL inhibitors (e.g., TP-0903): If AXL is identified as the driver of resistance.[5]
-
SYK inhibitors: Midostaurin already has some activity against Spleen Tyrosine Kinase (SYK), but additional SYK inhibition may overcome resistance, particularly in cells with co-activated SYK.[12][13][14]
-
-
For On-Target Mutations: If a secondary FLT3 mutation arises, switching to a next-generation FLT3 inhibitor that is active against that specific mutation may be effective. For example, gilteritinib (B612023) (a type I inhibitor) can overcome resistance caused by TKD mutations like D835Y that are less sensitive to type II inhibitors.[1]
Quantitative Data Summary
Table 1: Representative Midostaurin IC50 Values in Sensitive vs. Resistant AML Cell Lines
| Cell Line | FLT3 Status | Condition | Midostaurin IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD (homozygous) | Sensitive (Parental) | 15.09 | [9] |
| Resistant (MID-Res) | 55.24 | [9] | ||
| MOLM-13 | FLT3-ITD (heterozygous) | Sensitive (Parental) | 29.41 | [9] |
| Resistant (MID-Res) | 87.83 | [9] | ||
| MOLM-14 | FLT3-ITD | Sensitive | ~3 | [15] |
| SEMK2 | FLT3-WT | Sensitive | ~30 | [15] |
Table 2: Common Genetic Alterations Associated with Midostaurin Resistance
| Gene | Alteration Type | Consequence | Reference |
| FLT3 | F691L "Gatekeeper" Mutation | Prevents inhibitor binding | [1][2] |
| FLT3 | N676K Kinase Domain Mutation | Confers resistance | [7] |
| KRAS/NRAS | Activating Mutation | MAPK pathway activation | [3][4] |
| TP53 | Mutation | Correlates with resistance | [3] |
| AXL | Gene Upregulation | Bypass signaling via MAPK/PI3K | [1][5] |
| JAK1 | V658F Mutation | Reactivation of STAT5 pathway | [6] |
Experimental Protocols
Protocol 1: Generation of a Midostaurin-Resistant AML Cell Line
This protocol describes a method for generating midostaurin-resistant cell lines through continuous, dose-escalating exposure.
-
Initial Culture: Begin by culturing the parental AML cell line (e.g., MOLM-13, MV4-11) in standard RPMI-1640 medium with 10% FBS.
-
Starting Concentration: Treat the cells with midostaurin at a concentration equal to the IC20 (the concentration that inhibits 20% of growth), determined from an initial dose-response curve.
-
Monitoring and Dose Escalation: Monitor cell viability regularly. When the cells resume a normal growth rate comparable to untreated controls, double the concentration of midostaurin.
-
Iterative Process: Repeat the dose escalation step iteratively over several months. This gradual increase in drug pressure selects for resistant clones.
-
Confirmation: Once a resistant population is established (e.g., can tolerate a 5-10 fold higher concentration than the parental IC50), confirm the resistance phenotype by performing a full dose-response curve and comparing the IC50 to the parental line.
-
Maintenance: Maintain the resistant cell line in culture medium containing a constant, selective pressure of midostaurin (e.g., the IC50 of the resistant line) to prevent reversion.
Protocol 2: Western Blotting for Phospho-Protein Analysis (p-ERK, p-STAT5)
This protocol outlines the detection of key phosphorylated signaling proteins to assess pathway activation.
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant AML cells and treat with various concentrations of midostaurin (and/or other inhibitors) for a specified time (e.g., 4-24 hours).
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[16]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK (Thr202/Tyr204) or anti-p-STAT5 (Tyr694)) diluted in 5% BSA/TBST.[16][17]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.[17]
-
To normalize, strip the membrane and re-probe for the corresponding total protein (e.g., total ERK, total STAT5) and a loading control (e.g., β-actin or GAPDH).[16]
-
Quantify band intensities using densitometry software.[16]
-
Protocol 3: Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the cytotoxic effects of midostaurin and calculating the half-maximal inhibitory concentration (IC50).[18]
-
Cell Seeding: Seed AML cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of culture medium.[18][19]
-
Drug Preparation and Addition: Prepare serial dilutions of midostaurin in culture medium. Add the drug solutions to the designated wells. Include vehicle-only (e.g., DMSO) control wells. The final DMSO concentration should not exceed 0.1%.[19]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[18]
-
MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[18][19]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[19]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Viability % vs. Log[Concentration]) and use non-linear regression analysis to determine the IC50 value.
-
References
- 1. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic markers of midostaurin drug sensitivity in FLT3 mutated and FLT3 wild-type acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 13. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of PKC412 (Midostaurin) In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro off-target effects of PKC412 (midostaurin).
Frequently Asked Questions (FAQs)
Q1: What is PKC412 and what are its primary targets?
PKC412, also known as midostaurin (B1676583), is a multi-targeted kinase inhibitor. Its primary therapeutic targets are FMS-like tyrosine kinase 3 (FLT3) and KIT, particularly in the context of Acute Myeloid Leukemia (AML) and advanced systemic mastocytosis.[1]
Q2: What are the known off-target effects of PKC412?
In addition to FLT3 and KIT, midostaurin is known to inhibit a range of other kinases, which may contribute to both its therapeutic efficacy and potential side effects. These off-target effects are particularly relevant in cell types that do not express the primary targets. Documented off-targets include spleen tyrosine kinase (SYK), platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and various isoforms of protein kinase C (PKC).[2][3] The response of some wild-type (WT)-FLT3 patients to midostaurin therapy may be attributed to these off-target effects.[2][3]
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use of control cell lines: Compare the effects of PKC412 in cell lines that express the primary target (e.g., FLT3-mutated AML cells) with those that do not.
-
Rescue experiments: If the off-target effect is known, try to rescue the phenotype by overexpressing or activating a downstream component of the target pathway.
-
Use of more specific inhibitors: Compare the phenotype induced by PKC412 with that of a more selective inhibitor for the suspected off-target kinase.
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the inhibitor, corresponding to its IC50 for the primary target. Off-target effects may require higher concentrations.
Q4: I am observing unexpected cytotoxicity in my experiments. Could this be an off-target effect?
Yes, unexpected cytotoxicity can be a manifestation of off-target activity. It is important to perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your specific cell line and compare it to the effective concentration 50 (EC50) for the intended biological effect. A small therapeutic window (ratio of CC50 to EC50) may suggest off-target toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
| Possible Cause | Troubleshooting Steps |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor like PKC412 is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase of interest. |
| Enzyme Quality | The activity of recombinant kinases can vary between batches and decrease with improper storage. Use a fresh aliquot of the enzyme and perform a control experiment with a known inhibitor to validate its activity. |
| Assay Conditions | Factors such as incubation time, temperature, and buffer composition can influence enzyme kinetics and inhibitor potency. Optimize these parameters and maintain consistency throughout your experiments. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Steps |
| Cellular ATP Levels | Intracellular ATP concentrations are typically much higher (millimolar range) than those used in biochemical assays (micromolar range). This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors. |
| Cellular Uptake and Efflux | The compound may not efficiently cross the cell membrane, or it could be actively removed by efflux pumps, leading to a lower intracellular concentration. Consider using cell lines with known transporter expression profiles or co-incubating with a pan-efflux pump inhibitor as a control. |
| Off-Target Effects in Cells | In a cellular context, PKC412 can engage multiple targets, leading to complex biological responses that may not be apparent in a purified kinase assay. Refer to the FAQ on distinguishing on-target and off-target effects for strategies to address this. |
Quantitative Data on Off-Target Inhibition
The following tables summarize the in vitro inhibitory activity of PKC412 against some of its known off-target kinases. Note that IC50 values can vary depending on the specific assay conditions.
Table 1: Inhibition of Non-Receptor Tyrosine Kinase SYK by PKC412
| Kinase | Assay Type | IC50 (nM) | Reference |
| SYK | Purified enzyme assay | 20.8 | [4] |
Table 2: Inhibition of Protein Kinase C (PKC) Isoforms by PKC412
| Kinase Isoform | Assay Type | IC50 (µM) |
| cPKC-α | Purified enzyme | 0.02 - 0.03 |
| cPKC-β1 | Purified enzyme | 0.02 - 0.03 |
| cPKC-β2 | Purified enzyme | 0.02 - 0.03 |
| cPKC-γ | Purified enzyme | 0.02 - 0.03 |
| nPKC-δ | Purified enzyme | 0.16 - 1.25 |
| nPKC-η | Purified enzyme | 0.16 - 1.25 |
| nPKC-ε | Purified enzyme | 0.16 - 1.25 |
Table 3: Cellular Effects of PKC412 and its Metabolites
| Cell Line | Assay | Compound | IC50 (nM) |
| HMC-1.1 | Proliferation | Midostaurin | 50 - 250 |
| HMC-1.2 | Proliferation | Midostaurin | 50 - 250 |
| Blood Basophils | IgE-dependent histamine (B1213489) release | Midostaurin | < 1000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of PKC412 against a purified kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Purified kinase of interest
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
PKC412 (Midostaurin) stock solution (in DMSO)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plate (low volume, black)
-
TR-FRET capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of PKC412 in DMSO. Further dilute the compounds in Kinase Buffer A to a 3X final concentration.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and the Eu-labeled antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a 3X solution of the kinase tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the 3X PKC412 dilution to the assay plate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 340 nm, Emission 1: 615 nm, Emission 2: 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the PKC412 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of PKC412 on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKC412 (Midostaurin) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PKC412 in complete culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PKC412 concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Experimental workflow for characterizing PKC412 off-target effects.
Caption: Overview of PKC412 targets and affected signaling pathways.
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Midostaurin Dosage for Cell Culture Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Midostaurin in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the optimal concentration of Midostaurin to use in my cell culture experiments?
The optimal concentration of Midostaurin is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Recommended Starting Range: 10 nM to 10 µM.
Troubleshooting:
-
No effect observed:
-
Verify drug activity: Ensure the Midostaurin stock solution is correctly prepared and has not degraded. Prepare a fresh stock solution.
-
Increase concentration: Your cell line may be resistant. Gradually increase the concentration.
-
Check cell health: Ensure cells are healthy and actively proliferating before treatment.
-
-
High levels of cell death at all concentrations:
-
Reduce concentration range: Start with a much lower concentration range (e.g., 0.1 nM to 1 µM).
-
Reduce treatment duration: Shorten the incubation time with Midostaurin.
-
2. How should I prepare and store Midostaurin stock solutions?
-
Solvent: Midostaurin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
Troubleshooting:
-
Precipitate observed in stock solution:
-
Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated; consider preparing a new stock at a slightly lower concentration.
-
-
Loss of drug activity:
-
Avoid storing the stock solution at 4°C for extended periods.
-
Ensure the stock solution is protected from light.
-
3. How long should I treat my cells with Midostaurin?
The optimal treatment duration depends on the specific endpoint being measured.
-
Phosphorylation studies (e.g., p-FLT3): Short-term treatment (e.g., 1-4 hours) is often sufficient.
-
Cell viability/apoptosis assays: Longer-term treatment (e.g., 24-72 hours) is typically required.
Experimental Workflow for Determining Optimal Treatment Duration
Common experimental issues with N-Benzoylstaurosporine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing N-Benzoylstaurosporine (also known as PKC412 or Midostaurin) in their experiments. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and key technical data.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments with N-Benzoylstaurosporine.
Issue 1: Compound Precipitation in Aqueous Solutions
Q: I observed a precipitate after diluting my N-Benzoylstaurosporine stock solution into my cell culture medium or assay buffer. What should I do?
A: Precipitation of N-Benzoylstaurosporine, a hydrophobic molecule, is a common issue in aqueous solutions. Here’s a systematic approach to troubleshoot this problem:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and fully dissolved. If you notice any crystals in the stock, gently warm it to 37°C and vortex until fully dissolved.
-
Optimize Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer (solvent shock). Instead, perform serial dilutions. For instance, create an intermediate dilution of N-Benzoylstaurosporine in your cell culture medium or buffer.
-
Check Final DMSO Concentration: The final concentration of DMSO in your experiment should be kept low, typically below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.
-
Pre-warm Aqueous Solutions: Pre-warming your cell culture medium or assay buffer to 37°C before adding the compound can help maintain its solubility.
-
Consider Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. However, high concentrations of N-Benzoylstaurosporine may still precipitate. The effect of serum on the compound's activity should also be considered.
-
Solubility Limits: Be aware of the solubility limits of N-Benzoylstaurosporine. While highly soluble in DMSO (up to 6 mg/mL), its aqueous solubility is significantly lower.[1] If your experimental concentration is too high, precipitation is likely.
Issue 2: Inconsistent or Unexpected IC50 Values
Q: My IC50 values for N-Benzoylstaurosporine are inconsistent between experiments or differ significantly from published values. What are the potential causes?
A: Variability in IC50 values can arise from several factors:
-
ATP Concentration (In Vitro Kinase Assays): N-Benzoylstaurosporine is an ATP-competitive inhibitor. Therefore, the measured IC50 value is highly dependent on the ATP concentration in your kinase assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km of the kinase for ATP, and report this concentration when presenting your data.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the same compound due to differences in the expression levels of target kinases, the presence of drug efflux pumps, or divergent signaling pathways.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent and low passage number range.
-
Compound Stability and Handling: Ensure that your N-Benzoylstaurosporine stock solution has been stored correctly (at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from the stock for each experiment.
-
Assay Conditions: Factors such as incubation time, cell seeding density, and the specific viability assay used (e.g., MTT vs. CCK-8) can all influence the apparent IC50 value. Standardize these parameters across all experiments.
-
Serum Protein Binding: Components of fetal bovine serum can bind to small molecules, reducing their effective concentration. This can lead to a higher apparent IC50 value in cell-based assays compared to biochemical assays.
Issue 3: Potential Off-Target Effects
Q: I'm observing a phenotype that is not consistent with the known targets of N-Benzoylstaurosporine. How can I determine if this is an off-target effect?
A: N-Benzoylstaurosporine is a multi-kinase inhibitor, and off-target effects are possible, especially at higher concentrations.
-
Concentration-Dependence: Determine if the unexpected phenotype is observed only at higher concentrations of the inhibitor. On-target effects should typically occur at concentrations consistent with the IC50 for the intended target kinase.
-
Use a More Selective Inhibitor: If possible, use a structurally different and more selective inhibitor for the target kinase as a control. If the phenotype persists with the more selective inhibitor, it is more likely to be an on-target effect.
-
Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue Experiments: If the inhibitor's effect is due to the inhibition of a specific kinase, it might be possible to "rescue" the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Consult Kinase Selectivity Data: Refer to comprehensive kinase selectivity profiles to identify potential off-target kinases that might be responsible for the observed phenotype.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store N-Benzoylstaurosporine?
A1:
-
Reconstitution: Dissolve N-Benzoylstaurosporine in high-quality, anhydrous DMSO to prepare a stock solution. A typical stock concentration is 1-10 mM. For example, to make a 10 mM stock solution of N-Benzoylstaurosporine (Molecular Weight: 570.64 g/mol ), dissolve 5.71 mg in 1 mL of DMSO.
-
Storage: Store the solid compound at -20°C, protected from light. The DMSO stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[1] Under these conditions, the stock solution is stable for up to 6 months.[1]
-
Light Sensitivity: It is recommended to protect N-Benzoylstaurosporine from light, as related staurosporine (B1682477) analogs can be light-sensitive. Perform dilutions and experimental manipulations with minimal light exposure.
Q2: What is the kinase selectivity profile of N-Benzoylstaurosporine?
A2: N-Benzoylstaurosporine is a broad-spectrum kinase inhibitor. Its inhibitory activity against a range of kinases is summarized in the table below.
Q3: Is N-Benzoylstaurosporine cytotoxic to non-cancerous cells?
A3: Yes, N-Benzoylstaurosporine can be cytotoxic to non-cancerous cells, although its potency can vary depending on the cell type. It is a potent inducer of apoptosis in many mammalian cell types.[2] For example, staurosporine, a related compound, has been shown to differentially inhibit the proliferation of glioma cell lines compared to non-glioma cell lines.[3] It is important to determine the cytotoxic concentration of N-Benzoylstaurosporine in your specific normal cell line of interest to distinguish targeted anti-proliferative effects from general cytotoxicity.
Data Presentation
Table 1: Physicochemical Properties of N-Benzoylstaurosporine
| Property | Value | Reference |
| Molecular Weight | 570.64 g/mol | [1] |
| Appearance | Tan solid | [1] |
| Solubility in DMSO | ≥ 6 mg/mL | [1] |
| Storage of Solid | -20°C, protect from light | [1] |
| Storage of Stock Solution | -20°C in single-use aliquots (stable for up to 6 months) | [1] |
Table 2: Kinase Selectivity Profile of N-Benzoylstaurosporine (IC50 Values)
| Kinase | IC50 (nM) | Reference |
| PKCα | 22 | [1] |
| PKCβ | 22 | [1] |
| PKCγ | 22 | [1] |
| PDGFRβ | 50 | [1] |
| VEGFR2 (KDR) | 86 | [1] |
| Syk | 95 | [1] |
| PKCη | 160 | [1] |
| PKCδ | 330 | [1] |
| Flk-1 | 390 | [1] |
| Flt3 | 528 | [1] |
| Cdk1/B | 570 | [1] |
| PKA | 570 | [1] |
| c-Kit | 600 | [1] |
| c-Fgr | 790 | [1] |
| c-Src | 800 | [1] |
| VEGFR1 (Flt1) | 912 | [1] |
| EGFR | 1000 | [1] |
| Ins-R | 10000 | [1] |
| IGF-1R | 10000 | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for determining the inhibitory activity of N-Benzoylstaurosporine against a purified kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4). The optimal buffer composition may vary depending on the kinase.
-
Substrate: Prepare the kinase-specific substrate (peptide or protein) in kinase buffer.
-
ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of the kinase for ATP.
-
N-Benzoylstaurosporine: Prepare serial dilutions of N-Benzoylstaurosporine in kinase buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
Add the following to the wells of a 96-well plate:
-
Kinase buffer
-
Purified kinase
-
N-Benzoylstaurosporine or vehicle control (DMSO)
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding a stop solution (e.g., EDTA or a kinase detection reagent).
-
-
Detection:
-
Detect kinase activity using a suitable method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of N-Benzoylstaurosporine relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of N-Benzoylstaurosporine on cell viability using the MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-Benzoylstaurosporine in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Western Blotting
This protocol outlines how to analyze changes in protein phosphorylation in response to N-Benzoylstaurosporine treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with N-Benzoylstaurosporine at the desired concentrations and for the appropriate duration. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control protein (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
References
- 1. Staurosporine, N-Benzoyl A cell-permeable Staurosporine derivative that displays antitumor properties. 120685-11-2 [sigmaaldrich.com]
- 2. Effects of the new selective protein kinase C inhibitor 4'-N-benzoyl staurosporine on cell cycle distribution and growth inhibition in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine differentially inhibits glioma versus non-glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Western blot results with PKC 412
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering inconsistent Western blot results when using the multi-targeted kinase inhibitor, PKC412 (Midostaurin).
Frequently Asked Questions (FAQs)
Q1: After treating my cells with PKC412, the signal for my target phosphorylated protein is significantly decreased or absent. Is this expected?
Yes, this is often the expected outcome. PKC412 is a multi-targeted kinase inhibitor that blocks the activity of several protein kinases, including Protein Kinase C (PKC), FLT3, c-Kit, and VEGFR.[1][2] Its mechanism of action involves preventing the autophosphorylation of these kinases and inhibiting the phosphorylation of their downstream targets.[3] Therefore, a reduction in the phosphorylated form of a target protein within a pathway inhibited by PKC412 indicates the compound is active in your experimental system. For instance, studies have shown PKC412 effectively inhibits the phosphorylation of downstream signaling molecules like PLC-γ and PI3K/AKT.[3][4]
Q2: My Western blot results with PKC412 are inconsistent between experiments. What are the common causes?
Inconsistency can stem from three main areas: the biological effect of the compound, sample preparation, and the Western blot technique itself.[5]
-
PKC412 Stability and Activity: Ensure your PKC412 stock solution is properly stored (-20°C for powder, -80°C for DMSO stocks) and that the DMSO used for dissolution is fresh and not hygroscopic, as this can impact solubility.[6][7]
-
Cell Treatment Variability: Inconsistent cell density, passage number, or treatment duration can lead to varied responses. Standardize these parameters for all experiments.
-
Sample Preparation: When studying phosphorylated proteins, it is critical to prevent dephosphorylation after cell lysis. Always prepare lysis buffer fresh with a cocktail of protease and phosphatase inhibitors and keep samples on ice or at 4°C at all times.[8]
-
Technical Blotting Errors: Minor deviations in protein loading, transfer efficiency, antibody concentrations, and washing times can lead to significant variability.[9][10]
Q3: My loading control (e.g., GAPDH, β-actin) levels vary between my control and PKC412-treated samples. How should I interpret this?
While often considered stable, the expression of housekeeping proteins can be affected by experimental treatments.[5] PKC412 can induce cell cycle arrest (commonly G2/M arrest) or apoptosis, depending on the cell line and the presence of mutations like FLT3.[4][11][12] These cellular effects can alter the expression of loading control proteins.
Recommended Solutions:
-
Validate Your Loading Control: Confirm that PKC412 does not affect the expression of your chosen housekeeping protein in your specific cell model.
-
Use a Total Protein Stain: Before blocking, stain the membrane with Ponceau S to visually confirm that total protein loading is equal across all lanes.[5]
-
Normalize to Total Protein: Use a total protein normalization method instead of a single housekeeping protein for more reliable quantification.[13]
Q4: I'm observing high background or non-specific bands on my blots, especially when probing for phospho-proteins. How can this be resolved?
This is a common issue when detecting phosphorylated proteins.
-
Incorrect Blocking Agent: Avoid using non-fat milk as a blocking agent. Milk contains high levels of the phosphoprotein casein, which will be detected by phospho-specific antibodies, leading to high background.[8][14] Use 5% Bovine Serum Albumin (BSA) in TBST instead.[8][13]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding.[9][15] Titrate your antibodies to determine the optimal dilution that provides a strong signal with low background.[5][16]
-
Inadequate Washing: Increase the number and duration of washing steps with TBST to effectively remove unbound antibodies.[5][17]
-
Phosphatase Contamination: Ensure your buffers are free of phosphate. Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS) for all wash steps and antibody dilutions.
Quantitative Data Summary
For reproducible results, it is crucial to optimize PKC412 treatment conditions and antibody dilutions. The following tables provide starting points based on published data and general Western blot practices.
Table 1: PKC412 Treatment & Storage Recommendations
| Parameter | Recommendation | Rationale | Source |
| Working Concentration | 10 nM - 1 µM | Effective range observed in various cell lines for inhibiting target phosphorylation and cell growth. | [4][18] |
| Incubation Time | 2 - 4 hours for signaling studies | Sufficient time to observe inhibition of phosphorylation for immediate downstream targets. | [3][19] |
| Solvent | DMSO (use fresh, non-hygroscopic) | PKC412 is readily soluble in DMSO. Moisture can reduce solubility. | [6][7] |
| Powder Storage | -20°C, sealed, away from moisture | Prevents degradation of the compound. | [6] |
| Stock Solution Storage | -80°C (up to 6 months) | Maintains stability of the inhibitor in solution. | [6] |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Issue | Potential Cause | Recommended Solution | Source |
| Weak or No Signal | Insufficient protein load | Increase protein amount loaded (20-30 µg is standard). | [20][21] |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. | [17] | |
| Suboptimal antibody concentration | Increase primary antibody concentration or incubate overnight at 4°C. | [10][22] | |
| Inactive HRP/detection reagent | Use fresh ECL substrate. Avoid sodium azide (B81097) in buffers with HRP conjugates. | [10][14] | |
| High Background | Incorrect blocking agent for phospho-proteins | Use 5% BSA in TBST instead of milk. | [8][13] |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | [5][10] | |
| Insufficient washing | Increase the number and duration of washes with TBST. | [17] | |
| Non-Specific Bands | Sample degradation | Add fresh protease/phosphatase inhibitors to lysis buffer. | [15] |
| Primary antibody cross-reactivity | Optimize antibody concentration; try a different antibody if persists. | [15] | |
| Secondary antibody non-specific binding | Run a control lane with only the secondary antibody. | [5] |
Experimental Protocols
Protocol 1: Cell Lysis for Phospho-Protein Analysis
This protocol is optimized to preserve the phosphorylation state of proteins following cell treatment with PKC412.
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare lysis buffer (e.g., RIPA buffer) and add a protease and phosphatase inhibitor cocktail immediately before use.[8]
-
Cell Harvest: Place the cell culture dish on ice and wash cells twice with ice-cold PBS.
-
Lysis: Aspirate PBS and add ice-cold lysis buffer (e.g., 0.5 mL for a 60 mm dish).[23] Scrape adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on a rocker at 4°C for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA), which is less sensitive to detergents than other methods.[24]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[23] The samples are now ready for loading or can be stored at -80°C.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol highlights the critical steps for detecting phosphorylated proteins after separation by SDS-PAGE and transfer to a membrane.
-
Protein Transfer: Transfer the proteins from the SDS-PAGE gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before assembling the transfer stack.[8]
-
Transfer Verification (Optional but Recommended): After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm equal loading and efficient transfer. Destain with TBST before blocking.[5]
-
Blocking: Block the membrane in 5% w/v BSA in TBST for at least 1 hour at room temperature with gentle agitation. Do not use milk. [8]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA in TBST to the manufacturer's recommended concentration (or an optimized dilution). Incubate the membrane overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature.[25]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[26]
-
Final Washes: Repeat the washing step (Step 5) to remove any unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using an imaging system.[25]
Visual Guides
Caption: Simplified signaling pathway showing PKC412 inhibition of a receptor tyrosine kinase.
Caption: Experimental workflow for Western blot analysis following PKC412 treatment.
Caption: Troubleshooting decision tree for inconsistent Western blot results with PKC412.
References
- 1. PKC 412 small-molecule tyrosine kinase inhibitor: single-compound therapy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKC412--a protein kinase inhibitor with a broad therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC412 inhibits the zinc finger 198-fibroblast growth factor receptor 1 fusion tyrosine kinase and is active in treatment of stem cell myeloproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical characterization of PKC412, a multi-kinase inhibitor, against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Western blotting mistakes that can lead to inaccurate results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. bosterbio.com [bosterbio.com]
- 11. The FLT3 inhibitor PKC412 exerts differential cell cycle effects on leukemic cells depending on the presence of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Divergent cytotoxic effects of PKC412 in combination with conventional antileukemic agents in FLT3 mutation-positive versus -negative leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. wildtypeone.substack.com [wildtypeone.substack.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. Effect of PKC412, an inhibitor of protein kinase C, on spontaneous metastatic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Sample preparation for western blot | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Technical Support Center: Midostaurin Assay Variability and Reproducibility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and mitigate variability and reproducibility issues in assays involving Midostaurin (B1676583).
Section 1: General FAQs & Troubleshooting
This section covers common questions and issues applicable across various Midostaurin assays.
Q1: My Midostaurin IC50 values are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent issue and can stem from several factors:
-
Cell Health and Passage Number: Using cells with high passage numbers or variable health can significantly alter their response to treatment. Always use cells within a consistent and validated passage number range.[1]
-
Reagent Stability: Midostaurin, particularly in solution, can degrade. It is crucial to prepare fresh working dilutions from frozen stock for each experiment to ensure consistent potency.[1][2]
-
DMSO Concentration: Midostaurin is typically dissolved in DMSO. Ensure the final concentration of DMSO is consistent across all wells (including controls) and remains low (e.g., ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]
-
Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, reagent volumes, and plate reading settings can lead to significant differences in results. Strict standardization of all assay parameters is essential.[1]
-
Drug Purity and Storage: Inconsistencies can arise from different batches of the drug or improper storage. Ensure Midostaurin is stored correctly, protected from light, and follow the manufacturer's handling recommendations.[2]
Q2: How should I prepare and store Midostaurin for in vitro assays?
A2: Proper handling of Midostaurin is critical for reproducible results.
-
Stock Solution: Midostaurin is poorly soluble in water and should be dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Working Solutions: For experiments, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer.[1]
Q3: I'm observing high variability between replicate wells in my 96-well plate assay. What should I check?
A3: High variability within replicates often points to technical errors during assay setup.
-
Pipetting and Seeding: Ensure accurate and consistent pipetting. When seeding cells, make sure they are in a single-cell suspension to avoid clumping and uneven distribution.[1]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media.[1]
-
Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. Inspect plates before reading and carefully remove any bubbles with a sterile pipette tip.[1]
Q4: My cells are showing unexpected resistance to Midostaurin. Why might this be happening?
A4: Unexpected resistance can be due to biological or technical factors.
-
Cell Line Integrity: Verify the identity and characteristics of your cell line. Cell lines can acquire resistance over time or may have been misidentified.[1]
-
Target Expression: Confirm that your cell line expresses the primary targets of Midostaurin, such as FLT3 or KIT.[1][3] The absence of the target kinase or the presence of downstream mutations can confer resistance.[1]
-
Off-Target Effects: Midostaurin is a multi-kinase inhibitor.[2][3] If you observe effects in a cell line lacking the primary target (e.g., FLT3-negative), it is likely due to inhibition of other kinases like SYK, VEGFR-2, or PDGFR.[2][4][5]
-
Acquired Resistance: Overexpression of other kinases, like SYK, can confer resistance to more specific FLT3 inhibitors, a factor that may be relevant in some contexts.[4][6]
Section 2: Assay-Specific Protocols and Data
This section provides detailed methodologies for common assays and summarizes relevant quantitative data.
In Vitro Kinase Assays
Purpose: To measure the direct inhibitory effect of Midostaurin on purified kinases.
Detailed Methodology:
-
Reagent Preparation: Dilute the purified recombinant kinase (e.g., FLT3, KIT, SYK), its specific substrate, and ATP to optimal concentrations in a kinase assay buffer.
-
Compound Preparation: Prepare a serial dilution of Midostaurin from a DMSO stock solution.
-
Kinase Reaction: In a 96-well plate, add the kinase and the Midostaurin dilution (or DMSO vehicle control). Allow a brief pre-incubation period.
-
Initiate Reaction: Start the reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the output. The detection method depends on the assay format (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and plot against the log of Midostaurin concentration to determine the IC50 value.
Table 1: Midostaurin In Vitro Kinase Inhibition (IC50 Values)
| Kinase Target | Reported IC50 (nM) | Reference |
|---|---|---|
| FLT3 | Varies by mutation | [7] |
| KIT | 86 | [4] |
| SYK | 20.8 - 95 | [4][6] |
| VEGFR-2 | 86 |[4] |
Note: IC50 values can vary significantly based on the specific assay conditions, ATP concentration, and substrate used.
Cell-Based Proliferation/Cytotoxicity Assays (MTT/MTS/CellTiter-Glo)
Purpose: To determine the effect of Midostaurin on cell viability and calculate its IC50 in a cellular context.
Detailed Methodology (Adapted from MTT Protocol): [1]
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density to ensure they are in the logarithmic growth phase at the end of the experiment. For adherent cells, allow them to attach overnight.[1]
-
Compound Treatment: Add serial dilutions of Midostaurin (and a DMSO vehicle control) to the appropriate wells.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add Reagent: Add the viability reagent (e.g., MTT solution) to each well and incubate for 2-4 hours.[1]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.[1][2]
-
Read Plate: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract background readings, calculate the percentage of cell viability relative to the vehicle control, and plot against the log of Midostaurin concentration to determine the IC50 value.[1]
Table 2: Sample Midostaurin Cell-Based Assay IC50 Values
| Cell Line | FLT3 Status | SYK Status | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Ba/F3-FLT3-ITD | ITD Mutant | N/A | Proliferation | ~0.3 | [6] |
| Ba/F3-TEL-SYK | Wild-Type | Activated | Proliferation | 101.2 | [6] |
| HL60 | Null | N/A | Proliferation | ~250 |[5] |
Pharmacokinetic (PK) Assays
Purpose: To quantify Midostaurin concentrations in biological matrices like plasma or serum, crucial for clinical monitoring and PK/PD studies.
Common Methodology: LC-MS/MS Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying Midostaurin due to its high sensitivity and specificity.[8]
Performance of a Validated LC-MS/MS Method: [8]
-
Linear Range: 0.01 - 8.00 mg/L
-
Precision: Inter- and intra-day imprecision well within ±10%
Table 3: Human Pharmacokinetic Parameters for Midostaurin
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Half-life (Midostaurin) | 21 hours (19% CV) | Steady-state | [9] |
| Half-life (Metabolite CGP62221) | 32 hours (31% CV) | Active metabolite | [9] |
| Half-life (Metabolite CGP52421) | 482 hours (25% CV) | Active metabolite | [9] |
| Patient Serum Concentration | 1.5 - 26.1 mg/L | High interindividual variability observed |[8] |
Note: High interindividual variability in patient plasma concentrations highlights the need for standardized analytical methods and suggests the potential utility of therapeutic drug monitoring.[8]
Section 3: Visual Guides (Diagrams)
Signaling Pathway and Troubleshooting
Midostaurin is a multi-targeted inhibitor. Understanding its primary targets and potential resistance pathways is key to interpreting results.
Caption: Midostaurin inhibits FLT3, KIT, and other kinases like SYK.
Experimental Workflow
A standardized workflow is essential for reproducibility. The following diagram outlines a typical cell-based assay.
Caption: Standardized workflow for a Midostaurin cell viability assay.
Troubleshooting Logic
Use this decision tree to diagnose common sources of assay variability.
Caption: Decision tree for troubleshooting Midostaurin assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uniform sensitivity of FLT3 activation loop mutants to the tyrosine kinase inhibitor midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Acquired Resistance to Midostaurin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming acquired resistance to Midostaurin (B1676583) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Midostaurin?
A1: Acquired resistance to Midostaurin in FLT3-mutated Acute Myeloid Leukemia (AML) primarily arises from two main mechanisms:
-
On-target resistance: This involves the development of secondary mutations within the FLT3 gene itself, particularly in the tyrosine kinase domain (TKD). These mutations, such as D835Y and the "gatekeeper" mutation F691L, can interfere with Midostaurin's ability to bind to and inhibit the FLT3 receptor.[1][2]
-
Off-target resistance: This occurs through the activation of alternative or "bypass" signaling pathways that promote cell survival and proliferation independently of FLT3 signaling.[1] Common bypass pathways include the RAS/MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways.[1][3][4][5][6] Upregulation of proteins like AXL, PIM1, and RAC1 has also been implicated.[1][7]
Q2: My Midostaurin-treated AML cells are showing signs of resistance. How can I confirm this?
A2: Resistance can be confirmed by a combination of cellular and molecular biology techniques:
-
Determine the IC50 value: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Midostaurin in your cells. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates resistance.[2]
-
Assess FLT3 phosphorylation: Use Western blotting to check the phosphorylation status of FLT3. In resistant cells, you may observe persistent phosphorylation of FLT3 even in the presence of Midostaurin.
-
Analyze downstream signaling: Investigate the activation status of key downstream signaling proteins in pathways like RAS/MAPK (p-ERK), PI3K/Akt (p-Akt), and STAT (p-STAT5) using Western blotting.[3][8] Constitutive activation of these pathways despite Midostaurin treatment suggests the involvement of bypass mechanisms.
-
Sequence the FLT3 gene: To identify on-target resistance, sequence the FLT3 gene to check for secondary mutations in the TKD.
Q3: What are some strategies to overcome Midostaurin resistance in my in vitro models?
A3: Several strategies can be employed to overcome Midostaurin resistance in a research setting, primarily focusing on combination therapies:
-
Combine with other targeted inhibitors:
-
BCL-2 inhibitors (e.g., Venetoclax): This combination has shown synergistic effects in preclinical models.[7][9][10][11][12]
-
SYK inhibitors: Midostaurin has been shown to be a dual inhibitor of FLT3 and SYK, and combining it with other SYK inhibitors can enhance its anti-leukemic effects.[3]
-
CDK4/6 inhibitors (e.g., Palbociclib): These can help overcome resistance by inducing cell cycle arrest.[13]
-
RAC1 inhibitors (e.g., Eht1864): Deregulation of the actin cytoskeleton through RAC1 hyperactivation has been linked to Midostaurin resistance, and inhibiting RAC1 can restore sensitivity.[2]
-
-
Combine with conventional chemotherapy: The combination of Midostaurin with agents like cytarabine (B982) and daunorubicin (B1662515) has shown synergistic effects.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Midostaurin in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell health and passage number variation. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inaccurate cell seeding density. | Optimize cell seeding density to ensure cells are not overgrown or too sparse at the end of the assay. Perform a growth curve analysis to determine the optimal density.[14] |
| Pipetting errors. | Use calibrated pipettes and be meticulous with pipetting techniques to ensure uniform cell and drug distribution. |
| Instability of Midostaurin working solutions. | Prepare fresh dilutions of Midostaurin from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions. |
Problem 2: No significant decrease in FLT3 phosphorylation observed by Western blot after Midostaurin treatment in suspected resistant cells.
| Possible Cause | Suggested Solution |
| Development of on-target resistance (secondary FLT3 mutations). | Sequence the FLT3 gene in the resistant cells to identify potential mutations in the tyrosine kinase domain that may prevent Midostaurin binding. |
| Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to ensure you are using an appropriate concentration of Midostaurin and treating for a sufficient duration. |
| Technical issues with Western blotting. | Ensure proper protein extraction, quantification, and equal loading. Use appropriate primary and secondary antibodies and optimize blotting conditions. Include positive and negative controls. |
Problem 3: Cell death is not induced despite evidence of FLT3 inhibition.
| Possible Cause | Suggested Solution |
| Activation of bypass signaling pathways. | Perform Western blot analysis for key activated proteins in alternative pathways (e.g., p-ERK, p-AKT, p-STAT5).[3][8] |
| Upregulation of anti-apoptotic proteins. | Assess the expression levels of anti-apoptotic proteins like BCL-2 and Mcl-1 by Western blotting.[2] Consider combining Midostaurin with a BCL-2 inhibitor like Venetoclax. |
| Altered cellular metabolism. | Investigate potential changes in cellular metabolism that may contribute to cell survival. |
Quantitative Data Summary
Table 1: Midostaurin IC50 Values in Sensitive vs. Resistant AML Cell Lines.
| Cell Line | Resistance Status | IC50 (nM) | Fold Increase in Resistance | Reference |
| MV4-11 | Sensitive (MID-Sens) | 15.09 | - | [2] |
| MV4-11 | Resistant (MID-Res) | 55.24 | 3.7 | [2] |
| MOLM-13 | Sensitive (MID-Sens) | 29.41 | - | [2] |
| MOLM-13 | Resistant (MID-Res) | 87.83 | 3.0 | [2] |
| MOLM-14 | Parental | 10.12 | - | [7] |
Table 2: Synergistic Effects of Midostaurin in Combination with Venetoclax in Kasumi-1 Cells.
| Drug Combination | Combination Index (CI) Value | Interpretation | Reference |
| Midostaurin + Venetoclax | < 1 | Synergy | [9][10][12] |
Note: A Combination Index (CI) value less than 1 indicates a synergistic effect.
Experimental Protocols
1. Generation of Midostaurin-Resistant Cell Lines
This protocol describes a method for generating Midostaurin-resistant AML cell lines through continuous exposure to increasing drug concentrations.[2][15]
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Midostaurin (stock solution in DMSO)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Plate 1 x 10^6 cells/mL in a 24-well plate in 2 mL of culture medium.
-
Initially, expose the cells to a low concentration of Midostaurin (e.g., 10 nM).
-
Every 7 days, adjust the cell concentration to 1 x 10^6/mL in fresh medium containing Midostaurin.
-
Gradually increase the Midostaurin concentration in a stepwise manner (e.g., by 10 nM weekly) up to a final concentration (e.g., 50 nM).
-
Monitor cell viability and proliferation regularly.
-
Once the cells are able to proliferate steadily in the presence of the higher Midostaurin concentration, the resistant cell line is established.
-
Confirm resistance by determining the IC50 value compared to the parental cell line.
-
2. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Midostaurin.[16][17][18]
-
Materials:
-
AML cells
-
96-well plates
-
Midostaurin
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere or stabilize for a few hours.
-
Add serial dilutions of Midostaurin to the wells. Include vehicle control wells (DMSO).
-
Incubate for 48-72 hours at 37°C.
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
3. Western Blotting for FLT3 and Downstream Signaling
This protocol is for analyzing changes in protein expression and phosphorylation.[13][17][19]
-
Materials:
-
Treated and untreated AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT5, anti-STAT5, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection system
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using image analysis software and normalize to a loading control.
-
4. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis.[1][17][20]
-
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after drug treatment (24-48 hours).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
5. RAC1 Activation Assay
This protocol is for measuring the levels of active, GTP-bound RAC1.[21][22][23]
-
Materials:
-
AML cell lysates
-
RAC1 Activation Assay Kit (containing PAK1 PBD Agarose beads)
-
Anti-RAC1 antibody
-
-
Procedure:
-
Lyse cells and normalize protein concentration.
-
Incubate cell lysates with PAK1 PBD Agarose beads to pull down active GTP-bound RAC1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Detect the amount of active RAC1 by Western blotting using an anti-RAC1 antibody.
-
Visualizations
Caption: FLT3 signaling pathways and the inhibitory action of Midostaurin.
Caption: General experimental workflow for studying Midostaurin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Combination of Venetoclax and Midostaurin Efficiently Suppressed Relapsed t(8;21)Acute Myeloid Leukemia With Mutant KIT After Failure of Venetoclax Plus Azacitidine Treatment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 12. Combination of Venetoclax and Midostaurin Efficiently Suppressed Relapsed t(8;21)Acute Myeloid Leukemia With Mutant KIT After Failure of Venetoclax Plus Azacitidine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. biocat.com [biocat.com]
- 23. sejourartistique40.fr [sejourartistique40.fr]
Technical Support Center: Identifying Potential Artifacts in Cn 412 Experiments
Disclaimer: The term "Cn 412 experiments" is not specifically defined in the provided search results. This guide offers general troubleshooting advice for common laboratory assays. For precise guidance, please consult your specific experimental protocol and reagent documentation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential artifacts in their experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are some common sources of artifacts in immunoassays? | Artifacts in immunoassays can arise from suboptimal reagent selection, issues with sample collection and handling, and procedural errors such as inadequate washing or incorrect incubation times.[1] Each assay is unique, and reagents that work well in one platform (e.g., ELISA) may not be suitable for another (e.g., lateral flow).[1] |
| How can I minimize variability when using biological samples? | Testing with real-world samples early in the development process is crucial. Purified antigens spiked into a buffer may not accurately mimic the behavior of the native antigen in a complex biological matrix.[1] Sourcing sufficient quantities of relevant samples and addressing interfering substances and cross-reactivity early on can help mitigate these issues.[1] |
| What should I consider when selecting reagents for a new assay? | Always screen antibodies, materials, and buffers for each individual assay to ensure optimal performance.[1] Consider the long-term availability and cost of reagents, especially for assays intended for large-scale manufacturing.[1] |
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Inconsistent results are a frequent challenge in experimental work. This guide provides a systematic approach to troubleshooting.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Reagent Variability | Screen new lots of antibodies and critical reagents to ensure consistency. Store reagents according to the manufacturer's instructions to prevent degradation. |
| Procedural Drift | Ensure all users are following the exact same protocol. Small variations in incubation times, washing steps, or sample dilutions can lead to significant differences in results.[1] |
| Sample Integrity | Use consistent sample collection and storage procedures. Variations in sample handling can introduce artifacts. |
| Instrument Malfunction | Calibrate and maintain laboratory equipment regularly. |
Experimental Workflow for Troubleshooting Inconsistent Results
The following diagram illustrates a logical workflow for diagnosing the source of inconsistent experimental outcomes.
Caption: A troubleshooting flowchart for inconsistent experimental results.
Issue 2: High Background Signal
High background can mask true signals and reduce the dynamic range of an assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Washing | Increase the number or duration of wash steps. Ensure the wash buffer is correctly prepared and at the optimal pH. |
| Non-specific Antibody Binding | Include a blocking step with an appropriate blocking agent (e.g., BSA, non-fat dry milk). Titrate the primary and secondary antibodies to find the optimal concentration. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents. Filter buffers to remove particulate matter. |
| Over-exposure (Imaging Assays) | Reduce the exposure time or the concentration of the detection reagent. |
Signaling Pathway for Antibody Detection
This diagram illustrates the principle of a typical indirect immunoassay, where high background can occur at multiple steps.
Caption: A simplified diagram of an indirect immunoassay detection pathway.
References
Optimizing PKC412 (Midostaurin) Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted kinase inhibitor PKC412 (Midostaurin). The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for PKC412 treatment to determine its IC50 value?
The optimal incubation time for determining the half-maximal inhibitory concentration (IC50) of PKC412 is cell line-dependent and influenced by the specific biological question. As a general guideline, a time course experiment is recommended. Common incubation periods for cell viability assays like MTT or XTT are 24, 48, and 72 hours.[1][2] Some studies have extended this to 96 hours.[3] Shorter incubation times may not allow for the full cytotoxic or anti-proliferative effects to manifest, while longer incubations might lead to secondary effects not directly related to initial drug activity. For some cell lines and compounds, effects are only observed after 72-96 hours.[3]
Q2: How does PKC412's mechanism of action influence the choice of incubation time?
PKC412 is a multi-targeted kinase inhibitor that affects several signaling pathways, including those mediated by FLT3, KIT, PDGFR, and VEGFR2.[4] Its primary effect in FLT3-mutated Acute Myeloid Leukemia (AML) is the induction of cell cycle arrest and apoptosis.[4] Therefore, incubation times should be sufficient to observe these downstream effects. For instance, apoptosis assays are typically performed after 24 to 48 hours of treatment.[1][4] Effects on protein expression, detectable by western blotting, can also be observed within a 24-hour timeframe.[5]
Q3: Can the incubation time for PKC412 treatment vary between different cell lines?
Yes, the optimal incubation time can significantly vary. For example, in colorectal cancer cell lines such as CT26, HCT116, and SW480, PKC412 showed a time-dependent inhibition of cell growth at 24, 48, and 72 hours.[2] Similarly, in human erythroleukemia cell lines K562 and HEL, PKC412 inhibited growth in a time-dependent manner.[6] The inherent proliferation rate of the cell line is a key factor; slower-growing lines may require longer incubation periods to observe a significant effect on viability.[7]
Q4: What are the recommended incubation times for specific assays when using PKC412?
Based on established protocols, the following incubation times are recommended:
-
Cell Viability Assays (e.g., MTT, XTT): 48-72 hours is a common range to assess anti-proliferative effects.[1][4]
-
Apoptosis Assays (e.g., Annexin V/PI staining): 24-48 hours is typically sufficient to detect the induction of apoptosis.[1][4]
-
Cell Cycle Analysis: A 24-hour treatment with PKC412 is often used before fixation and analysis.[2]
-
Western Blotting: To observe changes in protein phosphorylation or expression, treatment times can range from a few hours to 24-48 hours, depending on the specific target.
Q5: Should the media with PKC412 be replaced during a long incubation period (e.g., 72 or 96 hours)?
For standard IC50 determination, the media containing PKC412 is typically not changed during the incubation period.[3] This ensures that the cells are continuously exposed to the initial drug concentration. Replacing the media could alter the effective concentration and complicate the interpretation of the results.
Troubleshooting Guide
Problem: High variability between replicates in a cell viability assay.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or technical errors during drug dilution.
-
Solution: Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[3] Use triplicate wells for each condition to identify and exclude outliers.
Problem: No significant effect of PKC412 on cell viability is observed.
-
Possible Cause: The incubation time may be too short, the drug concentration range may be too low, or the cell line may be resistant.
-
Solution: Extend the incubation time (e.g., from 24 to 48 or 72 hours).[7] Broaden the concentration range of PKC412 tested. Confirm the expression and mutation status of the target kinases (e.g., FLT3) in your cell line, as sensitivity to PKC412 is often associated with specific mutations.[8]
Problem: Unexpectedly high cell death even at low PKC412 concentrations.
-
Possible Cause: The cell line may be highly sensitive to PKC412, or there may be an issue with the drug stock solution concentration.
-
Solution: Verify the concentration of your PKC412 stock solution. Perform a dose-response experiment with a wider range of lower concentrations to accurately determine the IC50.
Quantitative Data Summary
Table 1: IC50 Values of Midostaurin (B1676583) (PKC412) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| EOL-1 | Eosinophilic Leukemia | 72 | 0.0038 | MTS Assay |
| MOLM13 | Acute Myeloid Leukemia | 72 | 0.0047 | MTS Assay |
| MV4-11 | Acute Myeloid Leukemia | 72 | 0.012 | Cell Titer-Blue Assay |
| CT26 | Colorectal Adenocarcinoma | 24 | 5.6 | MTT Assay |
| HCT116 | Colorectal Carcinoma | 24 | 3.6 | MTT Assay |
| SW480 | Colorectal Carcinoma | 24 | 8.8 | MTT Assay |
Data compiled from multiple sources.[2][9]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PKC412. Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with PKC412 at the desired concentrations for 24-48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: PKC412 inhibits the FLT3-ITD signaling pathway.
Caption: General experimental workflow for in vitro PKC412 studies.
Caption: Troubleshooting logic for lack of PKC412 efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Midostaurin Modulates Tumor Microenvironment and Enhances Efficacy of Anti-PD-1 against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral small-molecule tyrosine kinase inhibitor midostaurin (PKC412) inhibits growth and induces megakaryocytic differentiation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Divergent cytotoxic effects of PKC412 in combination with conventional antileukemic agents in FLT3 mutation-positive versus -negative leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Midostaurin Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Midostaurin (B1676583) in various experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Midostaurin stock solutions?
A1: Midostaurin is poorly soluble in aqueous solutions but exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in fresh, anhydrous DMSO.[1]
Q2: How should I store Midostaurin stock solutions?
A2: To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[1]
Q3: What is the stability of Midostaurin in aqueous buffers like PBS or Tris?
Q4: My Midostaurin is precipitating after dilution in cell culture medium. What should I do?
A4: Precipitation is a common issue due to Midostaurin's low aqueous solubility.[4] Here are some troubleshooting steps:
-
Ensure the final DMSO concentration is appropriate: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and maintaining a higher (yet non-toxic) DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm the media: Diluting the DMSO stock into pre-warmed (37°C) cell culture media can help prevent precipitation caused by temperature shock.
-
Mix rapidly: Add the Midostaurin stock solution to the media with rapid mixing to avoid localized high concentrations that can lead to precipitation.
-
Use serum-containing media: The proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds.
-
Consider solubility enhancers: For serum-free applications, the use of solubility enhancers like cyclodextrins may be beneficial.
Q5: How can I determine the stability of Midostaurin in my specific experimental buffer?
A5: You can perform a stability study using High-Performance Liquid Chromatography (HPLC). This involves incubating Midostaurin in your buffer of choice at the desired temperature and analyzing samples at different time points to quantify the amount of remaining intact Midostaurin. A detailed protocol for such a study is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Solubility and Storage of Midostaurin
| Solvent/Medium | Solubility | Recommended Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | -20°C or -80°C in single-use aliquots[1] |
| Water | Insoluble | Not recommended for stock solutions |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions |
| Cell Culture Media | Low (prone to precipitation) | Prepare fresh dilutions from DMSO stock immediately before use |
Table 2: General Stability Profile of Midostaurin
| Condition | Stability | Reference |
| Forced Degradation | Degrades under acidic, alkaline, oxidative, photolytic, and thermolytic stress. | [3] |
| In Vivo (Plasma) | Biological half-life of approximately 21 hours. | [5] |
| Aqueous Buffers | Stability is not well-documented and should be determined empirically. |
Experimental Protocols
Protocol for Assessing Midostaurin Stability in an Experimental Buffer using HPLC
This protocol outlines a method to determine the stability of Midostaurin in a user-defined aqueous buffer.
Materials:
-
Midostaurin
-
Anhydrous DMSO
-
Your experimental buffer (e.g., PBS, Tris-HCl)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[6]
-
0.22 µm syringe filters
Procedure:
-
Preparation of Midostaurin Stock Solution:
-
Prepare a 10 mM stock solution of Midostaurin in anhydrous DMSO.
-
-
Preparation of Spiked Buffer Solution:
-
Dilute the Midostaurin stock solution into your experimental buffer to a final concentration suitable for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to mimic experimental conditions.
-
-
Incubation and Sampling:
-
Incubate the spiked buffer solution at your desired experimental temperature (e.g., 4°C, room temperature, or 37°C).
-
Immediately after preparation (T=0), take an aliquot of the solution, filter it through a 0.22 µm syringe filter, and transfer it to an HPLC vial. This will be your baseline sample.
-
Collect subsequent aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48 hours). Filter each sample immediately after collection.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase appropriate for Midostaurin analysis. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.[7]
-
Set the UV detector to a wavelength where Midostaurin has strong absorbance (e.g., 290 nm or 243 nm).[6][8]
-
Inject the samples from your time course experiment.
-
-
Data Analysis:
-
Integrate the peak area of the intact Midostaurin in each chromatogram.
-
Calculate the percentage of Midostaurin remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining Midostaurin against time to determine the degradation kinetics and half-life in your buffer.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for Midostaurin precipitation in aqueous solutions.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of Midostaurin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of N-Benzoylstaurosporine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to N-Benzoylstaurosporine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Benzoylstaurosporine and why is its solubility a concern?
N-Benzoylstaurosporine, also known as PKC412 or midostaurin, is a potent, cell-permeable, and broad-spectrum inhibitor of multiple protein kinases.[1][2][3] It is a derivative of staurosporine (B1682477) and acts as an ATP-competitive inhibitor for a variety of kinases, including Protein Kinase C (PKC), VEGFR2, and FLT3.[1][2][3] Like many kinase inhibitors, N-Benzoylstaurosporine is a hydrophobic molecule with limited aqueous solubility, which can lead to challenges in preparing solutions for in vitro and in vivo experiments. Issues such as precipitation can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of N-Benzoylstaurosporine?
The most commonly recommended solvent for preparing a stock solution of N-Benzoylstaurosporine is dimethyl sulfoxide (B87167) (DMSO).[3] It is soluble in DMSO at a concentration of 6 mg/mL.[3]
Q3: Are there alternative solvents I can use to dissolve N-Benzoylstaurosporine?
Q4: My N-Benzoylstaurosporine precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
This phenomenon, often called "solvent shock," is common when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution. To address this, you can try the following:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in 100% DMSO first to create intermediate stocks with lower concentrations. Then, add the final, less concentrated DMSO stock to your aqueous medium. This gradual change in the solvent environment can help prevent precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor solution. Many compounds are less soluble at lower temperatures.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Lower the Final Concentration: The intended final concentration of the inhibitor in your assay may be above its solubility limit in the aqueous medium. Consider lowering the final concentration if possible.
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture should be kept as low as possible, generally below 0.5%, with many cell lines tolerating up to 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any solvent effects.
Q6: How should I store my N-Benzoylstaurosporine stock solution?
Following reconstitution in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[2][3] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions in DMSO are reported to be stable for up to 6 months when stored at -20°C.[2][3]
Solubility Data
The following table summarizes the known solubility of N-Benzoylstaurosporine in DMSO. Quantitative data for other solvents are limited, and solubility should be determined empirically.
| Solvent | Concentration | Molarity (approx.) |
| DMSO | 6 mg/mL[3] | 10.5 mM |
Molecular Weight of N-Benzoylstaurosporine: 570.64 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
N-Benzoylstaurosporine (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of N-Benzoylstaurosporine using the following formula: Mass (mg) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) For 1 mL of a 10 mM solution: Mass = 0.010 mol/L * 570.64 g/mol * 0.001 L = 5.71 mg
-
Weighing: Carefully weigh out 5.71 mg of N-Benzoylstaurosporine powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle Warming (Optional): If sonication is not sufficient, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
Objective: To prepare a working solution of N-Benzoylstaurosporine in an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM N-Benzoylstaurosporine stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended): To avoid "solvent shock," perform an intermediate dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium, first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock. Then, add 100 µL of the 1 mM intermediate stock to 9.9 mL of pre-warmed (37°C) aqueous medium.
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution of the 10 mM stock may be possible. Add the required volume of the stock solution dropwise to the pre-warmed aqueous medium while gently swirling. For example, to make a 1 µM working solution in 10 mL, add 1 µL of the 10 mM stock to 10 mL of medium.
-
Mixing: Immediately after adding the stock solution, mix the working solution gently but thoroughly by inverting the tube or pipetting up and down.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to an equal volume of the aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solid N-Benzoylstaurosporine will not dissolve in DMSO. | Insufficient mixing or sonication. Exceeding solubility limit. Poor quality DMSO (contains water). | Vortex for a longer duration. Use a sonicator. Gently warm the solution to 37°C. Ensure you are not exceeding 6 mg/mL. Use fresh, anhydrous DMSO. |
| Precipitate forms immediately upon dilution into aqueous buffer/medium. | "Solvent shock" due to rapid change in solvent polarity. Final concentration exceeds aqueous solubility. | Perform serial dilutions in DMSO first. Add the DMSO stock to the aqueous solution slowly while mixing. Pre-warm the aqueous solution. Lower the final concentration of N-Benzoylstaurosporine. |
| Inconsistent or no biological effect observed. | Compound has precipitated out of solution. Degraded compound due to improper storage. Inaccurate concentration. | Visually inspect your working solution for any precipitate before use. Use a fresh aliquot of the stock solution. Verify all calculations and pipette calibrations. |
| Cell toxicity observed in control wells. | Final DMSO concentration is too high for the cell line. | Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cells. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). |
Signaling Pathways and Experimental Workflows
N-Benzoylstaurosporine is a broad-spectrum kinase inhibitor. The following diagrams illustrate some of the key signaling pathways it targets and a general workflow for addressing solubility issues.
Caption: Workflow for preparing and troubleshooting N-Benzoylstaurosporine solutions.
Caption: Inhibition of the PKC signaling pathway by N-Benzoylstaurosporine.
Caption: Inhibition of the VEGFR2 signaling pathway by N-Benzoylstaurosporine.
Caption: Inhibition of the FLT3 signaling pathway by N-Benzoylstaurosporine.
References
- 1. Phase I study of PKC412 (N-benzoyl-staurosporine), a novel oral protein kinase C inhibitor, combined with gemcitabine and cisplatin in patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of daily oral 4'- N -benzoyl-staurosporine in combination with protracted continuous infusion 5-fluorouracil in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results in Thiol Quantification Studies Using Cn 412 Kits
Welcome to the technical support center for Cn 412 studies. This guide is designed for researchers, scientists, and drug development professionals to address specific issues you might encounter during the quantification of free sulfhydryl (-SH) groups using our this compound kits, which are based on the well-established Ellman's test. In this assay, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free sulfhydryl group to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inaccurate results in the this compound (DTNB) assay?
A1: Inaccurate results in the DTNB assay can typically be traced back to one of three main areas:
-
Chemical Interference: The presence of other reactive compounds in your sample.
-
Suboptimal Reaction Conditions: Issues with the pH, buffer composition, or exposure of reagents to light.
-
Procedural Errors: Mistakes in reagent preparation, sample handling, or absorbance measurements.[1]
Q2: My blank (buffer + DTNB) shows a high absorbance at 412 nm. What is causing this?
A2: A high background absorbance in your blank is a frequent issue and can be due to several factors:
-
DTNB Hydrolysis: At a pH above 8.0, DTNB can spontaneously hydrolyze, which also produces the yellow TNB anion that is measured in the reaction with thiols.[1][2]
-
Contaminated Reagents: The buffer or water used for your reagents might be contaminated with compounds containing thiols.[1][2]
-
Degraded DTNB: Improper storage of the DTNB solution, such as exposure to light or moisture, can cause it to degrade.[1]
Q3: The yellow color in my samples is fading over time. Why is this happening and how can I prevent it?
A3: The fading of the yellow color is usually due to the re-oxidation of the TNB anion back to the colorless DTNB. This can be caused by a suboptimal pH, typically below the recommended range of 7.5-8.5.[1] To prevent this, ensure your reaction buffer is at the correct pH and consider taking your absorbance reading promptly after the recommended incubation period.
Q4: My sample is colored or turbid. How can I accurately measure the thiol concentration?
A4: For colored or turbid samples, it is essential to prepare a sample blank. This blank should contain your sample and the reaction buffer but not the DTNB reagent. By subtracting the absorbance of this sample blank from your test sample's absorbance, you can correct for the interfering background absorbance.
Troubleshooting Guides
Issue 1: Low or No Signal (No Yellow Color)
If you are observing a very low or no yellow color development in your assay, it could be due to several reasons.
Troubleshooting Steps:
-
Verify DTNB Reagent Activity: A quick way to check if your DTNB reagent is active is to add a small amount of a concentrated thiol, like β-mercaptoethanol, to the DTNB solution. You should see an immediate and intense yellow color.[3] If no color appears, your DTNB reagent has likely degraded and needs to be replaced.[3]
-
Check for Free Thiols in Your Sample: The sulfhydryl groups in your sample may have become oxidized and are no longer in a reduced (free) state.[4]
-
Ensure Correct Buffer pH: The reaction requires the deprotonated thiolate anion (R-S⁻), and a slightly alkaline pH of around 8.0 helps in the deprotonation of the thiol group (R-SH), which in turn facilitates the reaction.[3] A pH below 7 can significantly slow down the reaction rate.[2][3]
-
Review Standard Curve Preparation: Problems with your standard curve often point to issues with the standards themselves. Thiols are prone to oxidation, so it's crucial to prepare fresh standards for every experiment.[3]
Issue 2: High Background Absorbance
A high background can mask the true signal from your sample.
Troubleshooting Steps:
-
Prepare Fresh DTNB Solution: DTNB can hydrolyze at an alkaline pH, especially above pH 8.0.[2] It is best to prepare the DTNB working solution shortly before you plan to use it and avoid storing it for long periods at an alkaline pH.[2]
-
Use High-Purity Reagents: Ensure that the water and buffer components you use are free of any thiol contamination.[2]
-
Protect from Light: DTNB is sensitive to light, particularly UV radiation, which can lead to its degradation and an increase in background absorbance.[2][5] It is advisable to perform the reaction in artificial room light and avoid direct daylight.[2]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Value | Notes |
| Reaction Buffer | 0.1 M Sodium Phosphate (B84403), pH 8.0, with 1 mM EDTA | The pH is critical for the reaction. EDTA is included to chelate divalent metal ions that can oxidize thiols.[3][4] |
| DTNB Concentration | 0.1 - 0.5 mM | Higher concentrations may be needed for samples with high thiol content. |
| Thiol Standard | Cysteine or Glutathione | Prepare fresh for each experiment. |
| Incubation Time | 15 minutes at room temperature | For highly reactive thiols, 2 minutes may be sufficient.[2] For complex samples, up to an hour may be necessary.[2] |
| Absorbance Reading | 412 nm | The molar extinction coefficient of TNB at this wavelength is approximately 14,150 M⁻¹cm⁻¹.[4][6] |
Table 2: Common Interfering Substances
| Substance | Effect on Assay | Mechanism |
| Other Nucleophiles (e.g., cyanide, sulfite) | False positive (overestimation of thiols) | React directly with DTNB, cleaving the disulfide bond.[1][7] |
| Reducing Agents (e.g., DTT, TCEP, β-mercaptoethanol) | False positive (overestimation of thiols) | Reduce DTNB, leading to the production of TNB.[1] |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | False negative (underestimation of thiols) | Catalyze the oxidation of thiols.[1] |
Experimental Protocols
Standard this compound (DTNB) Assay Protocol
This protocol is for the quantification of free sulfhydryl groups using a standard curve in a 96-well plate format.
A. Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA and adjust the pH to 8.0.
-
DTNB Reagent Solution: Dissolve the this compound (DTNB) reagent in the Reaction Buffer to a final concentration of 0.5 mM. Prepare this solution fresh and protect it from light.
-
Thiol Standard Stock: Prepare a 1 mM stock solution of a known thiol standard (e.g., L-cysteine) in the Reaction Buffer.
B. Assay Procedure:
-
Prepare Standards and Samples: Create a series of dilutions from your thiol standard stock to generate a standard curve.
-
Reaction Setup:
-
Add 10 µL of each standard or unknown sample to separate wells of a 96-well plate.
-
Prepare a blank well containing 10 µL of Reaction Buffer.
-
For each of your samples, prepare a sample blank well containing 10 µL of the sample.[3]
-
-
Initiate Reaction:
-
To the standard and unknown sample wells, add 190 µL of the DTNB Reagent Solution.
-
To the sample blank wells, add 190 µL of the Reaction Buffer (without DTNB).
-
-
Incubation: Mix the contents of the wells thoroughly and incubate at room temperature for 15 minutes, protected from light.[2]
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.[2][3]
-
Calculation:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Subtract the absorbance of the sample blank from the corresponding sample reading.
-
Plot the corrected absorbance of the standards against their concentration to create a standard curve.
-
Determine the concentration of the unknown samples from this standard curve.[3]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PKC412 (Midostaurin) Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of PKC412 (Midostaurin) in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of PKC412 in in vitro studies, offering potential causes and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inconsistent cell seeding. - Pipetting errors when adding PKC412. - Edge effects in the culture plate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low Signal or Low Absorbance Values in Viability Assays | - Insufficient cell numbers. - Suboptimal incubation time with the viability reagent (e.g., MTT, WST-1). - Cell death due to factors other than PKC412 (e.g., nutrient depletion, contamination). | - Increase the initial cell seeding density. - Optimize the incubation time for your specific cell line and assay. - Ensure the use of fresh culture medium and maintain aseptic technique. |
| Inconsistent IC50 Values | - Variation in cell passage number or health. - Instability of PKC412 in working solutions. - Differences in incubation times or assay conditions between experiments. | - Use cells within a consistent and low passage number range. - Prepare fresh dilutions of PKC412 from a frozen stock for each experiment. - Standardize all experimental parameters, including incubation times and reagent concentrations. |
| Unexpected Cell Resistance to PKC412 | - Acquired resistance of the cell line over time. - Incorrect PKC412 concentration due to degradation or precipitation. - The cell line may not express the primary targets of PKC412 (e.g., FLT3) or may have downstream mutations conferring resistance.[1] | - Regularly perform cell line authentication and characterization. - Confirm the concentration and purity of your PKC412 stock. - Characterize the expression and mutation status of relevant kinases (e.g., FLT3, c-KIT) in your cell line. |
| PKC412 Precipitation in Culture Medium | - Poor solubility of PKC412 in aqueous solutions. - High final concentration of DMSO. | - Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed culture medium.[2] Ensure thorough mixing. - Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent toxicity. |
| Off-Target Effects Obscuring On-Target Results | - PKC412 is a multi-kinase inhibitor, affecting targets other than FLT3, such as c-KIT, PDGFR, and PKC isoforms.[3] | - Use a lower concentration of PKC412 that is more selective for the intended target, if known. - Compare results with a more specific inhibitor for your target of interest. - Utilize knockdown (siRNA/shRNA) or knockout (CRISPR) of the intended target to confirm its role in the observed phenotype. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store PKC412 for in vitro experiments?
PKC412 is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.[2] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in pre-warmed complete cell culture medium to the desired final concentration.
2. What is the stability of PKC412 in cell culture medium?
The stability of PKC412 in cell culture medium can be influenced by factors such as temperature, pH, and light exposure.[4] It is best practice to prepare fresh working dilutions for each experiment from a frozen stock. Some studies have noted that the stability of midostaurin (B1676583) is not significantly impaired over a 3-day period in culture.
3. At what concentration should I use PKC412 in my cell culture experiments?
The effective concentration of PKC412 is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Concentrations can range from nanomolar to micromolar.[5][6]
4. How can I mitigate the toxicity of PKC412 in long-term cultures?
To minimize toxicity in long-term experiments, consider the following:
-
Dose Optimization: Use the lowest effective concentration of PKC412 determined from your dose-response studies.
-
Intermittent Dosing: Some studies suggest that pulse exposure to a high concentration of midostaurin can lead to prolonged intracellular retention and downstream effects, potentially allowing for intermittent dosing schedules.[7][8]
-
Media Changes: Regularly replace the culture medium to remove drug metabolites and replenish nutrients.
-
Monitor Cell Health: Continuously monitor cell morphology and viability throughout the experiment.
5. What are the known off-target effects of PKC412?
PKC412 is a multi-targeted kinase inhibitor. Besides its primary target, FLT3, it also inhibits other kinases, including c-KIT, PDGFRβ, VEGFR2, and members of the Protein Kinase C (PKC) family.[3] These off-target activities can contribute to the observed cellular effects and should be considered when interpreting results.
Quantitative Data: PKC412 IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PKC412 in various cancer cell lines. Note that these values can vary depending on the assay conditions and duration of treatment.
| Cell Line | Cancer Type | FLT3 Status | IC50 (48h) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 2.7 nM | [5] |
| THP-1 | Acute Myeloid Leukemia | FLT3-WT | 3.8 nM | [5] |
| Nalm-6 | Acute Lymphoblastic Leukemia | - | 4.58 µM | [6] |
| REH | Acute Lymphoblastic Leukemia | - | 4.38 µM | [6] |
| RS-4 | Acute Lymphoblastic Leukemia | - | 3.85 µM | [6] |
| Jurkat | T-cell Leukemia | - | 2.39 µM | [6] |
| Ba/F3-FLT3-ITD | Pro-B cell line | Expressing FLT3-ITD | < 10 nM | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of PKC412 that inhibits cell growth by 50%.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of PKC412 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the PKC412 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest PKC412 dose).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PKC412 concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes how to quantify apoptosis and necrosis in PKC412-treated cells using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with PKC412 at the desired concentrations for the specified duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of PKC412 in FLT3-ITD Positive AML Cells
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Prolonged cellular midostaurin retention suggests potential alternative dosing strategies for FLT3-ITD-positive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Midostaurin Efficacy in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Midostaurin (B1676583). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of Midostaurin in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of Midostaurin?
Midostaurin is a multi-targeted kinase inhibitor. Its primary mechanism of action in FLT3-mutated Acute Myeloid Leukemia (AML) is the inhibition of the constitutively activated FMS-like tyrosine kinase 3 (FLT3) receptor tyrosine kinase.[1] This blockade disrupts downstream signaling pathways crucial for leukemic cell proliferation and survival, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5 pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated AML cells.[1] Midostaurin can also inhibit other kinases such as KIT, PDGFR, and VEGFR2.[1][2]
Q2: Why am I observing limited efficacy of Midostaurin as a single agent in my FLT3-mutated AML cell line?
Several factors can contribute to limited single-agent efficacy of Midostaurin in vitro:
-
Primary Resistance: Some cell lines may possess intrinsic resistance mechanisms. This can include the activation of parallel signaling pathways that bypass FLT3 inhibition, such as the RAS/MAPK and PI3K/AKT pathways.[3][4]
-
Secondary (Acquired) Resistance: Prolonged exposure to Midostaurin can lead to the development of resistance. A key mechanism is the RAC1-dependent remodeling of the actin cytoskeleton, which promotes cell survival.[5] Additionally, secondary mutations in the FLT3 gene, such as the F691L "gatekeeper" mutation, can prevent Midostaurin from binding effectively.[3]
-
Off-Target Effects: While Midostaurin targets FLT3, its multi-kinase nature can sometimes lead to paradoxical effects or activation of compensatory pathways.
Q3: What are some common strategies to enhance the in vitro efficacy of Midostaurin?
Combination therapy is a key strategy to improve Midostaurin's effectiveness. Preclinical studies have shown synergistic effects when Midostaurin is combined with:
-
Standard Chemotherapy Agents: Cytarabine and Daunorubicin have shown synergistic anti-leukemic activity with Midostaurin.[1]
-
BCL-2 Inhibitors: Venetoclax, a BCL-2 inhibitor, can synergistically enhance Midostaurin-induced apoptosis.[6] Midostaurin downregulates Mcl-1, making cells more susceptible to BCL-2 inhibition.[6]
-
Hypomethylating Agents: Decitabine has been shown to work synergistically with Midostaurin to induce apoptosis in FLT3-ITD expressing AML cells.[2][7]
-
All-trans Retinoic Acid (ATRA): The combination of Midostaurin and ATRA can induce differentiation or apoptosis in some AML cell lines without FLT3 mutations, depending on the Midostaurin concentration.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 value for Midostaurin in a known FLT3-ITD positive cell line. | 1. Cell line authenticity or passage number affecting phenotype. 2. Suboptimal drug concentration or incubation time. 3. Presence of serum proteins binding to the drug.[7] 4. Development of acquired resistance.[5] | 1. Verify cell line identity (e.g., via STR profiling) and use low passage number cells. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Consider reducing serum concentration in the culture medium during treatment, if compatible with cell health. 4. Analyze cells for resistance markers (e.g., RAC1 activation, secondary FLT3 mutations).[3][5] |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inaccurate drug dilutions. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Prepare fresh drug dilutions for each experiment and verify concentrations. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Midostaurin shows antagonism with another drug in combination studies. | 1. The combination may activate a pro-survival pathway. 2. The drugs may have conflicting mechanisms of action on the cell cycle. | 1. Investigate downstream signaling pathways (e.g., via Western blot) to identify any unexpected activation. 2. Perform cell cycle analysis to understand the impact of the drug combination on cell cycle progression. |
| High levels of apoptosis are not observed despite inhibition of FLT3 phosphorylation. | 1. Activation of anti-apoptotic proteins (e.g., BCL-2, Mcl-1). 2. Cell cycle arrest is the predominant outcome over apoptosis. | 1. Co-treat with a BCL-2 inhibitor like Venetoclax to promote apoptosis.[6] 2. Assess cell cycle distribution using flow cytometry to confirm cell cycle arrest. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Midostaurin in FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3 Mutation | Midostaurin IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | ~10.12 | [9] |
| MOLM-13 | FLT3-ITD | Not specified | [9] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol assesses the effect of Midostaurin on cell proliferation and viability.
Materials:
-
AML cell lines
-
96-well plates
-
Culture medium
-
Midostaurin and other chemotherapeutic agents
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]
-
Drug Addition: Prepare serial dilutions of Midostaurin and any combination drugs. Add the drug solutions to the wells. Include vehicle-treated control wells.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours.[1]
-
Data Acquisition: If using MTT, add solubilization solution and read absorbance. If using XTT, read absorbance directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells by centrifugation and wash with PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of drug treatment on cell cycle progression.
Materials:
-
Treated and untreated AML cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Collect cells by centrifugation and wash with PBS. Resuspend the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[1]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[1]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.[1]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizations
Caption: Midostaurin inhibits the FLT3-ITD signaling pathway.
Caption: Workflow for in vitro combination therapy studies.
Caption: Synergy between Midostaurin and Venetoclax.
References
- 1. benchchem.com [benchchem.com]
- 2. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of midostaurin and ATRA exerts dose-dependent dual effects on acute myeloid leukemia cells with wild type FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Midostaurin vs. Quizartinib in FLT3-ITD AML Models
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of two key FLT3 inhibitors, with supporting experimental data and protocols.
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, midostaurin (B1676583) and quizartinib (B1680412) represent two pivotal therapeutic agents. While both are potent FLT3 inhibitors, their distinct molecular interactions, kinase inhibition profiles, and preclinical performance warrant a detailed comparison. This guide provides an objective, data-driven comparison of midostaurin and quizartinib, focusing on their activity in FLT3-ITD AML models.
Executive Summary
Quizartinib, a second-generation FLT3 inhibitor, consistently demonstrates superior in vitro potency against FLT3-ITD mutations compared to the first-generation, multi-kinase inhibitor midostaurin, with IC50 values often in the sub-nanomolar range.[1] This heightened potency is attributed to its mechanism as a highly selective, Type II FLT3 inhibitor.[1] Midostaurin, a Type I inhibitor, is less potent against FLT3-ITD but possesses a broader kinase inhibition profile that may contribute to its clinical efficacy through off-target effects.[1] In vivo studies underscore quizartinib's potent anti-leukemic activity, including in models of midostaurin resistance. The choice between these inhibitors in a research context will likely depend on the specific experimental goals, such as high-precision targeting of FLT3-ITD versus exploring the effects of broader kinase inhibition.
Data Presentation: Quantitative Comparison
In Vitro Potency: Inhibition of Cell Viability in FLT3-ITD AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for midostaurin and quizartinib against various FLT3-ITD positive AML cell lines. These values represent the concentration of the drug required to inhibit 50% of cell viability in vitro.
| Cell Line | FLT3 Mutation | Midostaurin IC50 (nM) | Quizartinib IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | ~10.12 | 0.40 | [2] |
| MOLM-13 | FLT3-ITD | Not explicitly stated | 0.89 | [2] |
| MOLM-14 | FLT3-ITD | 10.12 | 0.67 | [2] |
| Ba/F3-FLT3-ITD | FLT3-ITD | 1.5 | 11 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
In Vivo Efficacy: AML Xenograft Models
While direct head-to-head in vivo studies under identical conditions are not extensively reported in single publications, comparative data can be inferred from multiple studies.
| Animal Model | Cell Line | Treatment | Dosage | Key Outcome | Reference |
| NOD/SCID Mice | MV4-11 (FLT3-ITD) | Quizartinib | 0.3 - 10 mg/kg, oral, daily | Dose-dependent tumor growth inhibition. | [2] |
| Mouse Xenograft | MOLM-14 (Midostaurin-resistant) | Quizartinib | Not specified | Potent antitumor activity. | [2] |
| Mouse Xenograft | MOLM-14 (Midostaurin-resistant) | Midostaurin | Not specified | No significant antitumor effect. | [2] |
| Mouse Model | Not specified (mutant CBL-driven) | Midostaurin | Not specified | Significantly increased median survival (15 days for vehicle vs. 26 days for midostaurin). | [3] |
Mechanism of Action and Kinase Profile
Midostaurin and quizartinib are both ATP-competitive inhibitors but differ in their binding mode to the FLT3 kinase.
-
Midostaurin: A Type I inhibitor that binds to the active conformation of the kinase.[1] It is a multi-targeted kinase inhibitor with activity against FLT3, KIT, SYK, PDGFR, and VEGFR2, among others.[4][5] This broad profile may contribute to its efficacy but also to potential off-target effects.
-
Quizartinib: A Type II inhibitor that binds to and stabilizes the inactive conformation of the kinase.[1] This binding mode contributes to its high potency and selectivity for FLT3.[1][6] Quizartinib is highly selective for FLT3, with some activity against c-KIT.[7]
Mandatory Visualizations
FLT3-ITD Signaling Pathway and Inhibition
Caption: FLT3-ITD signaling and points of inhibition.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: In vitro cell viability experimental workflow.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of midostaurin and quizartinib in FLT3-ITD positive AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Midostaurin and Quizartinib (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well opaque-walled plates
Procedure:
-
Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of midostaurin and quizartinib in cell culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression analysis.[1]
In Vivo Mouse Xenograft Model
Objective: To evaluate the in vivo efficacy of midostaurin and quizartinib in an FLT3-ITD AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
FLT3-ITD positive AML cells (e.g., MV4-11)
-
Matrigel
-
Midostaurin and Quizartinib formulations for oral gavage
-
Vehicle control
Procedure:
-
Subcutaneously inject 5-10 million MV4-11 cells, resuspended in a mixture of sterile PBS and Matrigel, into the flank of each mouse.[8]
-
Monitor tumor growth regularly by caliper measurements. Calculate tumor volume using the formula: (length x width²) / 2.[8]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, midostaurin, quizartinib).
-
Administer the drugs daily by oral gavage at the desired doses (e.g., quizartinib at 1-10 mg/kg, midostaurin at a comparable effective dose).[2][8]
-
Monitor tumor volume and body weight twice weekly.
-
The primary endpoint is typically tumor growth inhibition. Survival can be monitored as a secondary endpoint.
-
Euthanize mice when tumors reach the maximum allowed size or if there are signs of significant toxicity.
-
At the end of the study, tumors can be excised for further pharmacodynamic analyses.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of PKC412 (Midostaurin) and Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, two prominent inhibitors, PKC412 (Midostaurin) and gilteritinib (B612023), have emerged as critical therapeutic agents. While both drugs target the FLT3 receptor, their distinct pharmacological profiles, clinical efficacy, and resistance mechanisms warrant a detailed comparative study. This guide provides an objective, data-driven comparison of midostaurin (B1676583) and gilteritinib, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | PKC412 (Midostaurin) | Gilteritinib |
| Drug Generation | First-generation | Second-generation |
| Target Profile | Multi-kinase inhibitor (FLT3, KIT, PDGFR, VEGFR2, PKC) | Potent and selective FLT3 inhibitor (also inhibits AXL) |
| Binding Mode | Type II inhibitor (binds to the inactive conformation) | Type I inhibitor (binds to the active conformation) |
| Activity Against FLT3 Mutations | FLT3-ITD and FLT3-TKD | Potent activity against FLT3-ITD and a broad range of FLT3-TKD mutations |
| Clinical Use in FLT3-mutated AML | Newly diagnosed patients in combination with chemotherapy | Relapsed or refractory monotherapy |
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of midostaurin and gilteritinib against a panel of kinases is crucial for understanding their efficacy and potential off-target effects. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Kinase Target | PKC412 (Midostaurin) IC50 (nM) | Gilteritinib IC50 (nM) |
| FLT3 (Wild-Type) | - | ~5[1] |
| FLT3-ITD | - | 0.7 - 2.1[2] |
| FLT3-D835Y | - | 1.6[2] |
| FLT3-ITD-D835Y | - | 2.1[2] |
| FLT3-ITD-F691L | - | 22[2] |
| c-KIT | - | 102[3][4] |
| AXL | - | 41[2][3] |
Note: Direct comparative IC50 values from a single head-to-head study are limited. The data presented is compiled from multiple sources and may have been generated under different experimental conditions.
Clinical Efficacy and Safety: A Head-to-Head Look
The efficacy and safety of PKC412 and gilteritinib have been evaluated in several clinical trials. The RATIFY trial was pivotal for midostaurin's approval in newly diagnosed FLT3-mutated AML, while the ADMIRAL trial established gilteritinib's role in the relapsed/refractory setting. A recent phase II trial (NCT03836209) provides a direct comparison in the frontline setting.
Pivotal Clinical Trial Outcomes
| Trial (Drug) | Patient Population | Key Outcomes |
| RATIFY (Midostaurin) | Newly diagnosed FLT3-mutated AML (18-60 years) | Median OS: 74.7 months (Midostaurin + Chemo) vs. 25.6 months (Placebo + Chemo)[5][6]. 4-Year OS: 51.4% vs. 44.2%[5][6]. Median EFS: 8.2 months vs. 3.0 months[5][6]. CR Rate (day 60): 58.9% vs. 53.5%[5]. |
| ADMIRAL (Gilteritinib) | Relapsed/Refractory FLT3-mutated AML | Median OS: 9.3 months (Gilteritinib) vs. 5.6 months (Salvage Chemo)[7][8][9]. 1-Year OS: 37.1% vs. 16.7%[8]. CR/CRh Rate: 34.0% vs. 15.3%[8][9]. Median EFS: 2.8 months vs. 0.7 months[8][9]. |
Direct Comparative Trial: NCT03836209 (Phase II)
This ongoing randomized trial compares midostaurin and gilteritinib in combination with induction and consolidation chemotherapy in newly diagnosed FLT3-mutated AML.
| Outcome | Gilteritinib + Chemotherapy | Midostaurin + Chemotherapy |
| Composite Complete Remission (CRc) | 85.6% | 72.4% (p=0.042)[10] |
| MRD-negativity by flow cytometry (10-3) | 64.4% | 59.8%[10] |
| Post-induction FLT3-mutation CRc rate | 40.0% | 47.1% (p=0.366)[10] |
Signaling Pathways and Mechanisms of Action
Both PKC412 and gilteritinib target the FLT3 signaling pathway, which is crucial for the proliferation and survival of leukemic cells. However, their distinct binding modes and target specificities result in different downstream effects.
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of FLT3 inhibitors typically follows a standardized workflow to assess their efficacy and mechanism of action.
Caption: A typical experimental workflow for evaluating FLT3 inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development research. The following are representative protocols for key experiments used in the characterization of FLT3 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency of the inhibitor against purified FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (PKC412 or gilteritinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
In a 384-well plate, add the FLT3 enzyme, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Cell-Based Viability/Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the effect of the inhibitor on the viability and proliferation of FLT3-mutated AML cell lines.
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Test compounds (PKC412 or gilteritinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Model of AML
Objective: To evaluate the in vivo anti-leukemic efficacy of the inhibitor in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma - NSG)
-
FLT3-mutated AML cell line (e.g., MV4-11, MOLM-13)
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulation for oral gavage or other administration routes
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Cell Implantation:
-
Subcutaneous Model: Inject a suspension of AML cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
Disseminated Model: Inject the AML cells intravenously (e.g., via the tail vein) to mimic systemic disease.
-
-
Tumor/Disease Monitoring:
-
For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers regularly.
-
For disseminated models, monitor disease progression by assessing clinical signs (e.g., weight loss, hind limb paralysis) and/or using bioluminescence imaging.
-
-
Treatment Administration:
-
Once tumors are established or disease is evident, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue monitoring tumor growth or disease progression throughout the treatment period.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, flow cytometry, western blotting).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition, survival, and leukemic burden.
-
Conclusion
PKC412 (Midostaurin) and gilteritinib represent two distinct generations of FLT3 inhibitors with different pharmacological profiles and clinical applications. Midostaurin, a first-generation multi-kinase inhibitor, has established its role in the frontline treatment of newly diagnosed FLT3-mutated AML in combination with chemotherapy.[5][6] Gilteritinib, a more potent and selective second-generation inhibitor, has demonstrated superior efficacy as a monotherapy in the relapsed/refractory setting and is showing promise in head-to-head comparisons in the frontline setting.[7][8][9][10] The choice between these inhibitors is guided by the clinical context, patient characteristics, and the evolving landscape of AML therapeutics. The experimental data and protocols provided in this guide offer a framework for the continued investigation and development of novel targeted therapies for this challenging disease.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]
- 7. youtube.com [youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. PrECOG 0905 trial: Gilteritinib vs midostaurin + intensive chemotherapy in patients with newly diagnosed FLT3-mutated AML [aml-hub.com]
A Head-to-Head Battle in Preclinical Cancer Models: N-Benzoylstaurosporine vs. Sorafenib
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, both N-Benzoylstaurosporine (also known as midostaurin (B1676583) or PKC412) and sorafenib (B1663141) have emerged as significant multi-kinase inhibitors. While both agents have demonstrated considerable efficacy in preclinical cancer models, their distinct mechanisms of action and target profiles warrant a detailed comparison to inform future research and clinical development. This guide provides an objective, data-driven analysis of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Kinase Inhibitors
N-Benzoylstaurosporine and sorafenib, despite both being kinase inhibitors, exert their anti-cancer effects by targeting different, albeit sometimes overlapping, sets of kinases involved in tumor cell proliferation, survival, and angiogenesis.
N-Benzoylstaurosporine (Midostaurin) is a derivative of the natural product staurosporine (B1682477) and is recognized as a broad-spectrum kinase inhibitor. Its primary targets include Protein Kinase C (PKC) isoforms, FLT3 (Fms-like tyrosine kinase 3), KIT, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] By inhibiting these kinases, N-Benzoylstaurosporine disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Its potent inhibition of FLT3 has led to its approval for specific types of acute myeloid leukemia (AML).[1][3]
Sorafenib , on the other hand, is a potent inhibitor of the RAF/MEK/ERK signaling pathway, targeting both wild-type B-RAF and C-RAF kinases.[4][5] Additionally, it exhibits strong anti-angiogenic properties by inhibiting VEGFRs (VEGFR-1, -2, and -3) and PDGFR-β.[4][5] This dual mechanism of action allows sorafenib to both directly inhibit tumor cell proliferation and cut off the tumor's blood supply. Sorafenib has shown broad-spectrum antitumor activity in a variety of preclinical models, including hepatocellular, renal, colon, and breast cancers.[1][6]
dot
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staurosporine, N-Benzoyl A cell-permeable Staurosporine derivative that displays antitumor properties. 120685-11-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. oncology-central.com [oncology-central.com]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of First and Second-Generation FLT3 Inhibitors
The FMS-like tyrosine kinase 3 (FLT3) receptor plays a critical role in the normal development of hematopoietic stem cells. However, mutations in the FLT3 gene, occurring in approximately 30% of patients with Acute Myeloid Leukemia (AML), lead to constitutive activation of the receptor and uncontrolled cell proliferation and survival. This has made FLT3 an important therapeutic target in AML, leading to the development of specific inhibitors. These inhibitors are broadly classified into two generations, distinguished by their specificity, potency, and ability to overcome resistance mutations.
This guide provides a head-to-head comparison of first and second-generation FLT3 inhibitors, presenting key experimental data, outlining common evaluation methodologies, and visualizing critical concepts to aid researchers and drug development professionals.
First-Generation FLT3 Inhibitors: The Multi-Kinase Approach
First-generation FLT3 inhibitors were initially developed as multi-kinase inhibitors that were later found to have activity against FLT3. This class includes drugs like midostaurin, sorafenib, and sunitinib. While they were a significant first step, their utility is often limited by off-target effects and the development of resistance. Midostaurin is the only first-generation inhibitor approved by the FDA for the treatment of adult patients with newly diagnosed FLT3-mutated AML, used in combination with standard chemotherapy.
Second-Generation FLT3 Inhibitors: A New Era of Specificity and Potency
To address the limitations of their predecessors, second-generation FLT3 inhibitors were designed for increased potency and specificity against FLT3. This class includes gilteritinib (B612023) and quizartinib. A key advantage of these agents is their activity against a wider range of FLT3 mutations, including the common tyrosine kinase domain (TKD) mutations like D835Y, which confer resistance to some first-generation inhibitors. Gilteritinib is FDA-approved for adult patients with relapsed or refractory FLT3-mutated AML.
Quantitative Data Comparison
The following tables summarize the key characteristics, in vitro potency, and clinical efficacy of selected first and second-generation FLT3 inhibitors.
Table 1: General Characteristics of FLT3 Inhibitors
| Inhibitor | Generation | Target Kinases | FDA Approval for FLT3+ AML |
| Midostaurin | First | FLT3, KIT, PDGFR, VEGFR, PKC | Yes (Front-line, with chemotherapy) |
| Sorafenib | First | FLT3, KIT, VEGFR, PDGFR, RAF | No (Used off-label) |
| Gilteritinib | Second | FLT3, AXL, c-Kit | Yes (Relapsed/Refractory) |
| Quizartinib | Second | FLT3, c-Kit, RET, CSF1R | Yes (Relapsed/Refractory) |
| Crenolanib | Second | FLT3, PDGFRα/β | No (Investigational) |
Table 2: Comparative In Vitro Potency (IC50, nM)
The IC50 value represents the concentration of an inhibitor required to block 50% of the target enzyme's activity in vitro. Lower values indicate higher potency.
| Inhibitor | FLT3-ITD | FLT3-D835Y (TKD Mutation) |
| Midostaurin | ~10 nM | ~50-100 nM |
| Sorafenib | ~6 nM | ~100-200 nM |
| Gilteritinib | <1 nM | <1 nM |
| Quizartinib | <1 nM | ~30-50 nM |
| Crenolanib | <1 nM | <5 nM |
Note: IC50 values are approximate and can vary based on the specific assay conditions.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz help illustrate the complex biological and experimental workflows involved in FLT3 inhibitor research.
Efficacy of PKC412 (Midostaurin) Across Diverse Cancer Cell Line Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of PKC412 (Midostaurin), a multi-targeted kinase inhibitor, across a range of cancer cell line panels. The data presented herein is supported by experimental methodologies to aid in the interpretation and replication of findings.
Quantitative Data Summary: IC50 Values of Midostaurin (B1676583)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Midostaurin across various cancer cell lines, highlighting its differential efficacy.
| Cell Line | Cancer Type | FLT3 Status | Other Relevant Mutations | Midostaurin IC50 (nM) | Reference(s) |
| Acute Myeloid Leukemia (AML) | |||||
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | TP53 wild type | ~200 | [1] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | TP53 wild type | N/A | [1] |
| OCI-AML2 | Acute Myeloid Leukemia | FLT3 wild type | DNMT3A mutant | Responsive | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | FLT3 wild type | DNMT3A, RAS mutant | Resistant | [1] |
| PL-21 | Acute Myeloid Leukemia | FLT3 wild type | RAS mutant | Responsive | [1] |
| HL-60 | Acute Myeloid Leukemia | FLT3 wild type | Resistant | [1] | |
| MOLM-16 | Acute Myeloid Leukemia | N/A | Resistant | [1] | |
| THP-1 | Acute Myeloid Leukemia | FLT3 wild type | 916 | [2] | |
| Breast Cancer | |||||
| BT-20 | Triple-Negative Breast Cancer | N/A | Sensitive | [3] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | Sensitive | [3] | |
| BT-474 | HER2+ Breast Cancer | N/A | Less Sensitive | [3] | |
| HCC1419 | HER2+ Breast Cancer | N/A | Less Sensitive | [3] | |
| Lung Cancer | |||||
| H1792 | Lung Adenocarcinoma | KRAS mutant | Synergistic with Trametinib | [4] | |
| H2009 | Lung Adenocarcinoma | KRAS mutant | Synergistic with Trametinib | [4] | |
| A549 | Lung Adenocarcinoma | KRAS mutant | Synergistic with Trametinib | [4] | |
| Engineered Cell Lines | |||||
| Ba/F3-TEL-SYK | Pro-B Cell Line | N/A | Engineered to express constitutively active SYK | 101.2 | [5] |
| Ba/F3-SYK-TEL | Pro-B Cell Line | N/A | Engineered to express constitutively active SYK | 108.0 | [5] |
| Ba/F3-FLT3-ITD | Pro-B Cell Line | FLT3-ITD | ≤10 | [6] | |
| Ba/F3-FLT3-D835Y | Pro-B Cell Line | FLT3-TKD (D835Y) | ≤10 | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. The terms "Responsive," "Resistant," and "Sensitive" are used when specific IC50 values were not provided in the source material but the qualitative effect was described.
Experimental Protocols
The following protocols provide a general framework for the key experiments cited in this guide. Specific details may need to be optimized for individual laboratory conditions and cell lines.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
This protocol is used to determine the effect of Midostaurin on the metabolic activity and proliferation of cancer cell lines, from which IC50 values are derived.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Midostaurin (PKC412) stock solution (typically in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of Midostaurin in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For XTT: Add 50 µL of XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[7]
Apoptosis Assay (e.g., PARP Cleavage by Western Blot)
This protocol is used to assess whether Midostaurin induces apoptosis (programmed cell death) in cancer cells.
Materials:
-
Cancer cell lines treated with Midostaurin as described above.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against PARP and cleaved PARP.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using an imaging system. The appearance of a cleaved PARP fragment (typically ~89 kDa) indicates apoptosis.[3]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Midostaurin and a typical experimental workflow for evaluating its efficacy.
Caption: Signaling pathways inhibited by Midostaurin (PKC412).
Caption: General workflow for in vitro evaluation of PKC412.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. Midostaurin preferentially attenuates proliferation of triple-negative breast cancer cell lines through inhibition of Aurora kinase family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signature-driven repurposing of Midostaurin for combination with MEK1/2 and KRASG12C inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Midostaurin: A Comparative Analysis of its Efficacy on Wild-Type vs. Mutant FLT3
For Researchers, Scientists, and Drug Development Professionals
Midostaurin (B1676583) (Rydapt®) is a multi-targeted kinase inhibitor that has significantly altered the treatment landscape for Acute Myeloid Leukemia (AML), particularly for patients harboring mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] This guide provides an objective comparison of Midostaurin's pharmacological effects on wild-type (WT) FLT3 versus its constitutively activated mutant forms, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Kinases
FLT3 is a receptor tyrosine kinase crucial for the normal development and proliferation of hematopoietic stem and progenitor cells.[2] In its wild-type form, FLT3 activation is tightly regulated by its ligand (FL). However, in approximately 30% of AML cases, the FLT3 gene acquires activating mutations, leading to ligand-independent, constitutive activation of the kinase and uncontrolled cell proliferation.[3][4]
The two primary types of activating FLT3 mutations are:
-
Internal Tandem Duplications (FLT3-ITD): Duplications within the juxtamembrane domain, accounting for about 20-25% of AML cases, are associated with a high leukemic burden and poor prognosis.[4][5]
-
Tyrosine Kinase Domain (FLT3-TKD): Point mutations, most commonly at the D835 residue, are found in about 7% of AML patients.[4][6]
Midostaurin functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type and mutant FLT3, thereby blocking its autophosphorylation and the activation of downstream pro-survival signaling pathways such as STAT5, MAPK, and AKT.[7][8]
Comparative Efficacy: In Vitro and Clinical Data
Experimental and clinical evidence demonstrates that Midostaurin is significantly more potent against mutant forms of FLT3 than its wild-type counterpart.
In Vitro Efficacy
Studies using engineered cell lines expressing different FLT3 variants consistently show that Midostaurin inhibits the proliferation of cells with mutant FLT3 at much lower concentrations than those with only wild-type FLT3. Subsequent research has demonstrated that Midostaurin exhibits approximately tenfold lower inhibitory activity against FLT3-WT compared to its mutant forms.[8]
| Cell Line / Target | FLT3 Status | Midostaurin IC50 (nM) | Description |
| Ba/F3 | FLT3-ITD | 6.3 nM[9] | Murine pro-B cell line engineered to express human FLT3-ITD. |
| Ba/F3 | FLT3-ITD + SYK-TEL | 198.2 nM[9] | Co-expression of constitutively activated SYK kinase, a model for potential resistance. |
| Myeloid Cells | FLT3-WT | ~10x higher than mutants[8] | General finding from studies on myeloid cells expressing wild-type FLT3. |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Clinical Efficacy
Clinical trials have corroborated the in vitro findings, showing substantially better responses in patients with FLT3-mutated AML compared to those with wild-type FLT3. The landmark RATIFY trial, which led to Midostaurin's FDA approval, exclusively enrolled patients with FLT3 mutations and demonstrated a significant overall survival benefit when Midostaurin was added to standard chemotherapy.[5][10] Earlier phase II studies included both mutant and wild-type populations, providing a direct comparison.
| Patient Cohort | Midostaurin Monotherapy Response | Trial Context |
| FLT3 Mutant | 71% of patients achieved ≥50% reduction in blasts.[5][6] | Phase IIb clinical trial in patients with relapsed/refractory AML or high-risk MDS.[5][6] |
| FLT3 Wild-Type | 42% of patients achieved ≥50% reduction in blasts.[5][6] | Phase IIb clinical trial in patients with relapsed/refractory AML or high-risk MDS.[5][6] |
While clearly more effective in the mutant-positive population, the 42% blast reduction rate in the FLT3-WT group is notable. This activity is attributed to Midostaurin's multi-kinase inhibition profile, which includes other targets relevant to AML pathogenesis like KIT and SYK, and its potential effects on overexpressed wild-type FLT3.[5][11][12]
FLT3 Signaling Pathway and Midostaurin Inhibition
The following diagram illustrates the differential activation of wild-type and mutant FLT3 and the inhibitory action of Midostaurin.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of Midostaurin.
Cell Proliferation Assay (IC50 Determination)
This protocol is used to measure the concentration of Midostaurin required to inhibit the growth of leukemic cell lines by 50%.
Methodology:
-
Cell Culture: Culture human AML cell lines (e.g., MOLM-14 for FLT3-ITD, MV4-11 for FLT3-ITD, and THP-1 for FLT3-WT) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Drug Preparation: Prepare a serial dilution of Midostaurin in the appropriate solvent (e.g., DMSO) and then in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted Midostaurin or vehicle control (media with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control. Plot the percentage of viability against the log of the Midostaurin concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Western Blot for FLT3 Phosphorylation
This method is used to directly visualize the inhibitory effect of Midostaurin on FLT3 autophosphorylation and downstream signaling proteins.
Methodology:
-
Cell Treatment: Seed cells (e.g., MOLM-14) in 6-well plates at a density of 1-2 million cells/mL. Treat with varying concentrations of Midostaurin (e.g., 0, 10, 50, 200 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the phospho-protein bands relative to the total protein bands indicates the level of inhibition.
Experimental Workflow Diagram
Conclusion
The experimental and clinical data conclusively show that Midostaurin is a potent inhibitor of constitutively activated mutant FLT3 (both ITD and TKD), while its activity against wild-type FLT3 is substantially lower. This differential efficacy forms the basis for its approved use in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML, where it provides a significant survival advantage.[6] The observed clinical responses in some FLT3 wild-type patients highlight Midostaurin's broader kinase inhibition profile, suggesting potential, though less pronounced, benefits in a wider AML population.[5][11] This comparative analysis underscores the importance of molecular profiling in guiding targeted cancer therapy.
References
- 1. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repo.ijiert.org [repo.ijiert.org]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 7. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 8. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin for FLT3-Mutated AML, 10 Years Later - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 11. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-Benzoylstaurosporine: A Comparative Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of N-Benzoylstaurosporine (also known as midostaurin (B1676583) or PKC412) with other established anti-angiogenic agents. The information is supported by experimental data to validate the anti-angiogenic potential of N-Benzoylstaurosporine and to benchmark its performance against key alternatives.
Executive Summary
N-Benzoylstaurosporine is a multi-targeted kinase inhibitor that demonstrates significant anti-angiogenic activity. Its mechanism of action involves the inhibition of key signaling pathways crucial for new blood vessel formation, primarily through the targeting of Protein Kinase C (PKC) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This dual-action mechanism distinguishes it from more targeted agents and presents a promising avenue for anti-cancer therapies. This guide will delve into the comparative efficacy of N-Benzoylstaurosporine against Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody that sequesters VEGF-A.
Comparative Efficacy of Anti-Angiogenic Agents
The following tables summarize the available quantitative data on the anti-angiogenic effects of N-Benzoylstaurosporine and its comparators. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited studies.
Table 1: In Vitro Inhibition of Endothelial Cell Proliferation
| Compound | Cell Type | Assay | IC50 Value |
| Staurosporine (parent compound of N-Benzoylstaurosporine) | Vascular Endothelial Cells | Proliferation Assay | 0.88 nM[1] |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-dependent Proliferation Assay | 4.6 nM[2] |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 40 nM[3] |
| Bevacizumab | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced Proliferation Assay | 0.11 µg/mL[4] |
Table 2: In Vivo Inhibition of Angiogenesis
| Compound | Model | Assay | Inhibition of Angiogenesis |
| N-Benzoylstaurosporine (Midostaurin) | Murine Xenograft Models | Not specified | Inhibited solid tumor growth[5] |
| Sunitinib | Mouse Intracerebral Xenograft Model (U87MG) | Microvessel Density Analysis | 74% reduction in microvessel density[6] |
| Sunitinib | Neuroblastoma Xenograft Model | Microvessel Density Analysis | Dose-dependent inhibition of microvessel density[7] |
| Bevacizumab | Neuroblastoma Xenograft Models | Not specified | 30-63% reduction of angiogenesis[8][9] |
| Bevacizumab | Retinoblastoma Xenograft Model (Y-79) | Microvessel Density Analysis | 2-fold reduction in microvessel density[10] |
| Bevacizumab | Head and Neck Squamous Cell Carcinoma Xenograft (FaDu) | Microvessel Density Analysis | Significant decrease in microvessel density[11] |
Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a network of signaling pathways. N-Benzoylstaurosporine exerts its effects by inhibiting key kinases within these pathways.
References
- 1. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. Inhibitory effect of bevacizumab on the angiogenesis and growth of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Patterns Between Midostaurin and Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. In the landscape of Acute Myeloid Leukemia (AML) treatment, the multi-kinase inhibitor Midostaurin has been a significant addition, particularly for patients with FMS-like tyrosine kinase 3 (FLT3) mutations. However, the emergence of resistance poses a continual challenge. This guide provides a comprehensive comparison of cross-resistance patterns between Midostaurin and other tyrosine kinase inhibitors (TKIs), supported by experimental data, detailed protocols, and visual pathways to elucidate the complex mechanisms at play.
On-Target and Off-Target Resistance: The Two Faces of TKI Failure
Resistance to TKIs, including Midostaurin, can be broadly categorized into two main types: on-target and off-target resistance. On-target resistance involves genetic alterations within the drug's target, in this case, the FLT3 gene. These mutations can prevent the inhibitor from binding effectively. Off-target resistance, on the other hand, involves the activation of alternative signaling pathways that bypass the need for the inhibited target, allowing cancer cells to survive and proliferate despite treatment.
A key mechanism of on-target resistance to Midostaurin involves the acquisition of secondary point mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation. These mutations can favor the active conformation of the kinase, reducing the binding affinity of Type II FLT3 inhibitors like Quizartinib and Sorafenib, which preferentially bind to the inactive conformation.[1][2] Midostaurin, being a Type I inhibitor that binds to the active conformation, may retain some activity against certain TKD mutations, but its efficacy can be compromised.[3][4] Another critical on-target mutation is the "gatekeeper" mutation F691L, which confers broad resistance to many FLT3 inhibitors by sterically hindering drug binding.[2]
Off-target resistance mechanisms are more diverse and often involve the activation of parallel signaling pathways that promote cell survival and proliferation independently of FLT3. The most frequently implicated pathways are the RAS/MAPK and PI3K/AKT/mTOR pathways.[5][6] Mutations in genes such as NRAS and KRAS are commonly observed in patients who relapse after treatment with FLT3 inhibitors.[6] Activation of these pathways can render cells less dependent on FLT3 signaling, leading to resistance to FLT3-targeted therapies.[7]
Comparative Efficacy of TKIs in Midostaurin-Resistant Settings
Preclinical and clinical studies have investigated the efficacy of second-generation, more selective FLT3 inhibitors in the context of Midostaurin resistance. These studies provide valuable insights into potential sequential or combination therapeutic strategies.
Quantitative Comparison of TKI Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various TKIs against both Midostaurin-sensitive (parental) and Midostaurin-resistant AML cell lines.
| Cell Line | FLT3 Mutation | Resistance Mechanism | Midostaurin IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) |
| MOLM-14 (Parental) | FLT3-ITD | - | 10.12 | 7.87 | 0.67 |
| MOLM-14-MR | FLT3-ITD | RAS pathway activation | 45.09 - 106.00 | 29.08 - 49.31 | 3.61 - 9.23 |
Table 1: Comparative IC50 values of Midostaurin, Gilteritinib, and Quizartinib in parental and Midostaurin-resistant (MR) MOLM-14 AML cells. Data extracted from a preclinical study.[8]
| TKI | Target | Binding Mode | Activity against FLT3-ITD | Activity against FLT3-TKD | Activity in Midostaurin-Resistant (RAS-activated) Models |
| Midostaurin | Multi-kinase (FLT3, KIT, PDGFR, etc.) | Type I | Yes | Yes | Reduced |
| Gilteritinib | FLT3, AXL | Type I | Yes | Yes | Reduced, but may retain some activity |
| Quizartinib | FLT3 | Type II | Yes | No | Maintains activity[1][8] |
| Sorafenib | Multi-kinase (RAF, VEGFR, PDGFR, FLT3) | Type II | Yes | No | Likely reduced |
| Crenolanib | FLT3, PDGFR | Type I | Yes | Yes | Data not widely available |
Table 2: Overview of cross-resistance patterns between Midostaurin and other selected TKIs.
These data suggest that Quizartinib, a potent and selective Type II FLT3 inhibitor, retains significant activity against Midostaurin-resistant cells where resistance is driven by RAS pathway activation.[1][8] This is a crucial finding, as it suggests a potential therapeutic option for patients who progress on Midostaurin due to off-target resistance. Gilteritinib, a Type I inhibitor, also shows activity but to a lesser extent in this specific resistance model.
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of signaling molecules and the methodologies used to study them, the following diagrams are provided in the DOT language for use with Graphviz.
FLT3 Signaling and Bypass Pathways in Resistance
Caption: FLT3 signaling and a key off-target resistance mechanism.
Experimental Workflow for Developing and Characterizing TKI-Resistant Cell Lines
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of Midostaurin with Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Midostaurin (B1676583) when combined with conventional chemotherapy agents in the treatment of Acute Myeloid Leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from pivotal clinical trials and preclinical studies, offering a detailed comparison of treatment efficacy, experimental protocols, and the underlying molecular mechanisms of synergy.
Executive Summary
Midostaurin, a multi-targeted kinase inhibitor, has demonstrated significant clinical benefit in the treatment of AML, particularly in patients with FMS-like tyrosine kinase 3 (FLT3) mutations. Its efficacy is markedly enhanced when used in combination with standard chemotherapy regimens. This guide presents a comparative overview of Midostaurin's synergistic activity with two key chemotherapy approaches: standard induction and consolidation therapy (daunorubicin and cytarabine) and combination with the hypomethylating agent azacitidine. The data presented herein is intended to support further research and optimization of combination therapies for AML.
Quantitative Data Summary: Midostaurin in Combination Therapy
The following tables summarize the quantitative outcomes from key clinical trials investigating the synergistic effects of Midostaurin with chemotherapy.
Table 1: Efficacy of Midostaurin with Standard Chemotherapy (RATIFY Trial / CALGB 10603) [1][2][3][4][5]
| Outcome Measure | Midostaurin + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 74.7 months | 25.6 months | 0.78 (0.67 - 0.94) | 0.009 |
| 4-Year Overall Survival | 51.4% | 44.3% | N/A | N/A |
| Median Event-Free Survival | 8.2 months | 3.0 months | 0.79 (0.67 - 0.94) | 0.0067 |
| Complete Remission (CR) Rate | 59% | 54% | N/A | 0.15 |
Table 2: Efficacy of Midostaurin with Azacitidine in Relapsed/Refractory AML [6][7][8][9]
| Outcome Measure | Midostaurin + Azacitidine |
| Overall Response Rate (ORR) | 26% |
| Median Remission Duration | 20 weeks |
| ORR in FLT3-mutated (inhibitor-naïve) | 33% |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the validation and exploration of Midostaurin's synergistic effects.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Midostaurin in combination with chemotherapy on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, Kasumi-1 for FLT3-wildtype)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Midostaurin (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., cytarabine, daunorubicin; dissolved in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of Midostaurin and the chemotherapeutic agent, alone and in combination at a fixed ratio. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination. Synergy is quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by Midostaurin and chemotherapy.
Materials:
-
AML cells treated as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After 48 hours of drug treatment, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze the samples immediately by flow cytometry.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
AML cells treated with Midostaurin and/or chemotherapy.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
Visualizing the Molecular Synergy
The synergistic effects of Midostaurin with chemotherapy are rooted in their complementary mechanisms of action. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the targeted signaling pathways.
Caption: Experimental workflow for in vitro validation of Midostaurin synergy.
Caption: Midostaurin and chemotherapy target distinct but complementary pathways.
Conclusion
The combination of Midostaurin with standard chemotherapy represents a significant advancement in the treatment of FLT3-mutated AML. The synergistic activity, supported by robust clinical and preclinical data, underscores the importance of multi-targeted therapeutic approaches. This guide provides the necessary tools and information for researchers to further investigate and build upon these findings, with the ultimate goal of developing more effective and durable treatment strategies for patients with AML.
References
- 1. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. novartis.com [novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I/II Trial of the Combination of Midostaurin (PKC412) and 5-Azacytidine for Patients with Acute Myeloid Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II trial of the combination of midostaurin (PKC412) and 5-azacytidine for patients with acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I study of midostaurin and azacitidine in relapsed and elderly AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways Induced by Kinase Inhibitors: Sorafenib, Erlotinib, and Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic pathways triggered by three widely studied kinase inhibitors: Sorafenib, Erlotinib, and Imatinib. The information presented is curated from preclinical research to offer an objective overview of their mechanisms of action, supported by experimental data. This guide is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Executive Summary
Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and survival. A key mechanism by which these drugs exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This guide focuses on the distinct apoptotic pathways activated by Sorafenib, a multi-kinase inhibitor; Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor; and Imatinib, a BCR-ABL tyrosine kinase inhibitor. Understanding these differences is crucial for optimizing their clinical use, developing combination therapies, and overcoming drug resistance.
Comparative Data on Apoptosis Induction
The following tables summarize quantitative data on the apoptotic effects of Sorafenib, Erlotinib, and Imatinib from various in vitro studies. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, vary between studies, which may influence the observed outcomes.
Table 1: Sorafenib-Induced Apoptosis
| Cell Line | Concentration | Treatment Duration | Parameter Measured | Result | Reference |
| Medullary Thyroid Carcinoma (TT) | Combination | 24 hours | Cell Viability / Apoptosis | Significantly reduced cell viability and increased apoptosis | |
| Hepatocellular Carcinoma (HepG2) | Various | 48 hours | IC50 | ~5-7 µM | |
| Hepatocellular Carcinoma (Huh7) | Various | 48 hours | IC50 | ~4-6 µM |
Table 2: Erlotinib-Induced Apoptosis
| Cell Line | Concentration | Treatment Duration | Parameter Measured | Result | Reference |
| Human Hepatocyte (L-02) | 12.5 µM | 48 hours | % Late Apoptotic Cells | ~20% | [1] |
| Human Hepatocyte (L-02) | 25 µM | 48 hours | % Late Apoptotic Cells | ~35% | [1] |
| Non-Small Cell Lung Cancer (A549) | Various | 24 hours | IC50 | ~23 µM |
Table 3: Imatinib-Induced Apoptosis
| Cell Line | Concentration | Treatment Duration | Parameter Measured | Result | Reference |
| Chronic Myeloid Leukemia (K562) | 1 µM | 48 hours | % Apoptotic Cells | Significant increase | [2] |
| Retinal Ganglion Cells (RGC-5) | 10-30 µM | 24-48 hours | Cleaved Caspase-3/PARP | Dose-dependent increase | [3] |
| Gastrointestinal Stromal Tumor (GIST) | IC50 | 48 hours | % Apoptotic Cells | Significant increase |
Apoptotic Signaling Pathways
The induction of apoptosis by these kinase inhibitors involves distinct signaling cascades. The following diagrams illustrate the primary pathways activated by each drug.
Caption: Sorafenib-induced apoptosis pathway.
Caption: Erlotinib-induced apoptosis pathway.
References
Assessing the Selectivity Profile of PKC412 (Midostaurin) Against a Kinase Panel
Midostaurin (B1676583), also known as PKC412, is an orally administered, multi-targeted kinase inhibitor used in the treatment of specific types of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] Originally developed as a protein kinase C (PKC) inhibitor, its therapeutic efficacy is now understood to stem from its ability to block the activity of multiple kinases involved in cancer cell proliferation and survival.[3][4][5] This guide provides an objective comparison of PKC412's performance against a panel of kinases, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile of Midostaurin
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. Midostaurin has been profiled against a wide array of kinases, demonstrating potent inhibitory activity against several key targets implicated in hematological malignancies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of midostaurin against various kinases, compiled from in vitro enzymatic assays. Lower IC50 values indicate greater potency.
| Kinase Target Family | Specific Kinase | IC50 (nM) | Reference |
| Receptor Tyrosine Kinases | FLT3 (mutant, e.g., ITD, D835Y) | ≤10 | [6] |
| KIT (CD117) | 86 | [6] | |
| KIT (D816V mutant) | Potent Inhibition | [4][7] | |
| PDGFRα | 15 - 34 | [8] | |
| PDGFRβ | 35 | [8] | |
| VEGFR-2 (KDR) | 86 | [6] | |
| CSF-1R | 26 | [8] | |
| FGFR | 91 | [8] | |
| Non-Receptor Tyrosine Kinases | Syk | 95 | [6] |
| Fgr | Potent Inhibition | [7] | |
| Src | Potent Inhibition | [7] | |
| Serine/Threonine Kinases | cPKC-α, cPKC-β1, cPKC-β2, cPKC-γ | 20 - 30 | [6] |
| nPKC-δ, n-PKC-η, nPKC-ε | 160 - 1250 | [6] | |
| PKC-ζ | Insensitive | [6] | |
| Cdk1 | Potent Inhibition | [7] |
This table represents a summary of reported values; actual IC50s can vary based on assay conditions.
Midostaurin is a potent inhibitor of both wild-type and mutated forms of FLT3, a receptor tyrosine kinase frequently mutated in AML.[3] It also demonstrates significant activity against KIT, PDGFR, and VEGFR, which are involved in cell signaling, growth, and angiogenesis.[3][9] Its initial development as a PKC inhibitor is reflected in its activity against several PKC isoforms.[6] The broad-spectrum nature of midostaurin, inhibiting multiple key signaling pathways, is believed to contribute to its clinical efficacy.[5]
Experimental Protocols
The determination of a compound's kinase selectivity profile is a cornerstone of drug development. Various methodologies are employed, with competitive binding assays and enzymatic assays being the most common.
KINOMEscan® Competition Binding Assay
A widely used platform for kinase profiling is the KINOMEscan® assay, which is a high-throughput, competition-based binding assay.[10][11] This method measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.
Methodology:
-
Assay Components: The assay utilizes three primary components: a DNA-tagged kinase, an immobilized ligand (typically on beads), and the test compound (e.g., PKC412).[12]
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[12]
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the associated DNA tag.[12][13]
-
Data Analysis: A low qPCR signal indicates that the test compound successfully displaced the kinase from the immobilized ligand, signifying strong binding and inhibition.[13] Results can be reported as percent of control (DMSO) or used to calculate dissociation constants (Kd) from 11-point dose-response curves.[10]
ADP-Glo™ Kinase Assay (Enzymatic Assay)
Enzymatic assays directly measure the catalytic activity of the kinase in the presence of an inhibitor. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.
Methodology:
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with varying concentrations of the inhibitor (e.g., PKC412). The kinase phosphorylates its substrate, converting ATP to ADP.
-
ADP to ATP Conversion: After the kinase reaction, the remaining ATP is depleted. Then, an "ADP-Glo™ Reagent" is added to convert the ADP generated in the first step into ATP.[14]
-
Luminescence Detection: A "Kinase Detection Reagent" is added, which contains luciferase and luciferin. The newly synthesized ATP is used by the luciferase enzyme to generate a luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.[14]
-
Data Analysis: A decrease in the luminescent signal in the presence of the inhibitor indicates a reduction in kinase activity. IC50 values are determined by plotting kinase activity against the inhibitor concentration.[14]
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing kinase selectivity and the signaling pathways targeted by PKC412.
Caption: Workflow for KINOMEscan® competition binding assay.
Caption: PKC412 inhibits key signaling pathways.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. chayon.co.kr [chayon.co.kr]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. promega.com [promega.com]
A Comparative Guide to N-Benzoylstaurosporine and Other Staurosporine Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Benzoylstaurosporine (also known as midostaurin (B1676583) or PKC412) against its parent compound, staurosporine (B1682477), and other clinically relevant derivatives such as UCN-01 and CEP-701. The focus is on their respective performance as protein kinase inhibitors, supported by experimental data to inform inhibitor selection in research and drug development.
Staurosporine, an alkaloid originally isolated from Streptomyces staurosporesa, is a potent but non-selective protein kinase inhibitor.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a vast number of kinases, which accounts for its broad inhibitory profile.[2][3] This promiscuity has made it a foundational tool for cancer research and has served as a scaffold for the development of more selective derivatives with improved therapeutic potential.[4][5] N-Benzoylstaurosporine is a semi-synthetic derivative designed to improve this selectivity profile.[6]
Comparative Analysis of Kinase Inhibition
The primary differentiator among staurosporine derivatives is their kinase selectivity profile. While the parent compound, staurosporine, inhibits a wide array of kinases with high potency, its derivatives have been modified to achieve more targeted inhibition.[7][8] N-Benzoylstaurosporine, for instance, retains high potency against Protein Kinase C (PKC) isoforms while also potently inhibiting other kinases crucial in oncology, such as FLT3, c-Kit, and PDGFR.[5][9]
Data Summary: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of N-Benzoylstaurosporine and other key staurosporine derivatives against a panel of protein kinases. Lower values indicate higher potency.
| Kinase Target | N-Benzoylstaurosporine (Midostaurin) IC50 (nM) | Staurosporine IC50 (nM) | UCN-01 (7-hydroxystaurosporine) IC50 (nM) | CEP-701 (Lestaurtinib) IC50 (nM) |
| PKCα | 22[9] | 0.7[1][2] | 29[10] | - |
| PKCβ | 22[9] | - | 34[10] | - |
| PKCγ | 22[9] | - | 30[10] | - |
| PKA | 790[9] | 7[2] | 1000[10] | - |
| PKG | - | 8.5[2] | - | - |
| FLT3 | 528[9] | - | - | 2[11] |
| c-Kit | 600[9] | - | - | - |
| PDGFRβ | 50[9] | - | - | - |
| VEGFR2 (Flk-1) | 390[9] | - | - | - |
| Syk | 95[9] | - | - | - |
| Cdk1/B | 570[9] | - | 50[10] | - |
| PDK1 | - | - | 33[10] | - |
| JAK2 | - | - | - | 0.9[11] |
| TrkA | - | - | - | 25[11] |
Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration, substrate used). The values presented are representative figures from published data.
Signaling Pathway Inhibition: The PKC Pathway
Staurosporine and its derivatives are well-known for their potent inhibition of the Protein Kinase C (PKC) signaling pathway. PKC isoforms are crucial regulators of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates the canonical PKC activation pathway and the point of inhibition by compounds like N-Benzoylstaurosporine.
Experimental Protocols
Accurate determination of IC50 values is critical for comparing inhibitor potency. A typical method is a biochemical kinase assay that measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol outlines a common workflow for determining the IC50 value of a kinase inhibitor.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA.
- Kinase: Reconstitute the purified, active kinase enzyme to a working concentration in kinase buffer.
- Substrate: Prepare the specific peptide or protein substrate for the kinase.
- ATP: Prepare a solution of ATP. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is accurately measured.
- Inhibitor Stock: Dissolve the test compound (e.g., N-Benzoylstaurosporine) in 100% DMSO to create a high-concentration stock solution.
- Detection Reagent: Use a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).
2. Assay Procedure:
- Serial Dilution: Perform a serial dilution of the inhibitor stock solution in a 96-well or 384-well assay plate to create a range of concentrations for the dose-response curve. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
- Kinase Reaction: Add the kinase and substrate to each well.
- Initiation: Start the reaction by adding ATP to all wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Termination & Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the luminescence detection kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
- Data Measurement: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
3. Data Analysis:
- Subtract the background signal ("no enzyme" control) from all other readings.
- Normalize the data by setting the "no inhibitor" control as 100% activity.
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
A[label="1. Prepare Reagents\n(Kinase, Substrate, ATP, Buffer)"];
B[label="2. Serially Dilute Inhibitor\n(e.g., N-Benzoylstaurosporine in DMSO)"];
C [label="3. Add Inhibitor, Kinase, &\nSubstrate to Assay Plate"];
D [label="4. Initiate Reaction\n(Add ATP)"];
E [label="5. Incubate\n(e.g., 60 min at 30°C)"];
F [label="6. Stop Reaction &\nAdd ADP Detection Reagent"];
G [label="7. Measure Luminescence"];
H [label="8. Plot Dose-Response Curve\n(% Activity vs. [Inhibitor])"];
I[label="9. Calculate IC50 Value", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C;
B -> C;
C -> D -> E -> F -> G -> H -> I;
}
Conclusion
N-Benzoylstaurosporine represents a significant refinement of the broad-spectrum inhibitor staurosporine. While it retains potent, low-nanomolar activity against key targets like PKC, its modified selectivity profile makes it a more precise tool for investigating specific signaling pathways compared to its parent compound. Its potent inhibition of oncogenic kinases like FLT3 has led to its successful development as the FDA-approved drug midostaurin for treating acute myeloid leukemia (AML).[5] The choice between N-Benzoylstaurosporine and other derivatives, such as the potent Chk1 inhibitor UCN-01 or the FLT3/JAK2 inhibitor CEP-701, will ultimately depend on the specific kinase or signaling pathway under investigation. The quantitative data and protocols provided in this guide serve as a valuable resource for making an informed decision in the design of kinase-related research.
References
- 1. amsbio.com [amsbio.com]
- 2. Lestaurtinib | Lestaurtinib | Selective FLT3 inhibitor | TargetMol [targetmol.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CN 412: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of CN 412, a two-component epoxy system. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection.
This compound is comprised of two parts: Tankguard 412 Comp A (epoxy resin) and Tankguard 412 Comp B (hardener). Both components, in their uncured state, are considered hazardous materials. Tankguard 412 Comp A is notably toxic to aquatic life with long-lasting effects, a skin irritant, and a potential skin sensitizer. Tankguard 412 Comp B is also classified as a hazardous material. Therefore, proper handling and disposal are critical.
Summary of Hazards
The hazards associated with the individual components of this compound are summarized in the table below. This information is derived from the product's Safety Data Sheets (SDS).
| Component | Key Hazards |
| Tankguard 412 Comp A | Toxic to aquatic life with long lasting effects, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Suspected of causing genetic defects. |
| Tankguard 412 Comp B | Harmful if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Harmful to aquatic life with long lasting effects. |
Experimental Protocols for Disposal
The primary principle for the safe disposal of this compound is the conversion of the hazardous liquid components into a non-hazardous solid through complete curing. Uncured resin and hardener must be treated as hazardous waste.
Materials Required:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Original containers of Tankguard 412 Comp A and Comp B.
-
A designated and properly labeled hazardous waste container.
-
A well-ventilated area, preferably a fume hood.
-
Stirring rod.
-
Cardboard or plastic sheeting to protect surfaces.
Procedure for Unused or Excess Material:
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Accurately calculate the required amount of this compound for your experiment to avoid generating excess material.
-
Curing of Excess Material: For small amounts of leftover, unmixed material, the preferred disposal method is to mix the two components together to initiate the curing process.
-
In a well-ventilated area, carefully measure and mix the remaining Tankguard 412 Comp A and Comp B according to the manufacturer's specified ratio.
-
Stir the components thoroughly until a uniform consistency is achieved.
-
Allow the mixture to fully cure in a safe, designated area, away from drains and open flames. The curing process will transform the liquid into an inert solid.
-
Once fully cured and hardened, the solid material is considered non-hazardous and can be disposed of in the regular solid waste stream.[1]
-
-
Disposal of Uncured Components: If you have large quantities of unmixed Comp A or Comp B that cannot be used, they must be disposed of as hazardous waste.
-
Do not mix with other waste streams.
-
Store the components in their original, tightly sealed containers.
-
Label the containers clearly as "Hazardous Waste" and include the chemical name.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Never pour uncured epoxy components down the drain or into the environment.[2][3]
-
Disposal of Empty Containers:
-
Empty containers of Tankguard 412 Comp A and Comp B should be scraped clean to remove as much residue as possible.
-
The containers can then be disposed of as regular solid waste.
Spill Cleanup:
-
In the event of a spill of uncured components, immediately contain the spill with an absorbent material like sand or vermiculite.
-
Wearing appropriate PPE, collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the contaminated absorbent material as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound components.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Handling Protocols for Cn 412
This document provides immediate and essential safety, handling, and disposal information for "Cn 412," a chemical substance requiring careful laboratory management. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate potential hazards.
Hazard Identification and Personal Protective Equipment
"this compound" is classified with specific health risks that necessitate the use of appropriate personal protective equipment (PPE). The primary hazards identified are the potential to cause allergic skin reactions, allergy or asthma symptoms, or breathing difficulties if inhaled, and it is suspected of damaging fertility or the unborn child.[1]
| Hazard Statement | GHS Classification |
| May cause an allergic skin reaction. | H317 |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 |
| Suspected of damaging fertility or the unborn child. | H361 |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| Protective Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational and Handling Plan
Safe handling of this compound requires adherence to strict laboratory protocols to prevent exposure and contamination.
Handling Procedures:
-
Work under a chemical fume hood.[1]
-
Do not inhale the substance or mixture.[1]
-
Avoid contact with skin and eyes.
-
Ensure adequate ventilation in the work area.[1]
-
Immediately change any contaminated clothing.[1]
-
Apply preventive skin protection.[1]
-
Wash hands and face thoroughly after working with the substance.[1]
Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Method:
-
The product must be disposed of as hazardous waste.
-
Dispose of in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the product itself.
-
Do not let the product enter drains.[1]
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical workflow for handling this compound, from initial receipt to final disposal, incorporating all necessary safety measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
